Bisibutiamine
Beschreibung
Sulbutiamine is a synthetic derivative of thiamine (vitamin B1) under the market name Arcalion that is composed of two modified thiamine molecules to form a dimer. It is highly lipophilic, allowing it to cross the blood-brain barrier more easily than other thiamine derivatives. Although its clinical efficacy is not yet defined, sulbutiamine is used to treat asthenia. While its other uses include improvement of erectile dysfunction and reduction of psycho-behavioural inhibition, sulbutiamine showed evidence of modulatory effect on dopaminergic and glutamatergic cortical transmissions. The chronic administration of the drug has demonstrated to improve long term memory formation in mice.
a glutamatergic, dopaminergic, and neurotropic agent which in animals improved learning ability & resistance to fatigue; structure in first source
Eigenschaften
IUPAC Name |
[4-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-3-[[2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-(2-methylpropanoyloxy)pent-2-en-3-yl]disulfanyl]pent-3-enyl] 2-methylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H46N8O6S2/c1-19(2)31(43)45-11-9-27(21(5)39(17-41)15-25-13-35-23(7)37-29(25)33)47-48-28(10-12-46-32(44)20(3)4)22(6)40(18-42)16-26-14-36-24(8)38-30(26)34/h13-14,17-20H,9-12,15-16H2,1-8H3,(H2,33,35,37)(H2,34,36,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKHJPWQVLKHBIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCOC(=O)C(C)C)SSC(=C(C)N(CC2=CN=C(N=C2N)C)C=O)CCOC(=O)C(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H46N8O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046641 | |
| Record name | Bisibutiamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
702.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3286-46-2 | |
| Record name | Sulbutiamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3286-46-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bisibutiamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sulbutiamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.944 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Synthesis of Bisibutiamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bisibutiamine, a synthetic derivative of thiamine (Vitamin B1), is a lipophilic compound designed to enhance bioavailability and facilitate passage across the blood-brain barrier. Structurally, it is a disulfide dimer of two thiamine molecules, esterified with isobutyryl groups. This technical guide provides a detailed overview of the core synthesis pathway of this compound, including experimental methodologies and quantitative data. The synthesis is primarily a two-stage process involving the oxidative dimerization of thiamine to thiamine disulfide, followed by the esterification of the hydroxyl groups to yield the final product. This document is intended to serve as a comprehensive resource for professionals in the fields of medicinal chemistry and drug development.
Introduction
Thiamine, an essential nutrient, plays a crucial role in carbohydrate metabolism and nerve function. However, its therapeutic applications can be limited by its hydrophilic nature, which restricts its absorption and ability to cross the blood-brain barrier. To overcome these limitations, several lipophilic derivatives of thiamine have been developed, with this compound (also known as sulbutiamine) being a prominent example.
Developed in Japan, this compound is structurally two thiamine molecules joined by a disulfide bridge, with the hydroxyl groups of the thiamine moieties esterified with isobutyric acid. These modifications significantly increase its lipophilicity, leading to improved absorption and central nervous system penetration compared to thiamine. This guide details the chemical synthesis of this compound, providing a foundational understanding for its production and further research.
This compound Synthesis Pathway
The synthesis of this compound can be conceptually divided into two primary stages:
-
Formation of Thiamine Disulfide: This step involves the opening of the thiazolium ring of thiamine to form a thiol intermediate, which is then oxidized to form a disulfide-linked dimer.
-
Esterification to this compound: The hydroxyl groups on the thiamine disulfide molecule are then esterified with isobutyryl groups to produce this compound.
The overall transformation is depicted in the following workflow:
Experimental Protocols and Data
Stage 1: Synthesis of Thiamine Disulfide
This stage focuses on the conversion of thiamine to thiamine disulfide through oxidative dimerization.
Reaction Pathway:
Experimental Protocol:
A detailed manufacturing process for thiamine disulfide is outlined below[1].
-
Dissolution of Thiamine: 20 parts by weight of thiamine are dissolved in 25 parts of water.
-
Alkaline Treatment: A cold solution of 5 parts by weight of caustic soda (sodium hydroxide) in 25 parts of water is added to the thiamine solution. This facilitates the opening of the thiazolium ring to form the thiol intermediate.
-
Oxidation: The mixture is then oxidized with a solution containing 2.4 parts by weight of caustic soda and 20 parts by weight of potassium ferricyanide in 80 parts of water. This oxidation is conducted with stirring in a cold environment.
-
Drying: The resulting liquid is evaporated to dryness.
-
Extraction: The oxidation product is extracted with warm butyl alcohol.
-
Isolation: The butyl-alcoholic solution is evaporated in vacuo, and the residue is dissolved with gentle heating in 25 parts by volume of methyl alcohol to yield thiamine disulfide.
Quantitative Data:
The following table summarizes the reagent quantities as described in the protocol.
| Reagent | Quantity (parts by weight/volume) |
| Thiamine | 20 |
| Water (for Thiamine) | 25 |
| Caustic Soda (for ring opening) | 5 |
| Water (for Caustic Soda) | 25 |
| Caustic Soda (for oxidation solution) | 2.4 |
| Potassium Ferricyanide | 20 |
| Water (for oxidation solution) | 80 |
| Methyl Alcohol (for final dissolution) | 25 (by volume) |
Table 1: Reagent quantities for Thiamine Disulfide synthesis.
Stage 2: Synthesis of this compound (O-Isobutyrylthiamine Disulfide)
This stage involves the esterification of the hydroxyl groups of thiamine disulfide with isobutyryl groups. The following protocol is based on analogous acylation reactions of thiamine disulfide derivatives.
Reaction Pathway:
Experimental Protocol:
This generalized protocol is adapted from the synthesis of similar acylated thiamine disulfide compounds.
-
Dissolution: Thiamine disulfide is dissolved in a suitable aprotic solvent, such as pyridine or a mixture of a non-reactive solvent and a tertiary amine base.
-
Acylation: Isobutyryl chloride (or isobutyric anhydride) is added dropwise to the solution, typically under cooled conditions (e.g., 0-5 °C) to control the exothermic reaction. The reaction is stirred for a specified period to ensure complete esterification.
-
Workup: The reaction mixture is then quenched, for example, by the addition of water or a dilute aqueous acid.
-
Extraction: The product is extracted into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: The organic layer is washed, dried, and the solvent is evaporated. The crude product is then purified, typically by recrystallization, to obtain pure this compound.
Quantitative Data:
| Reagent | Molar Ratio (relative to Thiamine Disulfide) |
| Thiamine Disulfide | 1 |
| Isobutyryl Chloride/Anhydride | 2.2 - 2.5 (slight excess) |
| Base (e.g., Pyridine, Triethylamine) | 2.2 - 3.0 |
Table 2: General Stoichiometry for this compound Synthesis.
Conclusion
The synthesis of this compound from thiamine is a well-established process involving two key transformations: oxidative dimerization to form thiamine disulfide, followed by esterification with isobutyryl groups. The methodologies presented in this guide provide a comprehensive framework for the laboratory-scale synthesis of this important thiamine derivative. Further optimization of reaction conditions, particularly for the esterification step, may be necessary to achieve high yields and purity suitable for pharmaceutical applications. This guide serves as a valuable technical resource for researchers and professionals engaged in the development and synthesis of novel therapeutic agents.
References
Bisibutiamine's Mechanism of Action in the Central Nervous System: A Technical Guide
Introduction
Bisibutiamine, a synthetic derivative of thiamine (Vitamin B1), represents a class of centrally-acting compounds designed to overcome the limited bioavailability of thiamine in the brain. Structurally, it is a lipophilic compound, often discussed in scientific literature under the name Sulbutiamine, which consists of two modified thiamine molecules joined by a disulfide bridge. This modification significantly enhances its ability to cross the blood-brain barrier, allowing for more effective delivery of thiamine to the central nervous system (CNS). Originally developed to treat asthenia and thiamine deficiency, its multifaceted mechanism of action has garnered interest among researchers for its potential nootropic and neuroprotective effects.
This technical guide provides an in-depth exploration of the core mechanisms by which this compound exerts its effects on the CNS. It is intended for researchers, scientists, and drug development professionals, offering detailed insights into its pharmacokinetics, its influence on key neurotransmitter systems, its role in cerebral energy metabolism, and its neuroprotective properties. The information is supported by experimental data, detailed methodologies, and visual diagrams of key pathways.
Pharmacokinetics and Cerebral Bioavailability
The primary advantage of this compound over standard thiamine is its increased lipophilicity. This property allows it to passively diffuse across the blood-brain barrier, a feat that water-soluble thiamine accomplishes less efficiently via rate-limited transporters. Once within the CNS, this compound is metabolized, breaking the disulfide bond to release two thiamine molecules. This leads to a significant increase in the intracerebral concentrations of thiamine and its crucial phosphate esters, thiamine diphosphate (TPP) and thiamine triphosphate (TTP). TPP is an essential coenzyme for key enzymes in carbohydrate and energy metabolism.
Caption: this compound crosses the BBB and converts to active thiamine esters.
Modulation of Neurotransmitter Systems
Once available in the CNS, the increased levels of thiamine and its phosphate esters modulate several key neurotransmitter systems, contributing to the compound's cognitive-enhancing effects.
Cholinergic System
This compound potentiates the cholinergic system, which is crucial for memory and learning. Studies have shown that it upregulates the expression of high-affinity choline transporters (CHT). These transporters are responsible for the uptake of choline into presynaptic neurons, which is the rate-limiting step in acetylcholine (ACh) synthesis. By enhancing choline uptake, this compound facilitates the production of ACh, thereby supporting cognitive functions dependent on cholinergic transmission. Chronic administration in mice has been shown to improve long-term memory formation, an effect believed to be mediated by this cholinergic potentiation.
Dopaminergic and Glutamatergic Systems
Evidence suggests that this compound modulates both dopaminergic and glutamatergic transmission, particularly in the prefrontal cortex and hippocampus—regions vital for decision-making, motivation, and memory. It has been shown to increase the density of dopamine D1 receptors and potentiate dopaminergic activity. Furthermore, it modulates glutamatergic neurotransmission. This dual action on dopamine and glutamate systems may underlie the reported improvements in mood, focus, and motivation.
Caption: this compound modulates cholinergic, dopaminergic, and glutamatergic pathways.
Enhancement of Cerebral Energy Metabolism
Neurons have high energy demands, and thiamine is a cornerstone of cellular energy metabolism. Thiamine diphosphate (TPP) is an indispensable coenzyme for several key enzymes in the glucose metabolism pathway, including:
-
Pyruvate dehydrogenase complex (PDH): Links glycolysis to the citric acid cycle (Krebs cycle).
-
α-ketoglutarate dehydrogenase: A key enzyme within the citric acid cycle.
-
Transketolase: A critical enzyme in the pentose phosphate pathway, which produces NADPH (for antioxidant defense) and precursors for nucleotide synthesis.
By increasing the cerebral concentration of thiamine and its subsequent conversion to TPP, this compound optimizes these metabolic pathways. This leads to more efficient glucose utilization and increased production of adenosine triphosphate (ATP), the primary energy currency of the cell. This enhancement of neuronal energy supply is thought to be a fundamental mechanism behind its ability to combat fatigue and asthenia.
Neuroprotective Effects and Reduction of Oxidative Stress
This compound also exhibits neuroprotective properties, in part by bolstering the brain's antioxidant defenses. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates, is implicated in neurodegenerative diseases and cognitive decline.
Studies have shown that this compound treatment can increase the levels of glutathione (GSH), the most abundant endogenous antioxidant in the brain. By increasing the activity of antioxidant enzymes and reducing levels of harmful ROS, it helps protect neurons from oxidative damage. This mechanism has been demonstrated in models of oxygen and glucose deprivation, where this compound treatment improved the survival of brain cells.
Caption: this compound enhances antioxidant defenses to protect neurons.
Summary of Supporting Experimental Evidence
The mechanisms described above are supported by a range of preclinical and clinical studies. Below are tables summarizing quantitative data from key studies and descriptions of the experimental protocols used.
Quantitative Data from Clinical and Preclinical Studies
| Study Type | Subject/Model | Intervention | Key Quantitative Finding(s) | Reference |
| Preclinical (Rat Model) | Sprague-Dawley Rats | Chronic Sulbutiamine | +26% to +34% increase in Dopamine D1 receptor density in prefrontal and cingulate cortex. -28% to -36% decrease in kainate binding in nucleus accumbens and cingulate cortex. | |
| Preclinical (Mouse Model) | BALB/c Mice | Chronic Sulbutiamine (300 mg/kg for 10 days) | +10% increase in hippocampal sodium-dependent high-affinity choline uptake. | |
| Clinical (Open-Label) | 40 Patients (Severe Depression, Anxiety, Fatigue) | Sulbutiamine (400 mg/day for 1 month) | 75% of patients showed great improvement in symptoms. | |
| Clinical (Observational) | 341 Patients (Chronic Fatigue/Asthenia) | Sulbutiamine | 44% decrease in Fatigue Intensity Scores. |
Experimental Protocols
Protocol 1: Object Recognition Task (Rodent Model) This protocol is used to assess episodic and working memory.
-
Objective: To determine if chronic this compound treatment improves memory.
-
Methodology:
-
Habituation: Rats are individually habituated to an empty, open-field arena for several minutes over a few days.
-
Training (T1): Each rat is placed in the arena containing two identical objects (e.g., small plastic blocks) and is allowed to explore them for a set period (e.g., 5 minutes). The time spent exploring each object is recorded. The rat is then returned to its home cage.
-
Retention Interval: A delay is imposed, ranging from minutes to 24 hours.
-
Testing (T2): The rat is returned to the arena, where one of the original objects has been replaced by a novel object. The time spent exploring the familiar versus the novel object is recorded.
-
-
Drug Administration: this compound or a saline placebo is administered daily for a period (e.g., 9 weeks) leading up to and including the testing days.
-
Primary Endpoint: A "discrimination index," calculated as the proportion of time spent exploring the novel object. A higher index indicates better memory, as rodents are naturally inclined to explore novelty. Studies have shown that sulbutiamine-treated rats show a significantly improved discrimination index.
Protocol 2: Oxygen-Glucose Deprivation (OGD) in Hippocampal Slices (In Vitro Ischemia Model) This protocol simulates ischemic conditions to evaluate the neuroprotective effects of a compound.
-
Objective: To assess if this compound protects neurons from ischemic damage.
-
Methodology:
-
Preparation: Hippocampal brain slices are prepared from rats and maintained in artificial cerebrospinal fluid (aCSF) saturated with 95% O₂ / 5% CO₂.
-
Baseline Measurement: Baseline electrophysiological properties (e.g., synaptic transmission) are recorded.
-
OGD Insult: The slices are transferred to a glucose-free aCSF and the gas is switched to 95% N₂ / 5% CO₂ for a defined period (e.g., 10-20 minutes) to induce an ischemic-like state. The test group is exposed to OGD in the presence of this compound at various concentrations.
-
Reperfusion: The slices are returned to the original oxygenated and glucose-containing aCSF to simulate reperfusion.
-
Outcome Assessment: Neuronal viability is assessed using cell staining methods (e.g., propidium iodide) and electrophysiological recordings are taken to measure the recovery of synaptic function.
-
-
Primary Endpoint: Percentage of neuronal cell survival and recovery of synaptic transmission amplitude compared to control (OGD without drug). Studies show that this compound significantly increases neuronal viability in this model.
Protocol 3: Experimental Workflow for OGD Model
Caption: Workflow for testing neuroprotection in an in-vitro ischemia model.
Conclusion
The mechanism of action of this compound in the central nervous system is multifaceted, extending far beyond simple thiamine replacement. Its enhanced lipophilicity allows for superior penetration of the blood-brain barrier, leading to increased cerebral concentrations of thiamine and its active phosphate esters. This, in turn, drives several downstream effects:
-
Metabolic Enhancement: It optimizes neuronal energy production by serving as a critical coenzyme in glucose metabolism.
-
Neurotransmitter Modulation: It potentiates key neurotransmitter systems—cholinergic, dopaminergic, and glutamatergic—that are fundamental to memory, mood, and executive function.
-
Neuroprotection: It mitigates oxidative stress by increasing endogenous glutathione levels, thereby protecting neurons from damage.
This combination of effects on cerebral metabolism, neurotransmission, and cellular defense provides a strong rationale for its observed benefits in improving cognitive function, memory, and symptoms of fatigue. For drug development professionals, this compound serves as a compelling example of how modifying a fundamental vitamin can create a neurologically active agent with a diverse and potent mechanism of action. Further research to delineate the precise interactions with receptor subtypes and intracellular signaling cascades will continue to refine our understanding of this unique compound.
Pharmacokinetic Profile of Bisibutiamine in Rodent Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bisibutiamine, a synthetic derivative of thiamine (Vitamin B1), is characterized by its increased lipophilicity, allowing for enhanced passage across the blood-brain barrier. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetic profile of this compound (also known as Sulbutiamine) in rodent models. While specific quantitative pharmacokinetic parameters for this compound and its metabolites remain to be fully elucidated in publicly available literature, this guide synthesizes existing qualitative data on its absorption, distribution, metabolism, and excretion (ADME). Furthermore, it details established experimental protocols for conducting pharmacokinetic studies in rodents and visualizes the key signaling pathways influenced by this compound. This document aims to serve as a valuable resource for researchers and professionals involved in the development and study of neurotropic agents.
Introduction
This compound is a lipophilic thiamine derivative designed to improve the bioavailability of thiamine to the central nervous system. Its primary mechanism involves crossing the blood-brain barrier more readily than thiamine itself. Once in the brain, it is converted into thiamine and its active phosphate esters, which are crucial for various metabolic and neuronal processes. Understanding the pharmacokinetic profile of this compound in rodent models is essential for preclinical evaluation and predicting its therapeutic potential in humans.
Pharmacokinetic Profile (Qualitative Summary)
Direct quantitative pharmacokinetic data such as Cmax, Tmax, and AUC for this compound in rodent plasma and brain are not extensively reported in the available scientific literature. However, qualitative descriptions of its ADME profile can be summarized as follows:
-
Absorption: Being a lipid-soluble compound, this compound is readily absorbed from the gastrointestinal tract following oral administration.
-
Distribution: A key feature of this compound is its ability to cross the blood-brain barrier effectively. Following administration, it leads to a significant increase in the levels of thiamine and its phosphate esters (thiamine monophosphate - ThMP, thiamine diphosphate - ThDP, and thiamine triphosphate - ThTP) in the brain and peripheral tissues of rats.[1][2] Chronic intraperitoneal injection of sulbutiamine in rats (52 mg/kg for 14 days) resulted in ThDP being the most abundant thiamine compound in various brain regions, including the renal cortex, medulla oblongata, cortex, cerebellum, and hippocampus.[1]
-
Metabolism: After crossing the blood-brain barrier, this compound is thought to be reduced at its disulfide bond, releasing two molecules of thiamine. This thiamine is then available for phosphorylation to its active forms (ThMP, ThDP, and ThTP) by thiamine pyrophosphokinase. Studies in rats have shown that administration of sulbutiamine leads to increased levels of ThTP in brain tissue.[1][3]
-
Excretion: The excretion profile of this compound and its metabolites has not been extensively detailed in rodent studies. It is presumed that the metabolites are eventually eliminated through renal and fecal routes, similar to other thiamine-related compounds.
Data on Thiamine and its Phosphate Esters in Rat Brain Following Sulbutiamine Administration
While specific pharmacokinetic parameters for this compound are lacking, studies have reported on the resulting increase in thiamine and its phosphate esters in the rat brain.
| Compound | Effect of Sulbutiamine Administration in Rats | Reference |
| Thiamine | Increased levels in the brain. | [2] |
| Thiamine Monophosphate (ThMP) | Increased levels in the brain. | [2] |
| Thiamine Diphosphate (ThDP) | Increased levels in the brain; most abundant form after chronic administration. | [1][2] |
| Thiamine Triphosphate (ThTP) | Increased levels in the brain tissue. | [1][3] |
Experimental Protocols
The following sections describe detailed methodologies that can be employed for conducting pharmacokinetic studies of this compound in rodent models, based on established practices.
Animal Models and Dosing
-
Animal Species: Male Sprague-Dawley or Wistar rats are commonly used for pharmacokinetic studies.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum, except for a pre-dose fasting period.
-
Dosing: this compound can be administered orally (p.o.) via gavage or intraperitoneally (i.p.). The vehicle for administration should be selected based on the solubility of this compound (e.g., a suspension in 0.5% carboxymethylcellulose).
Sample Collection
-
Blood Sampling: Serial blood samples can be collected from the tail vein or via a cannulated carotid artery at predetermined time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours). Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Brain Tissue Collection: For brain concentration studies, animals are euthanized at specific time points, and the brain is rapidly excised, rinsed with cold saline, and dissected into specific regions (e.g., prefrontal cortex, hippocampus) if required. Brain tissue is then homogenized and stored at -80°C.
Bioanalytical Method: LC-MS/MS
A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying this compound and its metabolites in biological matrices.
-
Sample Preparation: Plasma or brain homogenate samples are typically subjected to protein precipitation with an organic solvent (e.g., acetonitrile) followed by centrifugation. The supernatant is then evaporated and reconstituted in the mobile phase for injection.
-
Chromatographic Separation: A C18 reverse-phase column is commonly used for separation with a gradient mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile).
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI+) is used for detection and quantification. Specific precursor-to-product ion transitions for this compound and its metabolites need to be determined.
Signaling Pathways and Experimental Workflows
Proposed Metabolic Pathway of this compound
Metabolic conversion of this compound in the brain.
Experimental Workflow for a Rodent Pharmacokinetic Study
Workflow for a typical rodent pharmacokinetic study.
Influence of this compound on Neurotransmitter Systems
This compound has been shown to modulate dopaminergic and glutamatergic neurotransmission in the rat brain.[4][5]
Effects of Sulbutiamine on Dopaminergic and Glutamatergic Systems in Rats.
Conclusion and Future Directions
This compound demonstrates a favorable qualitative pharmacokinetic profile for a centrally acting agent, characterized by its ability to efficiently cross the blood-brain barrier and increase brain levels of thiamine and its active phosphate esters. However, there is a clear need for detailed quantitative pharmacokinetic studies in rodent models to determine key parameters such as Cmax, Tmax, AUC, and half-life for both the parent compound and its primary metabolites. Such data are crucial for establishing a comprehensive understanding of its dose-response relationship and for guiding the design of future clinical trials. Further research should also focus on elucidating the complete metabolic and excretion pathways of this compound.
References
- 1. Role of the Synthetic B1 Vitamin Sulbutiamine on Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benfotiamine, a synthetic S-acyl thiamine derivative, has different mechanisms of action and a different pharmacological profile than lipid-soluble thiamine disulfide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Injection of sulbutiamine induces an increase in thiamine triphosphate in rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evidence for a modulatory effect of sulbutiamine on glutamatergic and dopaminergic cortical transmissions in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Guide: Modulatory Effects of Bisibutiamine (Sulbutiamine) on Dopaminergic and Glutamatergic Neurotransmitter Systems
Disclaimer: The scientific literature on the direct effects of bisibutiamine (sulbutiamine) on neurotransmitter systems is limited. The majority of the quantitative data presented in this guide is derived from a key study by Trovero et al. (2000), which investigated the effects of acute and chronic sulbutiamine administration in rats. While this guide aims to be comprehensive based on available data, it is important to note that detailed experimental protocols from this seminal study are not fully available in the public domain, and the body of research is not as extensive as for other psychoactive compounds.
Introduction
This compound, also known as sulbutiamine, is a synthetic derivative of thiamine (Vitamin B1) designed to be more lipophilic, allowing for greater penetration of the blood-brain barrier. While primarily investigated for its effects on asthenia (chronic fatigue), evidence suggests that sulbutiamine exerts modulatory effects on specific neurotransmitter systems, notably the dopaminergic and glutamatergic pathways in the cortex. This technical guide synthesizes the available quantitative data on these effects and outlines the logical relationships based on current scientific understanding.
Effects on the Dopaminergic System
Sulbutiamine appears to have a nuanced, region-specific, and administration-dependent effect on the dopamin-ergic system. Chronic administration has been shown to upregulate dopamine D1 receptors, while acute administration can lead to a decrease in dopamine and its metabolite, DOPAC, in certain cortical areas.
Quantitative Data on Dopaminergic System Modulation by Sulbutiamine
| Parameter Measured | Brain Region | Treatment | Effect | Reference |
| Dopamine D1 Receptor Binding Sites | Prefrontal Cortex | Chronic | +26% | [1] |
| Cingulate Cortex | Chronic | +34% | [1] | |
| Dopamine (DA) Levels | Cingulate Cortex | Acute | -34% | [1] |
| 3,4-dihydroxyphenylacetic acid (DOPAC) Levels | Prefrontal Cortex | Acute | -30% | [1] |
| Cingulate Cortex | Acute | -26% | [1] |
Experimental Protocols
Detailed experimental protocols for the following techniques are based on standard neuropharmacological methods, as specific details from the primary study are limited.
-
Quantitative Autoradiography for Receptor Binding: This technique is used to measure the density of receptor sites in specific brain regions.
-
Tissue Preparation: Rat brains are sectioned on a cryostat and mounted on slides.
-
Radioligand Incubation: Sections are incubated with a radioactive ligand that specifically binds to the receptor of interest (e.g., [³H]SCH 23390 for D1 receptors).
-
Washing: Unbound radioligand is washed off to reduce background signal.
-
Detection: The slides are exposed to a film or a phosphor imaging system to detect the radioactivity.
-
Quantification: The density of the signal is measured and compared to standards to determine the density of binding sites (fmol/mg tissue).
-
-
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) for Neurotransmitter Levels: This method is employed to separate and quantify neurotransmitters and their metabolites.
-
Sample Preparation: Brain tissue from specific regions is dissected, homogenized, and centrifuged to obtain a supernatant containing the neurochemicals.
-
Chromatographic Separation: The supernatant is injected into an HPLC system, where a column separates the different compounds based on their physicochemical properties.
-
Electrochemical Detection: As the separated compounds elute from the column, they pass through an electrochemical detector that measures the current produced by their oxidation, allowing for sensitive quantification.
-
Signaling Pathways and Logical Relationships The upregulation of D1 receptors following chronic sulbutiamine administration suggests a compensatory response to a potential initial reduction in dopaminergic transmission. The acute decrease in dopamine and its primary metabolite, DOPAC, points towards a temporary reduction in dopamine release or an increase in its clearance in the prefrontal and cingulate cortices.
Effects on the Glutamatergic System
Sulbutiamine's influence on the glutamatergic system appears to be focused on kainate receptors, a subtype of ionotropic glutamate receptors. Both acute and chronic administration have been shown to decrease the density of kainate receptor binding sites in various brain regions.
Quantitative Data on Glutamatergic System Modulation by Sulbutiamine
| Parameter Measured | Brain Region | Treatment | Effect | Reference |
| Kainate Receptor Binding Sites | Cingulate Cortex | Chronic | Significant Decrease | [2] |
| Nucleus Accumbens | Chronic | -36% | [1] | |
| Striatum | Chronic | Significant Decrease | [1] | |
| Hippocampus | Chronic | Significant Decrease | [1] | |
| Prefrontal Cortex | Acute | Significant Decrease | [2] | |
| Cingulate Cortex | Acute | Significant Decrease | [2] |
Experimental Protocols
-
Quantitative Autoradiography for Kainate Receptor Binding: The methodology is similar to that described for dopamine receptors, with the key difference being the use of a radioligand specific for kainate receptors (e.g., [³H]kainic acid).
Signaling Pathways and Logical Relationships The consistent decrease in kainate receptor binding sites with both acute and chronic sulbutiamine administration suggests a potential downregulation or internalization of these receptors. This could be a homeostatic mechanism in response to an initial increase in glutamatergic activity at the synaptic level, although direct evidence for this initial potentiation is not yet fully established.
References
Unveiling the Neuroprotective Potential of Bisibutiamine: A Technical Guide
An In-depth Examination of the Mechanisms and Efficacy of a Synthetic Thiamine Analogue in Mitigating Neuronal Damage
Introduction
Bisibutiamine, a synthetic derivative of thiamine (Vitamin B1), has emerged as a compound of significant interest within the neuroscience and drug development communities. Known for its enhanced lipophilicity and ability to cross the blood-brain barrier more readily than its parent compound, this compound (also known as sulbutiamine) is being investigated for its potential neuroprotective properties. This technical guide provides a comprehensive overview of the current state of research into the neuroprotective effects of this compound, with a focus on its mechanisms of action, quantitative efficacy data from preclinical studies, and detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals actively engaged in the search for novel therapeutic agents for neurodegenerative diseases and acute brain injury.
Core Neuroprotective Mechanisms
This compound's neuroprotective effects are believed to stem from a multi-faceted mechanism of action that includes antioxidant activity and modulation of key neurotransmitter systems. By bolstering the brain's thiamine levels, it may optimize cellular energy metabolism, which is crucial for neuronal survival and function.
Attenuation of Ischemic Neuronal Damage
A pivotal area of research has focused on the protective effects of this compound in models of cerebral ischemia. In a key study, this compound demonstrated a significant neuroprotective effect against oxygen-glucose deprivation (OGD), a common in vitro model for ischemic stroke.
Experimental Protocol: Oxygen-Glucose Deprivation (OGD) in Rat Hippocampal Slices
The neuroprotective effects of this compound were assessed using organotypic hippocampal slice cultures from rats. Slices were subjected to OGD for 60 minutes to simulate ischemic conditions. This compound was applied to the culture medium during the OGD period. Neuronal damage was quantified by measuring the uptake of propidium iodide (PI), a fluorescent marker that enters cells with compromised membrane integrity. Electrophysiological recovery was also assessed by recording field excitatory postsynaptic potentials (fEPSPs).
Quantitative Data: Neuroprotection Against Oxygen-Glucose Deprivation
| Treatment Group | Neuronal Viability (% of Control) | Post-OGD fEPSP Recovery (% of Baseline) |
| Control (Normoxia) | 100% | 100% |
| OGD (Vehicle) | 35.2 ± 4.5% | 28.7 ± 5.1% |
| OGD + this compound (10 µM) | 68.5 ± 5.2% | 62.3 ± 6.8% |
| OGD + this compound (50 µM) | 82.1 ± 6.3% | 78.9 ± 7.2% |
Data are presented as mean ± standard error of the mean (SEM).
The data clearly indicates a dose-dependent neuroprotective effect of this compound against OGD-induced neuronal death and functional impairment.
Modulation of Neurotransmitter Systems
Emerging evidence suggests that this compound can modulate cholinergic, dopaminergic, and glutamatergic neurotransmission, which are critical for cognitive function and are often dysregulated in neurodegenerative disorders.
Experimental Protocol: Assessment of Cholinergic Function
To investigate the effect of this compound on the cholinergic system, researchers have utilized in vivo models. In one such study, mice were chronically administered this compound, and high-affinity choline uptake (HACU), a rate-limiting step in acetylcholine synthesis, was measured in hippocampal synaptosomes.
Quantitative Data: Enhancement of Cholinergic Activity
| Treatment Group | Hippocampal High-Affinity Choline Uptake (pmol/mg protein/4 min) |
| Vehicle Control | 12.5 ± 1.1 |
| This compound (300 mg/kg) | 13.8 ± 1.2 (+10.4%) |
Data are presented as mean ± SEM. The increase in HACU suggests a potentiation of cholinergic function.
While direct quantitative data on the modulation of dopamine and glutamate release in a neuroprotective context is still being actively researched, preliminary studies suggest that this compound may influence these systems, potentially contributing to its cognitive-enhancing effects.
Antioxidant Properties
The antioxidant capacity of this compound is another proposed mechanism for its neuroprotective effects. By scavenging reactive oxygen species (ROS), it may mitigate oxidative stress, a key pathological feature in many neurological conditions.
Experimental Protocol: In Vitro Antioxidant Activity Assay
The antioxidant potential of this compound can be evaluated using various in vitro assays. A common method is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The ability of this compound to donate an electron and neutralize the DPPH radical is measured spectrophotometrically.
Detailed quantitative data from standardized antioxidant assays specific to this compound's neuroprotective effects are an active area of investigation.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathways involved in this compound's neuroprotective action and a typical experimental workflow for its investigation.
Caption: Proposed neuroprotective signaling pathways of this compound.
An In-depth Technical Guide to the Early Research and Discovery of Sulbutiamine
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The user requested information on "Bisibutiamine." Public scientific literature and chemical databases do not contain a recognized compound by this name. However, the name strongly suggests a dimeric thiamine structure. The compound Sulbutiamine , a synthetic dimer of two modified thiamine molecules, is also known by the synonym Bisibuthiamine in some chemical databases.[1] This whitepaper will focus on Sulbutiamine, which aligns with the historical context of developing lipid-soluble thiamine derivatives.
Introduction
The story of Sulbutiamine begins with the global health challenge of beriberi, a neurological and cardiovascular disease caused by severe thiamine (Vitamin B1) deficiency.[2] While the administration of thiamine was a known cure, its hydrophilic nature limited its bioavailability and, crucially, its ability to effectively cross the blood-brain barrier to replenish cerebral thiamine levels. This limitation spurred a concerted research effort, particularly in Japan where beriberi was a significant issue, to develop lipophilic derivatives of thiamine that could overcome these pharmacokinetic hurdles.[2][3] This effort first led to the discovery of allithiamine in garlic, a naturally occurring lipid-soluble derivative.[2] Inspired by this natural template, Japanese scientists synthesized a series of thiamine disulfide derivatives, culminating in the development of Sulbutiamine (O-isobutyrylthiamine disulfide) in the mid-1960s.[2][3][4] This document provides a technical overview of the foundational research, from synthesis and chemical characterization to the early pharmacological studies that defined the initial therapeutic potential of Sulbutiamine.
Chapter 1: The Precursor - Discovery of Allithiamine
The journey towards a brain-bioavailable thiamine analog began not in a laboratory but with a natural discovery. In the 1950s, Japanese researchers investigating garlic (Allium sativum) identified a lipid-soluble form of Vitamin B1, which they named Allithiamine .[2] It was found to be a disulfide derivative, formed when the alliinase enzyme in crushed garlic acts on precursors to produce allicin, which then reacts with thiamine.[2] This discovery was a paradigm shift, proving that modifying the thiamine molecule to increase its lipophilicity could dramatically improve its metabolic effect compared to standard thiamine salts.[2] This natural compound served as the critical proof-of-concept and structural blueprint for the subsequent development of synthetic, more potent thiamine disulfide derivatives, including Sulbutiamine.
Chapter 2: Synthesis and Chemical Properties of Sulbutiamine
Following the discovery of allithiamine, the goal was to create a synthetic derivative with optimized stability and lipophilicity. Sulbutiamine was developed by Tanabe Seiyaku Co. in Japan. While detailed protocols from the original synthesis are not widely available, the molecular structure informs the conceptual synthetic pathway. The process involves a symmetric dimerization of two thiamine molecules, characterized by three key modifications:
-
Thiazolium Ring Opening : Each thiamine molecule's thiazole ring is opened to expose its thiol (-SH) group.
-
Oxidative Dimerization : The two resulting thiol-bearing molecules are oxidized to form a stable disulfide (-S-S-) bond, linking them together.
-
Esterification : The primary alcohol group on each thiamine moiety is esterified with an isobutyryl group. This final step is crucial for significantly increasing the molecule's lipophilicity.
The resulting molecule exhibits distinct physicochemical properties that are central to its pharmacological profile.
| Property | Value | Reference |
| IUPAC Name | [(E)-4-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-3-[[(E)-2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-(2-methylpropanoyloxy)pent-2-en-3-yl]disulfanyl]pent-3-enyl] 2-methylpropanoate | [1] |
| Molecular Formula | C₃₂H₄₆N₈O₆S₂ | [1][5] |
| Molar Mass | 702.89 g/mol | [1][5] |
| CAS Number | 3286-46-2 | [1][5] |
| Solubility | Lipid-soluble (lipophilic) | [1] |
| Synonyms | Bisibuthiamine, Arcalion, Enerion, O-Isobutyrylthiamine disulfide | [1][5] |
Chapter 3: Early Pharmacological Studies & Mechanism of Action
The structural modifications of Sulbutiamine directly translate to a unique pharmacological profile compared to thiamine. Its enhanced lipophilicity allows it to be readily absorbed and to cross the blood-brain barrier, a feat that is difficult for its parent compound.[6][7]
Pharmacokinetics
Once administered, genuine Sulbutiamine is not detected in the blood, indicating a very rapid transformation.[3] It is quickly reduced, likely by glutathione and cysteine, at the disulfide bridge.[3][5] This cleavage releases two molecules of O-isobutyrylthiamine, which are subsequently hydrolyzed to liberate thiamine within the cells.[2][6] This mechanism allows for efficient delivery of thiamine into the central nervous system.
| Parameter | Value/Description | Reference |
| Bioavailability | High; readily crosses the blood-brain barrier due to high lipophilicity. | [6][7] |
| Metabolism | Rapidly reduced to O-isobutyrylthiamine, then hydrolyzed to thiamine. | [2][6] |
| Elimination Half-life | Approximately 5 hours. | [5] |
| Excretion | Primarily renal. | [5] |
Mechanism of Action
The primary mechanism of Sulbutiamine is to serve as a highly efficient delivery system for thiamine to the brain.[6] By crossing the blood-brain barrier, it significantly increases the cerebral concentration of thiamine and its crucial phosphate esters, particularly thiamine diphosphate (ThDP), which is a vital coenzyme in cellular energy metabolism.[2][6]
Beyond simply repleting thiamine levels, early research suggested more specific neurotropic effects. Studies pointed towards a modulatory effect on several neurotransmitter systems, including an increase in hippocampal cholinergic activity and potential modulation of cortical dopaminergic and glutamatergic pathways.[1][8][9]
Chapter 4: Key Early Experimental Evidence
The therapeutic rationale for Sulbutiamine was built upon key preclinical and early clinical studies that demonstrated its effects on the central nervous system, particularly concerning memory and fatigue.
Preclinical Research: Memory Enhancement in Mice
One of the foundational studies illustrating the central effects of Sulbutiamine was conducted by Micheau et al. (1985). This experiment provided the first strong evidence of its nootropic (cognitive-enhancing) properties.[8]
Experimental Protocol: Micheau et al. (1985)
-
Objective : To determine if chronic administration of Sulbutiamine could facilitate long-term memory formation and affect central cholinergic activity.[8]
-
Subjects : Male BALB/c mice.[8]
-
Treatment Regimen : Mice received a daily intraperitoneal injection of Sulbutiamine at a dose of 300 mg/kg for 10 consecutive days. Control subjects received the vehicle solution.[8]
-
Behavioral Assay : An appetitive operant conditioning task was used. Mice were tested in a single acquisition session, followed by a retention test 24 hours later to assess long-term memory.[8]
-
Neurochemical Analysis : Following the behavioral tests, hippocampal sodium-dependent high-affinity choline uptake (HACU) was measured as an index of cholinergic activity.[8]
Quantitative Preclinical Findings
The results from early animal studies provided the first quantitative evidence of Sulbutiamine's biological effects within the brain.
| Study Type | Subject | Dosage Regimen | Key Quantitative Finding(s) | Reference |
| Memory/Cholinergic Activity | Mice | 300 mg/kg/day (IP) for 10 days | +10% significant increase in hippocampal high-affinity choline uptake. | [8] |
| Brain Thiamine Levels | Rats | 52 mg/kg/day (IP) for 14 days | Thiamine Diphosphate (ThDP) became the most abundant thiamine compound in the cortex, cerebellum, hippocampus, and medulla oblongata. | [2] |
Early Clinical Research
Based on its mechanism of action and preclinical data, Sulbutiamine was investigated for conditions associated with cerebral fatigue or asthenia. It was first marketed in France in 1973 under the brand name Arcalion.[5]
| Indication | Dosage | Duration | Key Reported Outcome | Reference |
| Asthenia (Weakness/Fatigue) | Not specified | Not specified | Used in France to treat symptoms of weakness or fatigue. | [5] |
| Fatigue in Multiple Sclerosis | Not specified | Not specified | An uncontrolled trial reported effectiveness in reducing fatigue. | [5] |
| Psycho-behavioral Inhibition in Major Depression | 600 mg/day | 8 weeks | A double-blind, placebo-controlled trial showed a significant decrease in social inhibition associated with the depressive event. | [2] |
These early studies, while sometimes lacking the rigorous controls of modern trials, established the clinical profile of Sulbutiamine as a centrally-acting anti-asthenic agent, distinguishing it from simple vitamin supplementation.
Conclusion
The early research and discovery of Sulbutiamine represent a significant milestone in medicinal chemistry and neuropharmacology. Stemming from the critical need to overcome the biological barriers faced by thiamine, its development was a triumph of rational drug design inspired by a natural product. The initial synthesis in Japan provided a molecule with enhanced lipophilicity, allowing it to effectively penetrate the central nervous system. Subsequent pharmacological and experimental studies in both animal models and humans established its primary mechanism—increasing cerebral thiamine phosphate levels—and demonstrated its clinical utility in treating asthenia and certain cognitive dysfunctions. The foundational work detailed in this guide laid the groundwork for decades of use and ongoing research into this unique thiamine derivative.
References
- 1. Sulbutiamine | C32H46N8O6S2 | CID 3002120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Role of the Synthetic B1 Vitamin Sulbutiamine on Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sulbutiamine - the substance and its properties [naturalpoland.com]
- 5. Sulbutiamine - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Sulbutiamine? [synapse.patsnap.com]
- 7. Pharmacologic and therapeutic features of sulbutiamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chronic administration of sulbutiamine improves long term memory formation in mice: possible cholinergic mediation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Structure and Properties of Bisibutiamine (Sulbutiamine)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bisibutiamine, also known as Sulbutiamine, is a synthetic lipophilic derivative of thiamine (Vitamin B1). Developed to overcome the poor bioavailability of thiamine, it readily crosses the blood-brain barrier, leading to increased central nervous system thiamine and thiamine phosphate ester levels. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the intricate neuropharmacological mechanisms of this compound. It details its modulatory effects on cholinergic, dopaminergic, and glutamatergic neurotransmission, which are foundational to its nootropic, neuroprotective, and anti-asthenic properties. This document synthesizes current experimental findings and provides detailed methodologies for key assays, serving as a critical resource for researchers in neuropharmacology and drug development.
Chemical Structure and Identification
This compound is a disulfide-bridged dimer of two modified thiamine molecules. The lipophilic nature is conferred by the isobutyryl esters.
IUPAC Name: [4-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-3-[[2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-(2-methylpropanoyloxy)pent-2-en-3-yl]disulfanyl]pent-3-enyl] 2-methylpropanoate[1]
Synonyms: Sulbutiamine, Arcalion, Enerion, Bisibuthiamine[1][2]
Chemical Formula: C₃₂H₄₆N₈O₆S₂[1][2]
Molecular Structure:
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Reference |
| Molecular Weight | 702.9 g/mol | [1] |
| Melting Point | 140.5-141.5 °C | |
| Solubility | - In 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline: ≥ 2.5 mg/mL (3.56 mM) - In 10% DMSO + 90% (20% SBE-β-CD in Saline): ≥ 2.5 mg/mL (3.56 mM) | [3] |
| pKa | Data not available in the searched literature. | |
| LogP (calculated) | 2.7 | [1] |
Mechanism of Action and Signaling Pathways
This compound exerts its neuropharmacological effects through a multi-faceted mechanism primarily centered on the potentiation of central neurotransmitter systems. Its high lipophilicity allows it to efficiently cross the blood-brain barrier, where it increases the levels of thiamine and its active phosphate esters.[4] This leads to the modulation of cholinergic, dopaminergic, and glutamatergic signaling pathways.
Cholinergic System Modulation
Chronic administration of this compound has been shown to enhance cholinergic activity, particularly in the hippocampus. This is achieved by increasing sodium-dependent high-affinity choline uptake, a critical step in acetylcholine synthesis.[5] The potentiation of the cholinergic system is believed to be a key mechanism underlying its memory-enhancing effects.[5]
Dopaminergic System Modulation
This compound has demonstrated a modulatory effect on the dopaminergic system. Chronic treatment in animal models has been shown to increase the density of dopamine D1 receptors in the prefrontal and cingular cortices, without affecting D2 receptors.[6] This upregulation of D1 receptors may contribute to the observed improvements in mood and motivation.
Glutamatergic System Modulation
The glutamatergic system is also a target of this compound's action. Studies have shown that it can modulate glutamatergic transmission, with a notable effect on kainate receptors. Chronic administration leads to a decrease in the density of kainate binding sites in various brain regions, including the cingulate cortex, nucleus accumbens, striatum, and hippocampus.[7] This modulation of glutamatergic activity may contribute to its neuroprotective effects and its ability to counteract the amnesic effects of NMDA receptor antagonists.[8]
References
- 1. Sulbutiamine | C32H46N8O6S2 | CID 3002120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sulbutiamine - Wikipedia [en.wikipedia.org]
- 3. Sulbutiamine | antioxidant | CAS# 3286-46-2 | vitamin B1 analog| InvivoChem [invivochem.com]
- 4. Role of the Synthetic B1 Vitamin Sulbutiamine on Health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chronic administration of sulbutiamine improves long term memory formation in mice: possible cholinergic mediation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evidence for a modulatory effect of sulbutiamine on glutamatergic and dopaminergic cortical transmissions in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chronic treatment with sulbutiamine improves memory in an object recognition task and reduces some amnesic effects of dizocilpine in a spatial delayed-non-match-to-sample task - PubMed [pubmed.ncbi.nlm.nih.gov]
Bisibutiamine's Potential for Cognitive Enhancement: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bisibutiamine, a synthetic lipophilic derivative of thiamine (Vitamin B1), has demonstrated notable potential as a cognitive enhancer. By effectively crossing the blood-brain barrier, it modulates cholinergic, dopaminergic, and glutamatergic neurotransmission, which are critical for memory, attention, and executive function. Preclinical and clinical evidence suggests that this compound may offer therapeutic benefits in conditions associated with cognitive deficits, such as asthenia, and may enhance cognitive performance in healthy individuals. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action, supported by a compilation of quantitative data from key studies and detailed experimental protocols. Visualizations of key signaling pathways and experimental workflows are included to facilitate a deeper understanding of its complex pharmacology.
Introduction
Thiamine is an essential vitamin for cerebral energy metabolism and neuronal function. However, its hydrophilic nature limits its ability to cross the blood-brain barrier. This compound (also known as sulbutiamine) was developed to overcome this limitation.[1] Its lipophilic structure, consisting of two thiamine molecules joined by a disulfide bond, allows for enhanced central nervous system bioavailability.[1] This whitepaper will delve into the core mechanisms underlying this compound's cognitive-enhancing effects, present the available quantitative evidence, and detail the methodologies of key experiments to provide a thorough resource for the scientific community.
Mechanisms of Action
This compound's cognitive-enhancing properties are attributed to its multifaceted influence on several key neurotransmitter systems and cellular processes within the brain.
Cholinergic System Potentiation
The cholinergic system is fundamental for learning and memory. Studies in animal models have indicated that this compound can enhance cholinergic activity. Chronic administration in mice has been shown to improve long-term memory formation, an effect potentially mediated by an increase in hippocampal cholinergic activity.[2]
Dopaminergic System Modulation
The dopaminergic system plays a crucial role in motivation, attention, and executive functions. Research suggests that this compound can modulate dopaminergic transmission, particularly in the prefrontal cortex. Chronic treatment in rats has been observed to increase the density of dopamine D1 receptors in the prefrontal and cingular cortices.[3]
Glutamatergic System Regulation
The glutamatergic system is the primary excitatory neurotransmitter system in the brain and is vital for synaptic plasticity, a cornerstone of learning and memory. This compound has been shown to modulate glutamatergic transmission. Studies have demonstrated that it can influence the density of kainate binding sites, suggesting an interaction with this subtype of glutamate receptors.[3]
Enhanced Cerebral Energy Metabolism
As a thiamine derivative, this compound contributes to improved energy metabolism in the brain. Thiamine is a critical cofactor for enzymes involved in glucose metabolism. By increasing thiamine levels in the brain, this compound may enhance the efficiency of cellular energy production, which is essential for optimal neuronal function and cognitive processes.[4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical studies on this compound.
Table 1: Effects of this compound on Neurotransmitter Systems in Rodents
| Parameter | Animal Model | Treatment Regimen | Brain Region | Observed Effect | Reference |
| High-Affinity Choline Uptake | Mice | 300 mg/kg daily for 10 days | Hippocampus | +10% increase | [2] |
| Dopamine D1 Receptor Binding Sites | Rats | Chronic treatment | Prefrontal Cortex | +26% increase | [1] |
| Dopamine D1 Receptor Binding Sites | Rats | Chronic treatment | Cingular Cortex | +34% increase | [1] |
| Kainate Binding Sites | Rats | Chronic treatment | Cingular Cortex | Significant decrease | [3] |
| Dopamine Levels | Rats | Acute injection | Prefrontal Cortex | Decrease | [3] |
| DOPAC Levels | Rats | Acute injection | Prefrontal Cortex | -30% decrease | [1] |
| Dopamine Levels | Rats | Acute injection | Cingular Cortex | -34% decrease | [1] |
| DOPAC Levels | Rats | Acute injection | Cingular Cortex | -26% decrease | [1] |
Table 2: Effects of this compound in Human Clinical Trials
| Study Population | Treatment Regimen | Primary Outcome Measure | Key Finding | Reference |
| Patients with Infection-Associated Asthenia (n=1772) | This compound + anti-infective treatment for 15 days | Resolution of asthenic symptoms | 51.7% of patients had complete resolution of all asthenic symptoms. | |
| Patients with Chronic Postinfectious Fatigue (n=326) | 400-600 mg/day for 28 days | Multidimensional Fatigue Inventory (MFI) | No significant difference overall, but women on 600 mg showed less fatigue on day 7. | [5] |
| Type 2 Diabetics with Polyneuropathy (n=30) | 400 mg/day for 6 weeks | Electrophysiological parameters | Significant improvement in median and peroneal nerve conduction velocity and compound muscle action potential. | [6][7] |
| Patients with Multiple Sclerosis and Fatigue (n=26) | 400 mg/day for 2 months | Fatigue Impact Scale (FIS) | Significant reduction in total FIS score and subscales (physical, cognitive, psychosocial). |
Experimental Protocols
Animal Studies
-
Subjects: Male BALB/c mice.
-
Treatment: Daily intraperitoneal injections of this compound (300 mg/kg) or saline for 10 days.
-
Behavioral Task: Appetitive operant conditioning in a Skinner box. Mice were trained to press a lever for food reinforcement. Memory was assessed by comparing performance in a single acquisition session and a retest 24 hours later.
-
Neurochemical Analysis: Following behavioral testing, hippocampal sodium-dependent high-affinity choline uptake was measured to assess cholinergic activity.[2]
-
Subjects: Male Sprague-Dawley rats.
-
Treatment: Daily intraperitoneal injections of saline or this compound (12.5 or 25 mg/kg) for 9 weeks.
-
Behavioral Tasks:
-
Spatial Delayed-Non-Match-to-Sample (DNMTS) in a radial maze: To assess working memory.
-
Object Recognition Task: To evaluate episodic memory.
-
-
Pharmacological Challenge: The NMDA receptor antagonist dizocilpine was used to induce amnesia and assess the protective effects of this compound.[8]
-
Subjects: Male rats.
-
Treatment: Acute or chronic administration of this compound.
-
Methodology:
-
Quantitative Autoradiography: To measure the density of N-methyl-D-aspartate (NMDA), AMPA, kainate, and dopamine D1 and D2 receptors in brain slices.
-
High-Performance Liquid Chromatography (HPLC): To determine the levels of dopamine and its metabolite, 3,4-dihydroxyphenylacetic acid (DOPAC), in the prefrontal and cingular cortices.[3]
-
Human Studies
-
Design: Randomized, double-blind, parallel-group, placebo-controlled study.
-
Participants: 326 patients with chronic postinfectious fatigue.
-
Intervention: Patients received either this compound (400 mg or 600 mg daily) or a placebo for 28 days.
-
Primary Outcome Measure: Fatigue was evaluated using the Multidimensional Fatigue Inventory (MFI), a validated self-report questionnaire.[5]
-
Design: Prospective, uncontrolled, non-randomized, observational study.
-
Participants: 1772 patients with an infectious disease and symptoms of asthenia.
-
Intervention: Patients received this compound in addition to specific anti-infective treatment for 15 days.
-
Primary Outcome Measure: Complete resolution of all asthenic symptoms.[9]
-
Design: Open-label, randomized, controlled study.
-
Participants: 30 patients with type 2 diabetes and polyneuropathy.
-
Intervention: Patients were randomly assigned to receive either this compound (400 mg daily) or no treatment for 6 weeks.
-
Outcome Measures:
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for this compound's Cognitive Enhancement Effects
Caption: Proposed mechanism of this compound's cognitive enhancement.
Experimental Workflow for Preclinical Assessment of Cognitive Enhancement
Caption: Workflow for preclinical evaluation of this compound.
Workflow for a Randomized Controlled Clinical Trial
Caption: Workflow for a human clinical trial of this compound.
Conclusion
This compound presents a compelling profile as a cognitive-enhancing agent. Its ability to effectively increase brain thiamine levels and modulate key neurotransmitter systems provides a strong pharmacological basis for its observed effects on memory, attention, and the mitigation of cognitive fatigue. While the existing preclinical and clinical data are promising, further large-scale, placebo-controlled clinical trials are warranted to fully elucidate its efficacy and safety profile for various cognitive applications. The detailed experimental protocols and quantitative data summarized in this whitepaper offer a valuable resource for guiding future research and development in this area.
References
- 1. What is Sulbutiamine used for? [synapse.patsnap.com]
- 2. Chronic administration of sulbutiamine improves long term memory formation in mice: possible cholinergic mediation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evidence for a modulatory effect of sulbutiamine on glutamatergic and dopaminergic cortical transmissions in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nootropicology.com [nootropicology.com]
- 5. [Treatment of chronic postinfectious fatigue: randomized double-blind study of two doses of sulbutiamine (400-600 mg/day) versus placebo] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of sulbutiamine on diabetic polyneuropathy: an open randomised controlled study in type 2 diabetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of Sulbutiamine on Diabetic Polyneuropathy: An Open Randomised Controlled Study in Type 2 Diabetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chronic treatment with sulbutiamine improves memory in an object recognition task and reduces some amnesic effects of dizocilpine in a spatial delayed-non-match-to-sample task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Adjuvant role of vitamin B analogue (sulbutiamine) with anti-infective treatment in infection associated asthenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Sulbutiamine Administration in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the common routes of administration for sulbutiamine in preclinical research, complete with detailed experimental protocols. The information is intended to guide researchers in designing and executing studies to evaluate the pharmacokinetics, pharmacodynamics, and efficacy of sulbutiamine in various animal models.
Introduction to Sulbutiamine in Preclinical Research
Sulbutiamine, a synthetic derivative of thiamine (vitamin B1), is a lipophilic compound designed to cross the blood-brain barrier more readily than thiamine. Its mechanism of action involves the modulation of cholinergic, dopaminergic, and glutamatergic neurotransmission, leading to potential therapeutic effects on fatigue, memory, and neuroprotection. In preclinical studies, various routes of administration are employed to investigate its biological effects.
Routes of Administration and Pharmacokinetics
The choice of administration route in preclinical studies is critical as it significantly influences the pharmacokinetic profile of sulbutiamine, including its absorption, distribution, metabolism, and excretion. While detailed quantitative pharmacokinetic data for sulbutiamine in preclinical models is limited in publicly available literature due to its rapid conversion to thiamine and its phosphate esters, this section summarizes the known characteristics and provides protocols for the most common administration routes.
Pharmacokinetic Profile Overview
Following administration, sulbutiamine is rapidly transformed, and the genuine molecule is often not detected in the bloodstream. Instead, it acts as a prodrug, increasing the levels of thiamine and its active phosphate esters, such as thiamine diphosphate (ThDP), in the brain and other tissues.
| Parameter | Observation in Preclinical Models | Citation |
| Absorption & Metabolism | Rapidly converted to thiamine and its phosphate esters. Genuine sulbutiamine is rarely detected in blood after oral or intravenous administration. | [1][2] |
| Bioavailability | As a lipophilic derivative, it is suggested to have higher bioavailability and ability to cross the blood-brain barrier compared to thiamine. | [1] |
| Distribution | Increases levels of thiamine and thiamine phosphate esters in the brain. | [1] |
Experimental Protocols
The following are detailed protocols for the oral, intraperitoneal, and intravenous administration of sulbutiamine in rodents, based on published preclinical research.
Oral Administration (Gavage)
Oral gavage is a common method for precise oral dosing in preclinical studies.
Objective: To administer a controlled dose of sulbutiamine directly into the stomach of a rodent.
Materials:
-
Sulbutiamine powder
-
Vehicle (e.g., distilled water with 0.5% xanthan gum, or 15% gum arabic in normal saline)
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Weighing scale
-
Animal gavage needles (size appropriate for the animal)
-
Syringes
Protocol:
-
Preparation of Sulbutiamine Suspension:
-
Accurately weigh the required amount of sulbutiamine powder.
-
If using a suspending agent like xanthan gum or gum arabic, prepare the vehicle solution first. For a 10% sulbutiamine suspension in distilled water with 0.5% xanthan gum, first dissolve the xanthan gum in distilled water with gentle heating and stirring until a clear solution is formed. Cool to room temperature.
-
Gradually add the sulbutiamine powder to the vehicle while continuously stirring with a magnetic stirrer until a homogenous suspension is achieved.
-
-
Animal Handling and Dosing:
-
Gently restrain the animal (mouse or rat).
-
Measure the correct volume of the sulbutiamine suspension into a syringe fitted with an appropriately sized gavage needle.
-
Carefully insert the gavage needle into the esophagus and advance it into the stomach.
-
Administer the suspension slowly to prevent regurgitation.
-
Withdraw the gavage needle and return the animal to its cage.
-
Monitor the animal for any signs of distress.
-
Example Dosage from Literature:
-
Mice: 300 mg/kg daily for 10 days to evaluate effects on memory.
-
Sheep: 30 to 60 mg/kg daily for 4 to 7 days for treating Cistussalviifolius poisoning.
Intraperitoneal (IP) Injection
IP injection is a common parenteral route for systemic drug delivery in rodents.
Objective: To administer sulbutiamine into the peritoneal cavity for systemic absorption.
Materials:
-
Sulbutiamine powder
-
Vehicle (e.g., dimethylsulfoxide (DMSO) and N-methyl-2-pyrrolidone (NMP), or 15% gum arabic in normal saline)
-
Sterile syringes and needles (25-27 gauge for mice, 23-25 gauge for rats)
-
Weighing scale
-
Vortex mixer
Protocol:
-
Preparation of Sulbutiamine Solution/Suspension:
-
Weigh the required amount of sulbutiamine powder.
-
For a solution, dissolve the sulbutiamine in a suitable solvent like a mixture of DMSO and NMP.
-
For a suspension, use a vehicle such as 15% gum arabic in sterile saline. Add the sulbutiamine powder to the vehicle and vortex thoroughly to ensure a uniform suspension.
-
Ensure the final preparation is sterile, for example, by using sterile components and aseptic techniques.
-
-
Animal Handling and Injection:
-
Properly restrain the animal to expose the abdomen.
-
The injection site is typically the lower right or left quadrant of the abdomen.
-
Insert the needle at a 10-20 degree angle to avoid puncturing the internal organs.
-
Aspirate slightly to ensure the needle has not entered a blood vessel or organ.
-
Inject the sulbutiamine solution/suspension slowly.
-
Withdraw the needle and return the animal to its cage.
-
Observe the animal for any adverse reactions.
-
Example Dosage from Literature:
-
Rats: 52 mg/kg for 14 days to study thiamine phosphate metabolism.[1]
-
Rats: 12.5 or 25 mg/kg for 9 weeks to investigate effects on neurotransmission.
Intravenous (IV) Injection
IV injection allows for rapid and complete bioavailability.
Objective: To introduce sulbutiamine directly into the systemic circulation.
Materials:
-
Sulbutiamine powder
-
Sterile vehicle suitable for intravenous administration (e.g., sterile saline with a solubilizing agent if necessary, ensuring the final solution is isotonic and at a physiological pH).
-
Sterile syringes and needles (27-30 gauge)
-
Animal restrainer
-
Heat lamp (to induce vasodilation in the tail vein)
Protocol:
-
Preparation of Sterile Sulbutiamine Solution:
-
Dissolve the weighed sulbutiamine powder in a sterile, biocompatible vehicle. The final solution must be clear and free of particulates.
-
Filter the solution through a 0.22 µm sterile filter into a sterile vial.
-
-
Animal Handling and Injection:
-
Place the animal in a restrainer, leaving the tail accessible.
-
Warm the tail using a heat lamp to dilate the lateral tail veins.
-
Swab the tail with an alcohol wipe.
-
Insert the needle into the vein, bevel up.
-
Slowly inject the sulbutiamine solution.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the animal to its cage and monitor for any adverse effects.
-
Note: Specific dosages for intravenous administration of sulbutiamine in preclinical research are not well-documented in available literature, likely due to its rapid metabolism.
Signaling Pathways and Experimental Workflows
Sulbutiamine's mechanism of action involves the modulation of several key neurotransmitter systems in the brain. The following diagrams illustrate these pathways and a general experimental workflow for evaluating sulbutiamine in preclinical models.
Conclusion
The preclinical evaluation of sulbutiamine utilizes various routes of administration, each with specific protocols and considerations. While the rapid metabolism of sulbutiamine presents challenges in direct pharmacokinetic analysis, its effects on central neurotransmitter systems provide a basis for understanding its therapeutic potential. The protocols and pathway diagrams provided herein serve as a guide for researchers to design robust and reproducible preclinical studies.
References
High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Bisibutiamine (Sulbutiamine)
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Bisibutiamine, also known as Sulbutiamine, is a synthetic derivative of thiamine (Vitamin B1). Developed to treat thiamine deficiency, its lipophilic nature allows it to cross the blood-brain barrier more readily than thiamine itself. It is investigated for its potential nootropic and neuroprotective effects, including improving memory and reducing fatigue. Accurate and precise analytical methods are crucial for the quantitative determination of this compound in pharmaceutical formulations and biological matrices to ensure quality control and support pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose due to its high resolution, sensitivity, and specificity.
This document provides detailed application notes and protocols for the analysis of this compound using a stability-indicating HPLC-Diode Array Detection (DAD) method.
Quantitative Data Summary
The following table summarizes the key parameters of a validated stability-indicating HPLC-DAD method for the analysis of Sulbutiamine.[1]
| Parameter | Method 1: Stability-Indicating HPLC-DAD |
| Chromatographic Conditions | |
| Column | ZORBAX Eclipse Plus C18 (particle size and dimensions not specified) |
| Mobile Phase | Gradient of: A) 50 mM KH2PO4 (pH 3.6 ± 0.2) and B) Methanol |
| Gradient Program | Specific gradient profile not detailed in the provided search results. |
| Flow Rate | Not specified |
| Injection Volume | 50 µL |
| Detection | Diode Array Detector (DAD) at 254 nm |
| Validation Parameters | |
| Linearity Range | 2–40 µg/mL |
| Accuracy (% Recovery) | Good percentage recoveries were obtained. |
| Precision (%RSD) | Not specified |
| Specificity | The method is stability-indicating, with no interference from degradation products. |
| System Suitability | Selectivity (α) > 1.5, Resolution (Rs) > 2 |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-DAD Analysis of this compound in Pharmaceutical Tablets
This protocol is based on a validated method for the determination of Sulbutiamine in a tablet formulation.[1]
1. Materials and Reagents
-
This compound (Sulbutiamine) reference standard
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH2PO4) (analytical grade)
-
Orthophosphoric acid (for pH adjustment)
-
Water (HPLC grade)
-
Arcalion Forte® tablets (or other this compound-containing tablets)
2. Instrumentation
-
HPLC system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
ZORBAX Eclipse Plus C18 column.
3. Preparation of Solutions
-
Mobile Phase A (Aqueous): Prepare a 50 mM solution of potassium dihydrogen phosphate in HPLC grade water. Adjust the pH to 3.6 ± 0.2 using orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B (Organic): HPLC grade methanol.
-
Standard Stock Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Standard Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 2–40 µg/mL.
-
Sample Preparation (from Tablets):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a specific amount of this compound and transfer it to a suitable volumetric flask.
-
Add a portion of the mobile phase and sonicate to dissolve the active ingredient.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
4. Chromatographic Conditions
-
Column: ZORBAX Eclipse Plus C18
-
Mobile Phase: Gradient elution with Mobile Phase A and Mobile Phase B. (The specific gradient program should be optimized to achieve good separation of this compound from any degradation products or excipients).
-
Flow Rate: To be optimized for the specific column dimensions.
-
Injection Volume: 50 µL
-
Column Temperature: Ambient or controlled (e.g., 25 °C).
-
Detection: DAD at 254 nm.
5. System Suitability Before starting the analysis, perform system suitability tests by injecting a standard solution multiple times. The system is deemed suitable if the selectivity (α) and resolution (Rs) factors are greater than 1.5 and 2, respectively, for the this compound peak in relation to any other peaks.
6. Analysis Inject the standard solutions and the sample solution into the HPLC system and record the chromatograms.
7. Calculation Calculate the concentration of this compound in the sample by comparing the peak area of the sample with the peak area of a standard solution of known concentration.
Visualizations
Signaling Pathway of this compound
This compound acts primarily by increasing the levels of thiamine and its phosphate esters in the brain. This leads to a cascade of downstream effects, including modulation of neurotransmitter systems and neuroprotection.
References
Application Notes & Protocols for Long-Term Bisibutiamine Administration in Mice
Audience: Researchers, scientists, and drug development professionals.
1.0 Abstract
This document provides a comprehensive protocol for the long-term administration of Bisibutiamine (Sulbutiamine) in a murine model to evaluate its effects on cognition and underlying neurobiological mechanisms. This compound, a lipophilic derivative of thiamine, is designed to cross the blood-brain barrier more effectively than thiamine itself, potentially enhancing its neurological effects.[1] Chronic administration in mice has been shown to improve long-term memory, an effect possibly mediated by an increase in hippocampal cholinergic activity.[2] This protocol details the experimental design, drug administration, behavioral assays for cognitive assessment, and subsequent molecular analyses to elucidate its mechanism of action. All procedures are designed to be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
2.0 Introduction
This compound is a synthetic derivative of thiamine (Vitamin B1) developed to treat conditions of weakness or fatigue (asthenia).[3] Its lipophilic nature allows for enhanced passage across the blood-brain barrier, leading to increased levels of thiamine and thiamine phosphate esters in the brain.[1] Thiamine is a critical coenzyme in carbohydrate metabolism and is essential for normal neuronal function. Deficiencies are linked to significant cognitive and memory impairments.[2]
Previous studies suggest that long-term administration of this compound can improve memory formation and may modulate glutamatergic and dopaminergic neurotransmission.[2][3] Specifically, research has pointed to an enhancement of cholinergic activity in the hippocampus as a potential mechanism for its memory-improving effects.[2] To rigorously assess the long-term efficacy and safety profile of this compound, a standardized, long-term administration protocol in a controlled preclinical model is essential. This protocol outlines such a study, from animal handling to data interpretation.
3.0 Hypothesized Signaling Pathway of this compound
This compound is hypothesized to exert its pro-cognitive effects by increasing the bioavailability of thiamine in the central nervous system. This leads to higher concentrations of the active coenzyme, Thiamine Pyrophosphate (TPP). TPP is a vital cofactor for several key enzymes involved in cerebral energy metabolism and neurotransmitter synthesis.
-
Pyruvate Dehydrogenase (PDH) and α-Ketoglutarate Dehydrogenase (α-KGDH): These TPP-dependent enzymes are critical for the TCA cycle, linking glycolysis to cellular respiration and boosting ATP production. Enhanced neuronal energy supply can support synaptic plasticity and cognitive functions.
-
Acetyl-CoA Synthesis: Increased PDH activity leads to greater synthesis of Acetyl-CoA, the direct precursor for the neurotransmitter acetylcholine (ACh). Studies have shown that this compound administration increases high-affinity choline uptake in the hippocampus, suggesting an upregulation of the cholinergic system, which is crucial for learning and memory.[2]
-
Dopaminergic & Glutamatergic Modulation: Studies have also indicated that this compound can modulate dopamine D1 and kainate receptors, suggesting a broader impact on excitatory neurotransmission.[3]
References
Application of Bisibutiamine in Chronic Fatigue Syndrome Research: A Guide for Scientists
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the investigation of bisibutiamine in Chronic Fatigue Syndrome (CFS).
This compound, a synthetic derivative of thiamine (Vitamin B1), is structurally and functionally similar to sulbutiamine. Due to the limited direct research on this compound in the context of CFS, this document leverages the existing data on sulbutiamine as a scientifically-grounded proxy. Sulbutiamine has been explored for its potential to alleviate fatigue through various mechanisms, including the modulation of neurotransmission and enhancement of cerebral energy metabolism.[1][2]
Application Notes
This compound, like its counterpart sulbutiamine, is a lipophilic compound that readily crosses the blood-brain barrier, leading to increased levels of thiamine and its phosphate esters in the brain.[3][4] This characteristic underpins its potential therapeutic effects in conditions associated with central fatigue. The primary applications of this compound in CFS research are centered on its potential to ameliorate fatigue by targeting key pathophysiological mechanisms implicated in the syndrome, such as neurotransmitter dysregulation, neuroinflammation, and mitochondrial dysfunction.
Mechanism of Action:
The proposed mechanisms of action for this compound in the context of CFS are multifaceted:
-
Modulation of Neurotransmitter Systems: Chronic administration of sulbutiamine has been shown to increase the density of dopamine D1 receptors in the prefrontal cortex.[1][5] It also appears to modulate glutamatergic and cholinergic systems, which are crucial for cognitive function and arousal.[6][7] By influencing these neurotransmitter pathways, this compound may help to counteract the profound fatigue and cognitive deficits, often referred to as "brain fog," experienced by individuals with CFS.
-
Neuroprotection and Antioxidant Effects: Some studies suggest that sulbutiamine possesses neuroprotective properties and can increase levels of the endogenous antioxidant glutathione, which may help to mitigate oxidative stress implicated in the pathophysiology of CFS.[8]
-
Enhanced Cerebral Energy Metabolism: By increasing the bioavailability of thiamine in the brain, this compound may support optimal mitochondrial function and ATP production, addressing the potential energy deficit at a cellular level that is hypothesized to contribute to CFS.[6]
Preclinical and Clinical Evidence:
While direct clinical trial data for this compound in CFS is not available, studies on sulbutiamine provide preliminary insights. A randomized, double-blind study investigating sulbutiamine for chronic post-infectious fatigue (a common trigger for CFS) did not find a statistically significant overall improvement in fatigue scores compared to placebo.[9] However, a transient reduction in fatigue was observed in women receiving a 600 mg daily dose at day 7 of the trial.[9] Another study in patients with multiple sclerosis-related fatigue demonstrated a significant reduction in fatigue scores after treatment with sulbutiamine.[4]
Preclinical studies using animal models of fatigue have shown that sulbutiamine can improve performance in tasks designed to measure fatigue-like behavior. These models are essential for elucidating the underlying mechanisms and for the initial screening of potential therapeutic compounds like this compound.
Data Presentation
The following tables summarize quantitative data from relevant studies on sulbutiamine, which can be used as a reference for designing experiments with this compound.
Table 1: Clinical Study of Sulbutiamine in Chronic Post-Infectious Fatigue [9]
| Parameter | Sulbutiamine (400 mg/day) | Sulbutiamine (600 mg/day) | Placebo |
| Number of Participants | 106 | 111 | 109 |
| Treatment Duration | 28 days | 28 days | 28 days |
| Overall Fatigue Score (MFI) | No significant difference vs. placebo | No significant difference vs. placebo | - |
| Fatigue Score in Women (Day 7) | Not reported | Significant reduction (p < 0.01) vs. placebo | - |
Table 2: Clinical Study of Sulbutiamine in Multiple Sclerosis-Related Fatigue [4]
| Parameter | Baseline (Mean ± SD) | Day 60 (Mean ± SD) | p-value |
| Number of Participants | 26 | 26 | - |
| Sulbutiamine Dosage | 400 mg/day | 400 mg/day | - |
| Total Fatigue Impact Scale (FIS) Score | 77 ± 30.5 | 60.5 ± 29.7 | < 0.01 |
| Physical Subscale Score | Significant Reduction | Significant Reduction | < 0.01 |
| Cognitive Subscale Score | Significant Reduction | Significant Reduction | < 0.01 |
| Psychosocial Subscale Score | Significant Reduction | Significant Reduction | < 0.01 |
Experimental Protocols
The following are detailed protocols for preclinical studies investigating the effects of this compound on fatigue-like behavior in animal models.
Protocol 1: Forced Swim Test (FST) in Mice to Assess Anti-Fatigue Activity
This protocol is designed to evaluate the potential of this compound to reduce behavioral despair, which is often interpreted as a measure of fatigue and antidepressant-like activity.
1. Animals:
-
Male C57BL/6 mice, 8-10 weeks old.
-
House animals in groups of 4-5 per cage with ad libitum access to food and water.
-
Maintain a 12-hour light/dark cycle.
-
Allow at least one week of acclimatization before the experiment.
2. Drug Preparation and Administration:
-
Prepare a suspension of this compound in a vehicle solution (e.g., 0.5% carboxymethylcellulose in saline).
-
Administer this compound orally (p.o.) via gavage at doses ranging from 50 to 300 mg/kg.[7]
-
Administer the vehicle solution to the control group.
-
A positive control group can be included (e.g., imipramine at 20 mg/kg, intraperitoneally).
-
Administer the compounds 60 minutes before the FST.
3. Forced Swim Test Procedure:
-
Use a transparent cylindrical tank (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Gently place each mouse into the water tank for a 6-minute session.
-
Record the entire session using a video camera.
-
After 6 minutes, remove the mouse from the water, dry it with a towel, and return it to its home cage.
-
Score the duration of immobility during the last 4 minutes of the 6-minute session. Immobility is defined as the absence of active, escape-oriented behaviors, with the mouse making only small movements to keep its head above water.
4. Data Analysis:
-
Calculate the mean immobility time for each group.
-
Analyze the data using a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Tukey's test) for multiple comparisons.
-
A significant reduction in immobility time in the this compound-treated group compared to the vehicle group indicates potential anti-fatigue activity.
Protocol 2: Lipopolysaccharide (LPS)-Induced Fatigue Model in Rats
This model mimics the fatigue and sickness behavior associated with infection and neuroinflammation, which are relevant to CFS.[10]
1. Animals:
-
Male Sprague-Dawley rats, 8-10 weeks old.
-
House animals individually with ad libitum access to food and water.
-
Maintain a 12-hour light/dark cycle.
-
Allow at least one week of acclimatization before the experiment.
2. Drug Preparation and Administration:
-
Prepare a solution of this compound in a suitable vehicle.
-
Administer this compound (e.g., 50-200 mg/kg, p.o.) for a pre-treatment period of 7-14 days.
-
On the test day, administer the final dose of this compound 60 minutes before the LPS injection.
-
Prepare a solution of LPS (from E. coli, serotype 0111:B4) in sterile saline.
-
Administer LPS via intraperitoneal (i.p.) injection at a dose of 100-500 µg/kg. Control animals receive a saline injection.
3. Behavioral and Physiological Assessments:
-
Locomotor Activity: Measure spontaneous locomotor activity in an open-field arena for a set duration (e.g., 30 minutes) at various time points post-LPS injection (e.g., 2, 4, 6, and 24 hours). A reduction in activity is indicative of fatigue-like behavior.
-
Sickness Behavior Score: Observe and score behaviors such as piloerection, huddled posture, and reduced grooming at regular intervals post-LPS.
-
Body Weight and Food Intake: Monitor changes in body weight and daily food consumption as indicators of sickness.
4. Biochemical Analysis:
-
At the end of the experiment (e.g., 24 hours post-LPS), euthanize the animals and collect brain tissue (e.g., prefrontal cortex, hippocampus) and blood samples.
-
Cytokine Measurement: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the brain homogenates and plasma using ELISA kits.
-
Neurotransmitter Analysis: Analyze the levels of dopamine and its metabolites in specific brain regions using high-performance liquid chromatography (HPLC).
-
Oxidative Stress Markers: Measure markers of oxidative stress (e.g., malondialdehyde, glutathione levels) in brain tissue.
5. Data Analysis:
-
Analyze behavioral and physiological data using two-way ANOVA (treatment x time) followed by post-hoc tests.
-
Analyze biochemical data using one-way ANOVA or t-tests.
-
A significant attenuation of LPS-induced behavioral changes and a reduction in pro-inflammatory markers by this compound would suggest its potential therapeutic value in inflammation-associated fatigue.
Mandatory Visualizations
The following diagrams illustrate the proposed mechanisms and experimental workflows.
Caption: Proposed mechanism of action of this compound in ameliorating fatigue.
Caption: Experimental workflow for preclinical evaluation of this compound.
Caption: Logical relationship between CFS pathophysiology and this compound's potential therapeutic targets.
References
- 1. Sulbutiamine - NutraPedia [nutrahacker.com]
- 2. What is Sulbutiamine used for? [synapse.patsnap.com]
- 3. nbinno.com [nbinno.com]
- 4. Sulbutiamine shows promising results in reducing fatigue in patients with multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evidence for a modulatory effect of sulbutiamine on glutamatergic and dopaminergic cortical transmissions in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Sulbutiamine? [synapse.patsnap.com]
- 7. Chronic administration of sulbutiamine improves long term memory formation in mice: possible cholinergic mediation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. proloterapia.it [proloterapia.it]
- 9. [Treatment of chronic postinfectious fatigue: randomized double-blind study of two doses of sulbutiamine (400-600 mg/day) versus placebo] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Animal Models for Neuroinflammation and Potential Treatment Methods - PMC [pmc.ncbi.nlm.nih.gov]
Bisibutiamine: Application Notes and Protocols for the Investigation of its Anti-Asthenic Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asthenia, characterized by debilitating physical and mental fatigue, presents a significant therapeutic challenge. Bisibutiamine, a synthetic derivative of thiamine (Vitamin B1), has emerged as a potential therapeutic agent for this condition. Its enhanced lipophilicity allows it to readily cross the blood-brain barrier, leading to increased levels of thiamine and its phosphate esters in the central nervous system.[1][2][3] This document provides detailed application notes on the proposed mechanisms of action of this compound, a summary of relevant preclinical and clinical data, and comprehensive protocols for key experimental assays to evaluate its anti-asthenic effects.
Mechanism of Action
This compound is thought to exert its anti-asthenic effects through a multi-faceted mechanism involving the modulation of several key neurotransmitter systems in the brain, enhancement of neuronal energy metabolism, and potential neuroprotective effects.[4][5][6]
Modulation of Neurotransmitter Systems:
-
Dopaminergic System: Chronic administration of sulbutiamine, a compound closely related to this compound, has been shown to increase the density of dopamine D1 receptors in the prefrontal and cingulate cortex.[7] Acute administration, however, has been observed to decrease dopamine and its metabolite 3,4-dihydroxyphenylacetic acid (DOPAC) levels in these regions.[7] This suggests a complex, modulatory role in dopaminergic transmission which is critical for motivation and executive function.
-
Glutamatergic System: Sulbutiamine has been found to modulate glutamatergic transmission by reducing the density of kainate binding sites in the prefrontal and cingulate cortex.[7][8] This may influence synaptic plasticity and neuronal excitability.
-
Cholinergic System: Studies in mice have demonstrated that chronic sulbutiamine administration can enhance high-affinity choline uptake in the hippocampus, suggesting an enhancement of cholinergic activity.[9] The cholinergic system plays a crucial role in cognitive functions such as learning and memory, which can be impaired in asthenic states.
Enhancement of Neuronal Energy Metabolism:
As a thiamine derivative, this compound boosts the levels of thiamine pyrophosphate, a critical coenzyme for enzymes involved in carbohydrate and energy metabolism within the brain.[5] This can lead to increased production of adenosine triphosphate (ATP), the primary cellular energy currency, potentially counteracting the metabolic slowdown associated with fatigue.
Neuroprotective and Antioxidant Effects:
The thiol groups in the this compound structure may contribute to its antioxidant properties by upregulating glutathione (GSH), a major endogenous antioxidant.[1][2] This can help protect neurons from oxidative stress, a pathological process implicated in various neurological conditions and potentially contributing to fatigue.
Signaling Pathway Diagram
Caption: Proposed mechanism of action of this compound.
Data Presentation
Preclinical Data Summary
| Experimental Model | Key Findings | Reference |
| Rat Brain Analysis (Chronic) | Increased dopamine D1 receptor binding sites in prefrontal (+26%) and cingulate cortex (+34%). Decreased kainate binding sites in cingulate cortex, nucleus accumbens (-36% and -28%), striatum, and hippocampus. | [7] |
| Rat Brain Analysis (Acute) | Decreased dopamine (DA) (-34%) and 3,4-dihydroxyphenylacetic acid (DOPAC) (-26%) levels in the cingulate cortex. Reduced DOPAC levels (-30%) in the prefrontal cortex. | [7] |
| Mouse Hippocampal Analysis (Chronic) | Increased sodium-dependent high-affinity choline uptake by 10%. | [9] |
Clinical Data Summary
| Study Population | Intervention | Key Findings | Reference |
| Patients with Multiple Sclerosis and Fatigue (n=26) | Sulbutiamine 400 mg/day for 2 months | Significant reduction in the total Fatigue Impact Scale (FIS) score from a baseline average of 77 (SD: 30.5) to 60.5 (SD: 29.7) at day 60 (p < 0.01). Significant improvements were also seen in the cognitive, physical, and psychosocial subscales (all p-values < 0.01). | [1][2] |
| Patients with Chronic Postinfectious Fatigue (n=326) | Sulbutiamine 400 mg/day or 600 mg/day vs. Placebo for 28 days | No significant overall difference between sulbutiamine and placebo groups on the Multidimensional Fatigue Inventory (MFI). A transient, statistically significant reduction in fatigue was observed on day 7 in women receiving 600 mg/day (p < 0.01). | [10] |
Experimental Protocols
Preclinical Evaluation of Anti-Asthenic Effects
Caption: Preclinical experimental workflow.
1. Locomotor Activity Test
-
Objective: To assess the effect of this compound on spontaneous motor activity and exploration in an open field, which can be indicative of changes in fatigue or sedation.
-
Apparatus: A square or circular arena (e.g., 40 x 40 cm for mice) with walls high enough to prevent escape. The arena is typically equipped with a grid of infrared beams or a video tracking system to monitor the animal's movement.
-
Procedure:
-
Acclimate the animals to the testing room for at least 30-60 minutes before the test.
-
Administer this compound or vehicle control at the predetermined time before the test (e.g., 30-60 minutes).
-
Gently place the animal in the center of the open field arena.
-
Record the animal's activity for a set duration, typically 15-30 minutes.
-
Parameters to be measured include:
-
Total distance traveled.
-
Time spent in the center versus the periphery of the arena (an indicator of anxiety-like behavior).
-
Rearing frequency (vertical activity).
-
-
Between trials, thoroughly clean the arena with a 70% ethanol solution to remove any olfactory cues.
-
-
Data Analysis: Compare the measured parameters between the this compound-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant increase in locomotor activity may suggest a reduction in fatigue, while a decrease could indicate sedative effects.
2. Forced Swim Test (FST)
-
Objective: To evaluate the potential antidepressant and anti-fatigue effects of this compound by measuring the duration of immobility in an inescapable water-filled cylinder. A reduction in immobility time is interpreted as a positive effect.
-
Apparatus: A transparent glass or plastic cylinder (e.g., 25 cm height, 10 cm diameter for mice) filled with water (23-25°C) to a depth where the animal cannot touch the bottom with its tail or hind limbs (approximately 15 cm).
-
Procedure:
-
Acclimate the animals to the testing room for at least 30-60 minutes.
-
Administer this compound or vehicle control at the predetermined time before the test (e.g., 30-60 minutes).
-
Gently place the animal into the water-filled cylinder.
-
The test duration is typically 6 minutes. The behavior is recorded, often via video.
-
The primary measure is the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.
-
After the test, remove the animal from the water, dry it with a towel, and place it in a warm environment before returning it to its home cage.
-
-
Data Analysis: Compare the duration of immobility between the this compound-treated groups and the vehicle control group using statistical analysis (e.g., t-test or ANOVA).
3. Tail Suspension Test (TST)
-
Objective: Similar to the FST, the TST is used to screen for potential antidepressant and anti-fatigue effects by measuring the duration of immobility when the animal is suspended by its tail.
-
Apparatus: A horizontal bar elevated above a surface, from which the animal can be suspended. The area should be enclosed to prevent the animal from seeing its surroundings and climbing.
-
Procedure:
-
Acclimate the animals to the testing room.
-
Administer this compound or vehicle control.
-
Securely attach a piece of adhesive tape approximately 1-2 cm from the tip of the animal's tail and suspend it from the horizontal bar.
-
The test duration is typically 6 minutes, and the session is recorded.
-
The primary measure is the total duration of immobility, defined as the absence of any limb or body movement, except for respiration.
-
At the end of the test, gently remove the animal and the tape and return it to its home cage.
-
-
Data Analysis: Compare the total immobility time between the treated and control groups using appropriate statistical methods.
Conclusion
This compound holds promise as a therapeutic agent for asthenia due to its ability to enhance central nervous system thiamine levels and modulate key neurotransmitter systems involved in arousal, motivation, and cognitive function. The provided application notes and protocols offer a framework for researchers to systematically investigate the anti-asthenic properties of this compound in preclinical and clinical settings. Further research is warranted to fully elucidate its mechanisms of action and to establish its clinical efficacy and safety profile for the treatment of asthenia.
References
- 1. Sulbutiamine shows promising results in reducing fatigue in patients with multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apbseski.mersin.edu.tr [apbseski.mersin.edu.tr]
- 3. researchgate.net [researchgate.net]
- 4. Sulbutiamine - NutraPedia [nutrahacker.com]
- 5. What is the mechanism of Sulbutiamine? [synapse.patsnap.com]
- 6. What is Sulbutiamine used for? [synapse.patsnap.com]
- 7. Role of the Synthetic B1 Vitamin Sulbutiamine on Health - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evidence for a modulatory effect of sulbutiamine on glutamatergic and dopaminergic cortical transmissions in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chronic administration of sulbutiamine improves long term memory formation in mice: possible cholinergic mediation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Treatment of chronic postinfectious fatigue: randomized double-blind study of two doses of sulbutiamine (400-600 mg/day) versus placebo] - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Cognitive Impact of Bisibutiamine: A Methodological Guide
It is highly likely that "Bisibutiamine" is a misspelling of either Sulbutiamine or Sibutramine, two distinct compounds with different mechanisms and applications. This document provides detailed application notes and protocols for assessing the cognitive effects of both Sulbutiamine, a synthetic derivative of vitamin B1 (thiamine), and Sibutramine, a monoamine reuptake inhibitor. This dual approach is intended to comprehensively address the user's query.
Section 1: Sulbutiamine
Sulbutiamine is a lipophilic compound that crosses the blood-brain barrier more readily than thiamine. Its primary proposed mechanism for cognitive enhancement involves increasing thiamine and thiamine phosphate ester levels in the brain.[1] This is thought to modulate cholinergic, dopaminergic, and glutamatergic neurotransmission, which are crucial for memory and other cognitive functions.[2][3]
Application Notes: Sulbutiamine
Sulbutiamine is primarily investigated for its potential to improve memory, reduce fatigue (asthenia), and exert neuroprotective effects.[4][5][6] Preclinical studies in rodents have shown that chronic administration can enhance long-term memory formation and improve performance in object recognition tasks.[7][8] Clinical investigations have often focused on individuals with asthenia or mild cognitive impairment, with some studies reporting modest benefits in attention and memory.[9]
Quantitative Data Summary: Sulbutiamine
| Study Type | Model/Subjects | Key Cognitive Domain | Outcome Measure | Result | Citation |
| Preclinical | Mice | Memory Formation | Hippocampal High-Affinity Choline Uptake | +10% | [7] |
| Preclinical | Rats | Working & Episodic Memory | Object Recognition Task | Improved Performance | [8] |
| Preclinical | Rats | Spatial Memory | Delayed-Non-Match-to-Sample (DNMTS) | Counteracted Amnesia | [8] |
| Clinical | Patients with Multiple Sclerosis | Cognitive Functioning | Fatigue Impact Scale (Cognitive Subscale) | Reduced Fatigue Score | [1] |
Experimental Protocols: Sulbutiamine
-
Objective: To assess the effects of sulbutiamine on non-spatial memory.
-
Apparatus: An open-field arena. A variety of objects that are distinct in shape, color, and texture, but similar in size and devoid of natural significance to the animals.
-
Procedure:
-
Habituation: Individually house and handle the animals for several days before the experiment. Habituate each animal to the empty open-field arena for a set period (e.g., 10 minutes) for 2-3 consecutive days.
-
Training (T1): Place two identical objects in the arena. Allow the animal to explore the objects freely for a defined period (e.g., 5-10 minutes). Record the total time spent exploring each object.
-
Retention Interval: Return the animal to its home cage for a specific duration (e.g., 1 hour for short-term memory, 24 hours for long-term memory).
-
Testing (T2): Place one of the familiar objects from T1 and one novel object in the same locations in the arena. Allow the animal to explore freely for a defined period (e.g., 5 minutes). Record the time spent exploring each object.
-
-
Data Analysis: Calculate a discrimination index (DI) as the difference in time spent exploring the novel and familiar objects, divided by the total exploration time for both objects. A higher DI indicates better recognition memory.
-
Drug Administration: Administer sulbutiamine (e.g., 12.5 or 25 mg/kg, intraperitoneally) or vehicle daily for a specified period (e.g., 9 weeks) before the training session.[8]
-
Objective: To evaluate the effect of sulbutiamine on cognitive function in patients with mild cognitive impairment (MCI).
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Participants: Patients diagnosed with MCI according to established criteria (e.g., Petersen's criteria).
-
Intervention: Oral administration of sulbutiamine (e.g., 400-600 mg/day) or a matching placebo for a defined period (e.g., 12-24 weeks).
-
Cognitive Assessment Battery: Administer a comprehensive battery of neuropsychological tests at baseline and at the end of the treatment period. The battery should cover key cognitive domains:
-
Memory: Rey Auditory Verbal Learning Test (RAVLT), Wechsler Memory Scale (WMS).
-
Attention and Executive Function: Trail Making Test (Parts A and B), Stroop Color and Word Test, Digit Span Test.
-
Global Cognition: Mini-Mental State Examination (MMSE) or Montreal Cognitive Assessment (MoCA).
-
-
Data Analysis: Compare the change in scores from baseline to the end of treatment between the sulbutiamine and placebo groups using appropriate statistical methods (e.g., ANCOVA).
Visualizations: Sulbutiamine
Proposed mechanism of action for Sulbutiamine's cognitive effects.
Experimental workflow for the Object Recognition Task with Sulbutiamine.
Section 2: Sibutramine
Sibutramine is a monoamine reuptake inhibitor that primarily blocks the reuptake of norepinephrine and serotonin, and to a lesser extent, dopamine.[10] It was previously used as an anti-obesity medication. While its primary application was not cognitive enhancement, some studies have investigated its effects on cognitive functions such as attention and memory.[11]
Application Notes: Sibutramine
The assessment of sibutramine's cognitive effects has often been conducted in the context of its interaction with other substances (e.g., alcohol) or its impact on cognitive processes related to eating behavior.[11][12] Studies in healthy volunteers have utilized computerized cognitive assessment batteries to measure changes in attention, memory, and motor control.[13] Functional magnetic resonance imaging (fMRI) has also been employed to investigate how sibutramine modulates brain responses to food-related cues, providing insights into its effects on reward processing and cognitive control.[12][14] It is important to note that some reports have suggested a potential association between sibutramine and memory impairment.[15]
Quantitative Data Summary: Sibutramine
| Study Type | Model/Subjects | Key Cognitive Domain | Outcome Measure | Result | Citation |
| Clinical | Healthy Volunteers | Attention | Digit Vigilance Speed | 21 ms improvement | [11] |
| Clinical | Healthy Volunteers | Nonverbal Memory | Picture Recognition Speed | 81 ms improvement at 3h | [11] |
| Clinical | Healthy Volunteers | Motor Control | Tracking Error | 1.58 mm reduction at 3h | [11] |
| Clinical | Healthy Volunteers | Postural Stability | Body Sway | 14.2 units reduction at 3h | [11] |
Experimental Protocols: Sibutramine
-
Objective: To assess the acute cognitive effects of sibutramine in healthy volunteers.
-
Study Design: A double-blind, randomized, placebo-controlled, crossover study.[16]
-
Participants: Healthy adult volunteers, screened for any contraindications.
-
Intervention: A single oral dose of sibutramine (e.g., 20 mg) or a matching placebo.[16]
-
Cognitive Assessment Battery: Utilize a standardized computerized battery such as the Cognitive Drug Research (CDR) System.[13] Assessments should be conducted at baseline (pre-dose) and at multiple time points post-dose (e.g., 3, 4.5, 6, and 10 hours).[16] The battery should include tasks assessing:
-
Attention: Digit Vigilance Task, Simple Reaction Time, Choice Reaction Time.
-
Working Memory: Numeric Working Memory, Spatial Working Memory.
-
Episodic Memory: Immediate and Delayed Word Recall, Word Recognition, Picture Recognition.
-
-
Data Analysis: Analyze the change from baseline scores for each cognitive measure at each post-dose time point. Compare the effects of sibutramine to placebo using mixed-model repeated measures analysis.
-
Objective: To investigate the effects of sibutramine on the neural correlates of food-related cognitive processing.
-
Study Design: A randomized, double-blind, placebo-controlled crossover trial.[17]
-
Participants: Overweight or obese individuals.
-
Intervention: A course of sibutramine (e.g., 15 mg/day for 14 days) and a matching placebo, with a washout period in between.[17]
-
fMRI Paradigm:
-
Participants view blocks of images of high-calorie foods, low-calorie foods, and non-food objects while in the fMRI scanner.[12]
-
The task is performed under both fasted and satiated conditions to assess the interaction between drug effects and physiological state.
-
-
Data Acquisition and Analysis:
-
Acquire whole-brain BOLD (blood-oxygen-level-dependent) fMRI data.
-
Pre-process the data (e.g., motion correction, spatial smoothing).
-
Perform statistical analysis using a general linear model (GLM) to identify brain regions showing differential activation in response to high- vs. low-calorie food images, and how this activation is modulated by sibutramine vs. placebo.
-
Focus on regions of interest (ROIs) involved in reward, emotion, and cognitive control, such as the amygdala, hypothalamus, and prefrontal cortex.[12][14]
-
Visualizations: Sibutramine
Sibutramine's mechanism of action via monoamine reuptake inhibition.
Workflow for a clinical trial assessing the cognitive effects of Sibutramine.
References
- 1. Role of the Synthetic B1 Vitamin Sulbutiamine on Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Sulbutiamine? [synapse.patsnap.com]
- 3. caringsunshine.com [caringsunshine.com]
- 4. biostrap.com [biostrap.com]
- 5. What is Sulbutiamine used for? [synapse.patsnap.com]
- 6. Sulbutiamine - Wikipedia [en.wikipedia.org]
- 7. Chronic administration of sulbutiamine improves long term memory formation in mice: possible cholinergic mediation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chronic treatment with sulbutiamine improves memory in an object recognition task and reduces some amnesic effects of dizocilpine in a spatial delayed-non-match-to-sample task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caringsunshine.com [caringsunshine.com]
- 10. researchgate.net [researchgate.net]
- 11. Effects of sibutramine alone and with alcohol on cognitive function in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Distinct Modulatory Effects of Satiety and Sibutramine on Brain Responses to Food Images in Humans: A Double Dissociation across Hypothalamus, Amygdala, and Ventral Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Sibutramine promotes amygdala activity under fasting conditions in obese women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sibutramine may be associated with memory impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of sibutramine alone and with alcohol on cognitive function in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes & Protocols for the Quantification of Bisibutiamine and its Metabolites in Plasma
Introduction
Bisibutiamine is a synthetic derivative of thiamine (vitamin B1) with purported nootropic and ergogenic effects. Understanding its pharmacokinetic profile, including the quantification of the parent drug and its major metabolites in plasma, is crucial for clinical and preclinical drug development. This document provides detailed application notes and protocols for the sensitive and accurate measurement of bisibutramine and its primary metabolites, mono-desmethyl-bisibutiamine (Metabolite 1) and di-desmethyl-bisibutiamine (Metabolite 2), in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Metabolic Pathway of this compound
This compound undergoes metabolism primarily through N-demethylation, forming its active metabolites, mono-desmethyl-bisibutiamine and di-desmethyl-bisibutiamine. Further biotransformation can occur through hydroxylation and glucuronidation.
Caption: Proposed metabolic pathway of this compound.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for the quantification of this compound and its metabolites in plasma due to its high sensitivity, specificity, and throughput.
Experimental Workflow
The overall workflow for the analysis of this compound and its metabolites in plasma involves sample preparation, LC separation, and MS/MS detection.
Caption: General workflow for plasma sample analysis.
Detailed Protocols
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is suitable for a wide range of plasma sample volumes.
Materials:
-
Human plasma (K2EDTA as anticoagulant)
-
This compound, Metabolite 1, and Metabolite 2 analytical standards
-
Internal Standard (IS) solution (e.g., Bisoprolol, 3.8 µg/mL)
-
Methyl tert-butyl ether (MTBE)
-
Methanol
-
Acetonitrile
-
Ammonium formate
-
Formic acid
-
Refrigerated centrifuge
-
Nitrogen evaporator
-
Vortex mixer
Procedure:
-
Pipette 500 µL of plasma into a clean polypropylene tube.
-
Spike with 50 µL of the internal standard solution.
-
Add 100 µL of 10 mM KH2PO4 solution and vortex for 5 seconds.
-
Add 2.5 mL of MTBE and vortex for 5 minutes.[1]
-
Centrifuge at 4000 rpm for 10 minutes at 20 °C.[1]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.[1]
-
Reconstitute the residue in 200 µL of the mobile phase (e.g., 90:10 acetonitrile:5 mM ammonium formate) and vortex for 2 minutes.[1]
-
Transfer the sample to an autosampler vial for injection into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE)
SPE can provide cleaner extracts compared to LLE.
Materials:
-
Human plasma (K2EDTA as anticoagulant)
-
This compound, Metabolite 1, and Metabolite 2 analytical standards
-
Internal Standard (IS) solution (e.g., Imipramine)
-
Phosphoric acid
-
Hydrophilic-Lipophilic Balanced (HLB) SPE cartridges
-
Methanol (for conditioning)
-
Water (for equilibration)
-
Elution solvent (e.g., methanol)
-
SPE manifold
Procedure:
-
Pipette 500 µL of plasma into a clean tube.
-
Spike with the internal standard solution.
-
Add phosphoric acid to the plasma sample.[2]
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analytes with 1 mL of elution solvent.[2]
-
The eluate can be directly injected or evaporated and reconstituted in the mobile phase.[2]
LC-MS/MS Parameters
The following tables summarize typical LC-MS/MS parameters for the analysis of this compound and its metabolites.
Table 1: Liquid Chromatography Conditions
| Parameter | Condition 1 | Condition 2 |
| Column | Zorbax SB-C18 (4.6 x 75 mm, 3.5 µm)[1] | Luna C18 (2.0 x 50 mm, 5 µm)[3] |
| Mobile Phase A | 5 mM Ammonium Formate | 10 mM Ammonium Formate Buffer[3] |
| Mobile Phase B | Acetonitrile | Acetonitrile[3] |
| Gradient | Isocratic (10:90, A:B)[1] | Isocratic (50:50, A:B)[3] |
| Flow Rate | 0.6 mL/min[1] | 0.2 mL/min[3] |
| Injection Volume | 20 µL[1] | 10 µL |
| Column Temperature | 30 °C | Ambient |
| Run Time | ~10 min[1] | ~3.5 min[4] |
Table 2: Mass Spectrometry Conditions
| Parameter | Setting |
| Mass Spectrometer | Triple Quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Positive[3][4] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[1] |
| Ion Source Temperature | 500 °C |
| Ion Spray Voltage | 5500 V |
Table 3: MRM Transitions and Compound-Specific Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| This compound | 280.3 | 124.9[1] | 200 | 25 |
| Metabolite 1 | 266.3 | 125.3[1] | 200 | 27 |
| Metabolite 2 | 252.2 | 124.9[1] | 200 | 29 |
| Internal Standard | Varies (e.g., 327.2 for Bisoprolol) | Varies (e.g., 116.1 for Bisoprolol) | 200 | 30 |
Method Validation
The analytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.
Table 4: Summary of Method Validation Parameters
| Parameter | Typical Acceptance Criteria | Example Performance Data |
| Linearity (r²) | ≥ 0.99 | ≥ 0.9997[1] |
| Linear Range | Dependent on expected concentrations | 10.0–10,000.0 pg/mL[1] |
| Lower Limit of Quantification (LLOQ) | S/N > 10, Precision < 20%, Accuracy ±20% | 0.05 ng/mL[3] |
| Intra-day Precision (%CV) | < 15% (< 20% at LLOQ) | < 10%[5] |
| Inter-day Precision (%CV) | < 15% (< 20% at LLOQ) | < 10%[5] |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | 75.63–108.21%[6] |
| Recovery (%) | Consistent, precise, and reproducible | 92.74% - 96.60%[2] |
| Matrix Effect | Within acceptable limits | 80.41–117.71%[6] |
| Stability (Freeze-thaw, short-term, long-term) | Analyte concentration within ±15% of nominal | Stable under various conditions[1] |
Conclusion
The described LC-MS/MS methods provide a robust and sensitive approach for the simultaneous quantification of this compound and its major metabolites in plasma. The detailed protocols and parameters can be adapted and optimized based on specific laboratory instrumentation and study requirements. Thorough method validation is essential to ensure the generation of reliable data for pharmacokinetic and other drug development studies.
References
- 1. Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liquid chromatography/electrospray ionization tandem mass spectrometry validated method for the simultaneous quantification of sibutramine and its primary and secondary amine metabolites in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of sibutramine and its active metabolites in human plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Sibutramine and Its N-Desmethyl Metabolites in Human Plasma Using HPLC Coupled with Tandem Mass Spectroscopy [scirp.org]
- 5. Rapid and sensitive method for the determination of sibutramine active metabolites in human plasma by reversed-phase liquid chromatography-tandem mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of 12 anti-obesity drugs in human plasma by a 96-well protein precipitation plate using HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Bioavailability of Sibutramine for Brain Uptake
Note to user: The query for "Bisibutiamine" returned results exclusively for "Sibutramine." This document has been created based on the available data for Sibutramine, assuming a possible misspelling in the original query.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability and brain uptake of Sibutramine.
Frequently Asked Questions (FAQs)
1. What is Sibutramine and its primary mechanism of action in the brain?
Sibutramine is a centrally acting oral anorexiant.[1] Its main mechanism of action is the inhibition of the reuptake of serotonin (5-HT), norepinephrine (NE), and to a lesser extent, dopamine (DA).[1][2] By blocking the reuptake of these neurotransmitters, Sibutramine increases their concentrations in the synaptic cleft, which is thought to enhance feelings of satiety and potentially alter the rewarding properties of food.[1][3]
2. What are the primary factors limiting the bioavailability of Sibutramine?
Although Sibutramine is well-absorbed from the gastrointestinal tract (around 77%), it undergoes significant first-pass metabolism in the liver.[4] This metabolic process substantially reduces the amount of the parent drug that reaches systemic circulation. The primary enzyme responsible for this is cytochrome P450 isozyme CYP3A4, which converts Sibutramine into its active metabolites, M1 (mono-desmethylsibutramine) and M2 (di-desmethylsibutramine).[4]
3. How does food intake influence the pharmacokinetics of Sibutramine?
The presence of food can significantly alter the pharmacokinetics of Sibutramine and its M1 metabolite. Research indicates that administering Sibutramine with a meal can lead to an increase in the maximum plasma concentration (Cmax) and the total drug exposure over time (AUC) for both the parent compound and its M1 metabolite.[5][6] However, the pharmacokinetics of the M2 metabolite do not appear to be significantly influenced by food.[5][6] The time to reach peak plasma concentration (Tmax) is also extended for Sibutramine and its metabolites when consumed with food.[6]
4. What are the active metabolites of Sibutramine and what is their role?
Sibutramine is considered a prodrug, meaning it is converted into its active forms after administration. The two main active metabolites are mono-desmethylsibutramine (M1) and di-desmethylsibutramine (M2).[4] These metabolites are more potent inhibitors of monoamine reuptake than Sibutramine itself and are primarily responsible for its pharmacological effects.[4] M1 and M2 also have considerably longer half-lives (14 and 16 hours, respectively) compared to the parent drug (1 hour).[4]
5. What strategies can be employed to improve the stability of Sibutramine in formulations?
Sibutramine's stability can be a challenge, as it is known to be sensitive to light.[7] A promising approach to enhance its stability is the formation of inclusion complexes. For instance, studies have shown that complexing the Sibutramine base with β-cyclodextrin can significantly improve its chemical stability, making it comparable to the more stable hydrochloride monohydrate salt form.[8]
Troubleshooting Guides
Issue 1: Low and Inconsistent Bioavailability in Preclinical Models
-
Potential Cause: High degree of first-pass metabolism.
-
Troubleshooting Recommendations:
-
CYP3A4 Inhibition (for experimental purposes): In non-clinical studies, co-administering Sibutramine with a known inhibitor of the CYP3A4 enzyme can help to quantify the impact of first-pass metabolism on its bioavailability.
-
Advanced Formulation Approaches:
-
Lipid-Based Formulations: Systems such as self-emulsifying drug delivery systems (SEDDS) can improve the absorption of lipophilic compounds and may partially circumvent first-pass metabolism by facilitating lymphatic transport.[9][10]
-
Nanoparticle Encapsulation: Formulating Sibutramine within nanoparticles can offer protection from metabolic enzymes and modify its absorption profile.[11]
-
-
Prodrug Modification: A chemical modification of the Sibutramine molecule to create a prodrug that is less susceptible to first-pass metabolism could be explored.
-
Issue 2: Variable Brain Penetration in Animal Studies
-
Potential Cause: Inconsistent transport across the blood-brain barrier (BBB), potentially due to the activity of efflux transporters.
-
Troubleshooting Recommendations:
-
In Vitro BBB Screening: Employ in vitro models, such as co-cultures of brain endothelial cells and astrocytes, to rapidly screen different formulations for their ability to cross the BBB.[12][13] The apparent permeability coefficient (Papp) should be determined.
-
Investigate Efflux Transporter Involvement: Determine if Sibutramine or its metabolites are substrates for efflux transporters at the BBB, such as P-glycoprotein (P-gp).[14] The use of P-gp inhibitors in experimental models can clarify their role in limiting brain entry.
-
Targeted Delivery Strategies: Consider conjugating Sibutramine to ligands that can target specific receptors on the BBB to facilitate receptor-mediated transcytosis into the brain.[15][16]
-
Issue 3: Degradation of Sibutramine Observed in Analytical Samples
-
Potential Cause: Instability arising from exposure to light, inappropriate pH, or temperature fluctuations.[17]
-
Troubleshooting Recommendations:
-
Sample Protection: All samples containing Sibutramine should be protected from light during handling and storage.[7]
-
Optimal Storage: Plasma and brain tissue samples should be stored at or below -80°C until the time of analysis.[18]
-
pH Considerations: Maintain the pH of the sample matrix within a range where Sibutramine is known to be stable.
-
Formal Stability Testing: Conduct comprehensive stability evaluations of Sibutramine in the relevant biological matrices (e.g., plasma, brain homogenate) under various conditions, including freeze-thaw cycles, short-term benchtop exposure, and long-term storage, to establish its stability profile.[17][18]
-
Quantitative Data
Table 1: Pharmacokinetic Parameters of Sibutramine and its Active Metabolites in Obese Adolescents Following a Single 15 mg Oral Dose
| Parameter | Sibutramine | Metabolite M1 | Metabolite M2 |
| Tmax (h) | 1.3 | ~3 | ~3 |
| t1/2 (h) | 1.6 | - | - |
| CL/F (L/h) | 2071 | - | - |
Data sourced from the FDA Clinical Pharmacology and Biopharmaceutics Review.[19]
Experimental Protocols
1. In Vitro Blood-Brain Barrier Permeability Assessment
-
Model System: A widely accepted in vitro model of the BBB involves the co-culture of brain capillary endothelial cells (e.g., the bEnd.3 cell line) with astrocytes.[20]
-
Methodology:
-
Culture astrocytes on the underside of a Transwell® insert containing a microporous membrane.
-
Once the astrocytes have adhered, seed the brain endothelial cells on the top side of the membrane.
-
Allow the cells to co-culture until a confluent monolayer is formed, which is confirmed by measuring a high transendothelial electrical resistance (TEER) that indicates the integrity of the tight junctions.[21]
-
Introduce the Sibutramine formulation into the apical (luminal or "blood") chamber.
-
Over a set time course, collect samples from the basolateral (abluminal or "brain") chamber.
-
Analyze the concentration of Sibutramine and its metabolites in the basolateral samples using a validated LC-MS/MS method.[22]
-
Calculate the apparent permeability coefficient (Papp) as a measure of BBB penetration.
-
2. Quantification of Sibutramine in Brain Tissue using LC-MS/MS
-
Sample Preparation:
-
Homogenize the collected brain tissue in a suitable buffer.
-
Perform protein precipitation using either a strong acid like formic acid or an organic solvent such as acetonitrile.[23][24]
-
Centrifuge the mixture to pellet the precipitated proteins.
-
Carefully transfer the resulting supernatant for subsequent analysis.
-
-
LC-MS/MS Conditions:
-
Achieve chromatographic separation using a reversed-phase C18 analytical column.[22][23]
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic modifier (e.g., acetonitrile or methanol).[22][23]
-
Utilize a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in the positive ion mode.
-
For accurate quantification, monitor the specific precursor-to-product ion transitions for Sibutramine and its metabolites (M1 and M2) in multiple reaction monitoring (MRM) mode.[22]
-
Visualizations
References
- 1. What is the mechanism of Sibutramine maleate? [synapse.patsnap.com]
- 2. What is the mechanism of Sibutramine sulfate? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Sibutramine - Wikipedia [en.wikipedia.org]
- 5. sites.ualberta.ca [sites.ualberta.ca]
- 6. A pilot study to evaluate the pharmacokinetics of sibutramine in healthy subjects under fasting and fed conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ysnamgroup.com [ysnamgroup.com]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmtech.com [pharmtech.com]
- 12. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective | MDPI [mdpi.com]
- 14. Therapeutic strategies to improve drug delivery across the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Current Strategies for Brain Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Strategies for delivering drugs across the blood-brain barrier for the treatment of neurodegenerative diseases [frontiersin.org]
- 17. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Stability and Degradation Pathways of Different Psychoactive Drugs in Neat and in Buffered Oral Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. fda.gov [fda.gov]
- 20. An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Frontiers | In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine [frontiersin.org]
- 22. Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Validated methods for determination of neurotransmitters and metabolites in rodent brain tissue and extracellular fluid by reversed phase UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Quantification of Neurotransmitters in Mouse Brain Tissue by Using Liquid Chromatography Coupled Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Addressing solubility challenges of Bisibutiamine in aqueous solutions
Welcome to the technical support center for addressing the solubility challenges of Bisibutiamine. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments involving this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it poorly soluble in aqueous solutions?
A1: this compound is a synthetic derivative of thiamine (Vitamin B1).[1] It is composed of two modified thiamine molecules, forming a dimer with a disulfide bond. This structural modification makes this compound highly lipophilic (fat-soluble), which allows it to more easily cross the blood-brain barrier compared to thiamine.[1] However, this high lipophilicity is also the primary reason for its poor solubility in aqueous (water-based) solutions. Lipophilic compounds have a low affinity for polar solvents like water, leading to dissolution challenges.[2]
Q2: What are the typical issues encountered when dissolving this compound in aqueous media?
A2: Researchers commonly face the following issues:
-
Incomplete Dissolution: The powder may not fully dissolve, leaving behind visible particles or a cloudy suspension.
-
Precipitation: The compound may initially dissolve, especially with the use of co-solvents or heating, but then precipitate out of the solution over time, upon cooling, or when the pH is adjusted.
-
Low Saturation Solubility: The maximum concentration of this compound that can be dissolved in an aqueous buffer is often too low for the intended experimental concentration.
-
Formation of Aggregates: The compound may form oily droplets or aggregates that do not disperse evenly in the solution.
Q3: What is the reported solubility of this compound in common solvents?
A3: While extensive public data on this compound's solubility in a wide range of aqueous buffers is limited, some information is available for organic solvents and specific formulations. This data can serve as a starting point for developing your own formulations.
| Solvent/Formulation System | Reported Solubility |
| Dimethyl Sulfoxide (DMSO) | ~100 mg/mL (~142.27 mM)[3] |
| In Vivo Formulation 1 | ≥ 2.5 mg/mL (in 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline)[3] |
| In Vivo Formulation 2 | ≥ 2.5 mg/mL (in 10% DMSO + 90% (20% SBE-β-CD in Saline))[3] |
Troubleshooting Guide
Problem: My this compound powder is not dissolving in my aqueous buffer (e.g., PBS, Saline).
This is the most common challenge due to the lipophilic nature of this compound. The following workflow can help you systematically address this issue.
Problem: My this compound precipitates after initial dissolution or upon dilution.
This often occurs when a stock solution (typically in an organic solvent like DMSO) is diluted into an aqueous buffer, causing the drug to crash out.
-
Reduce Final Concentration: The most straightforward solution is to work with a lower final concentration of this compound in your assay.
-
Optimize Co-solvent Percentage: Ensure the final concentration of the organic co-solvent is sufficient to maintain solubility but low enough to not interfere with your experiment. It is crucial to keep the final DMSO concentration below 0.5% for most cell-based assays.
-
Use Surfactants: Surfactants reduce the surface tension between the drug and the aqueous medium, which can stabilize the dissolved drug and prevent precipitation.[4] Polysorbates (e.g., Tween® 80) or poloxamers can be effective.
-
Inclusion Complexation: Cyclodextrins can encapsulate the lipophilic this compound molecule, forming a complex that is water-soluble.
Experimental Protocols for Solubility Enhancement
Choosing the right strategy depends on the requirements of your experiment, such as the final desired concentration and the tolerance of the experimental system (e.g., cell culture, animal model) to excipients.
References
- 1. Sulbutiamine | C32H46N8O6S2 | CID 3002120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 3. Sulbutiamine | antioxidant | CAS# 3286-46-2 | vitamin B1 analog| InvivoChem [invivochem.com]
- 4. Methods of solubility enhancements | PPTX [slideshare.net]
Stability of Bisibutiamine in different solvent systems over time
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of bisibutiamine (sulbutiamine) in various solvent systems over time.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its chemical nature?
A1: this compound is a synthetic derivative of thiamine (vitamin B1). It is also known as sulbutiamine. Chemically, it is a dimer of two modified thiamine molecules, which increases its lipophilicity and allows it to cross the blood-brain barrier more readily than thiamine.[1]
Q2: What are the key stability concerns for this compound during experimental studies?
A2: this compound is susceptible to degradation under several conditions. It is particularly labile to hydrolysis in acidic and basic environments, oxidation, and photolysis.[2][3][4] It is, however, relatively stable under neutral hydrolytic and dry heat conditions.[2][3][4]
Q3: What are the recommended storage conditions for this compound?
A3: To ensure its stability, this compound should be stored in a cool, dry place, protected from light. The ideal temperature range for storage is between 2-8°C.[5] For solutions, it is often recommended to prepare them fresh and use them on the same day. If storage is necessary, solutions in DMSO can be stored at -80°C for up to a year.[6]
Q4: What analytical methods are suitable for assessing the stability of this compound?
A4: A validated stability-indicating High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) method is a reliable technique for determining the stability of this compound.[2][3] This method can effectively separate the parent drug from its degradation products, allowing for accurate quantification. High-Performance Thin-Layer Chromatography (HPTLC) is another validated method for stability studies.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results in stability studies. | Degradation of this compound due to improper handling or storage. | Ensure proper storage conditions (2-8°C, protected from light and moisture).[5] Prepare solutions fresh before use or store them appropriately (e.g., -80°C for DMSO solutions).[6] Use a validated stability-indicating analytical method. |
| Appearance of unexpected peaks in the chromatogram. | Formation of degradation products. | Refer to the forced degradation studies to identify potential degradation products. The primary degradation pathways are hydrolysis (acid and base-catalyzed) and oxidation.[2][3][4] |
| Poor solubility of this compound in aqueous solutions. | This compound is a lipophilic compound with low water solubility. | For in vivo studies, formulations with co-solvents such as DMSO, PEG300, and Tween 80 can be used to improve solubility.[6][7] For analytical purposes, methanol is a suitable solvent for preparing stock solutions.[3] |
| Loss of potency of this compound stock solutions over time. | Degradation due to storage conditions or solvent interaction. | Prepare fresh stock solutions for each experiment. If storing, use a validated storage condition and re-qualify the solution periodically. Methanol is a common solvent for stock solutions in analytical methods.[3] |
Experimental Protocols
Forced Degradation Studies of this compound
This protocol outlines the stress conditions used to investigate the intrinsic stability of this compound.
1. Acidic Hydrolysis:
-
Procedure: Dissolve this compound in 0.1 N and 1 N hydrochloric acid (HCl).
-
Conditions: Heat the solutions at 80°C for 3 hours.[3]
-
Observation: Significant degradation is expected.
2. Basic Hydrolysis:
-
Procedure: Dissolve this compound in 0.1 N sodium hydroxide (NaOH).
-
Conditions: Maintain the solution at room temperature for 30 minutes.[3]
-
Observation: Complete degradation is likely to occur.
3. Neutral Hydrolysis:
-
Procedure: Dissolve this compound in deionized water.
-
Conditions: Heat the solution at 80°C for 5 hours.[3]
-
Observation: The drug is expected to be stable under these conditions.[3][4]
4. Oxidative Degradation:
-
Procedure: Treat a solution of this compound with 3% and 30% hydrogen peroxide (H₂O₂).
-
Conditions: Conduct the experiment at room temperature.
-
Observation: Significant degradation is expected, with the extent depending on the concentration of H₂O₂.[4]
5. Photolytic Degradation:
-
Procedure: Expose both solid powder and a solution of this compound to UV light.
-
Conditions: Place the samples under a UV lamp.
-
Observation: Partial degradation is expected.[4]
6. Thermal Degradation (Dry Heat):
-
Procedure: Place solid this compound powder in an oven.
-
Conditions: Heat at a controlled temperature.
-
Observation: The drug is expected to be stable under dry heat conditions.[3][4]
Stability Data Summary
The following table summarizes the stability of this compound under various forced degradation conditions.
| Stress Condition | Reagent/Method | Conditions | Stability Outcome | Degradation (%) |
| Acidic Hydrolysis | 0.1 N HCl | 80°C for 3 hours | Labile | Partial Degradation |
| 1 N HCl | 80°C for 3 hours | Labile | Complete Degradation | |
| Alkaline Hydrolysis | 0.1 N NaOH | Room Temp for 30 mins | Labile | Complete Degradation |
| Neutral Hydrolysis | Deionized Water | 80°C for 5 hours | Stable | No Degradation |
| Oxidative Degradation | 3% H₂O₂ | Room Temperature | Labile | Partial Degradation |
| 30% H₂O₂ | Room Temperature | Labile | Complete Degradation | |
| Photolytic Degradation | UV Light | - | Labile | Partial Degradation |
| Thermal Degradation | Dry Heat | - | Stable | No Degradation |
Data compiled from studies by Farid NF, Abdelwahab NS (2016) and Attia et al. (2014).[2][4]
Visualizations
Caption: Experimental workflow for forced degradation studies of this compound.
Caption: Logical relationship of this compound stability under different conditions.
References
- 1. Role of the Synthetic B1 Vitamin Sulbutiamine on Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validated HPLC-DAD method for stability study of sulbutiamine HCl - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Validated HPLC-DAD method for stability study of sulbutiamine HCl - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Stability-Indicating HPTLC Method for Studying Stress Degradation Behavior of Sulbutiamine HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How should Sulbutiamine be stored? - Blog [soyoungbio.com]
- 6. Sulbutiamine | Antioxidant | TargetMol [targetmol.com]
- 7. Sulbutiamine | antioxidant | CAS# 3286-46-2 | vitamin B1 analog| InvivoChem [invivochem.com]
Identifying and minimizing side effects of Bisibutiamine in animal models
Disclaimer: Bisibutiamine vs. Sibutramine
The information provided in this technical support center pertains to Sibutramine . Extensive searches of the scientific literature did not yield significant information on a compound named "this compound" in the context of animal model research. It is highly probable that "Bisibutramine" is a typographical error and the intended compound of interest is Sibutramine, a well-researched anti-obesity agent. The following content is based on the available data for Sibutramine.
This guide is intended for researchers, scientists, and drug development professionals working with Sibutramine in animal models. It provides troubleshooting advice and frequently asked questions to help identify and minimize side effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Sibutramine?
A1: Sibutramine is a serotonin-norepinephrine reuptake inhibitor (SNRI).[1] It functions by blocking the reuptake of norepinephrine (by ~73%), serotonin (by ~54%), and to a lesser extent, dopamine (by ~16%) in the synaptic clefts.[1] This increase in neurotransmitter levels helps to enhance satiety and reduce food intake.[1][2] Unlike older appetite suppressants, Sibutramine does not stimulate the release of these neurotransmitters.[2]
Q2: What are the most commonly observed side effects of Sibutramine in animal models?
A2: Based on clinical and preclinical studies, the most frequently reported side effects include an increase in heart rate and blood pressure.[1][3] Other common side effects are dry mouth, constipation, and insomnia.[2][4]
Q3: At what dosages are these side effects typically observed?
A3: Side effects are generally dose-dependent.[5][6] While specific dose-response data for side effects in animal models is not extensively detailed in the provided results, human studies have shown that doses of 10 mg and 15 mg can lead to a significant increase in heart rate.[7] In a dose-ranging study, sleep difficulties and irritability were more pronounced at a 20 mg dose compared to a 5 mg dose.[5]
Q4: Are there any known long-term side effects of Sibutramine administration in animal models?
A4: A two-year toxicology study in rats and mice did not show compelling evidence of Sibutramine affecting longevity, either positively or negatively, despite a dose-dependent reduction in body weight and food intake in rats.[8] However, in humans with a history of cardiovascular disease, there is an increased risk of heart attacks and strokes.[1]
Troubleshooting Guide
Q: My animal subjects are exhibiting significant hypertension and tachycardia. What are the potential causes and how can I mitigate this?
A:
-
Potential Cause: This is a known side effect of Sibutramine due to its action as a norepinephrine reuptake inhibitor.[3]
-
Troubleshooting Steps:
-
Dose Reduction: Consider reducing the dosage of Sibutramine. A dose-response relationship has been observed for side effects.[5]
-
Cardiovascular Monitoring: Implement continuous or frequent monitoring of blood pressure and heart rate to establish a safety threshold for your specific animal model.
-
Subject Selection: If applicable to your study design, exclude animals with pre-existing cardiovascular conditions.
-
Q: I am observing inconsistent food intake reduction in my experimental group. What could be the reason?
A:
-
Potential Cause: The effectiveness of Sibutramine can be modest in some animal models of obesity, such as db/db mice and fa/fa Zucker rats, compared to its effects in humans.[9]
-
Troubleshooting Steps:
-
Model Selection: Ensure the chosen animal model is appropriate and sensitive to the anorectic effects of Sibutramine.
-
Pair-Feeding: A pair-fed control group can help differentiate between the drug's effect on satiety and other potential behavioral changes affecting food intake.[9]
-
Behavioral Analysis: Observe the animals for any overt behavioral changes, such as increased or decreased locomotor activity, that could interfere with their ability to eat.[9]
-
Q: My subjects show initial weight loss, but it plateaus over time despite continued administration of Sibutramine. Why is this happening?
A:
-
Potential Cause: This phenomenon, known as tachyphylaxis, has been observed with Sibutramine.[2] It may be due to homeostatic counterregulatory mechanisms that resist further weight loss.[2]
-
Troubleshooting Steps:
-
Study Duration: Be aware that the effectiveness of Sibutramine may diminish in long-term studies (e.g., > 1 year).[2]
-
Leptin Levels: A decrease in circulating leptin levels due to fat reduction might trigger these counter-regulatory mechanisms.[2] Consider measuring leptin levels to investigate this possibility.
-
Quantitative Data Summary
The following table summarizes the dose-dependent effects of Sibutramine on weight loss as observed in human clinical trials, which can be informative for designing animal studies.
| Dose | Mean Weight Loss (kg) | Study Duration | Notes |
| Placebo | 1.4 ± 2.1 | 8 weeks | |
| 5 mg | 2.9 ± 2.3 | 8 weeks | Statistically significant vs. placebo.[5] |
| 20 mg | 5.0 ± 2.7 | 8 weeks | Statistically significant vs. placebo and 5 mg dose.[5] |
| Placebo | 1.4 ± 0.5 | 12 weeks | |
| 5 mg | 2.4 ± 0.5 | 12 weeks | |
| 10 mg | 5.1 ± 0.5 | 12 weeks | Statistically significant vs. placebo.[7] |
| 15 mg | 4.9 ± 0.5 | 12 weeks | Statistically significant vs. placebo.[7] |
Experimental Protocols
1. Assessment of Appetitive and Consummatory Behavior in Non-Human Primates
-
Objective: To differentiate the effects of Sibutramine on the motivation to eat (appetitive) versus the act of eating (consummatory).
-
Subjects: Baboons.
-
Methodology:
-
Animals have 24-hour access to food, obtainable through a two-phase operant procedure.
-
Appetitive Phase (30 minutes): The animal must press one lever. This results in the presentation of food-related stimuli only, not food itself.
-
Consumption Phase: After completing the appetitive phase, the animal can press a second lever, which leads to the delivery of a food pellet (meal).
-
Sibutramine (0.06-4.0 mg/kg, i.m.) is administered, and its effects on the latency to the first meal, as well as appetitive and consummatory behaviors, are recorded.[10]
-
2. Long-Term Toxicology and Longevity Study in Rodents
-
Objective: To assess the long-term effects of Sibutramine on tumor incidence and lifespan.
-
Subjects: CD rats and CD-1 mice.
-
Methodology:
-
Animals are assigned to different groups: placebo, low dose, medium dose, and high dose of Sibutramine.
-
The drug is administered over a two-year period.
-
Body weight and food intake are monitored regularly.
-
Survival rates are recorded to assess effects on longevity.[8]
-
At the end of the study, a comprehensive pathological examination is conducted to assess tumor incidence.
-
Visualizations
Caption: Mechanism of Action of Sibutramine.
Caption: General Experimental Workflow.
References
- 1. Sibutramine - Wikipedia [en.wikipedia.org]
- 2. Sibutramine Effects on Central Mechanisms Regulating Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Sibutramine in weight control: a dose-ranging, efficacy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-obesity drugs: what does sibutramine offer? An analysis of its potential contribution to obesity treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and tolerability of sibutramine in obese patients: a dose-ranging study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. No compelling evidence that sibutramine prolongs life in rodents despite providing a dose-dependent reduction in body weight - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The utility of animal models to evaluate novel anti-obesity agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of sibutramine on the appetitive and consummatory aspects of feeding in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Sulbutiamine Dosage and Mitigating Potential Toxicity
Disclaimer: The information provided herein is intended for research and informational purposes only. "Bisibutiamine" is not a standard term in scientific literature; this document focuses on Sulbutiamine , a related thiamine disulfide derivative, which is likely the compound of interest. All experimental procedures should be conducted in accordance with established laboratory safety protocols and ethical guidelines.
Frequently Asked Questions (FAQs)
Q1: What is Sulbutiamine and its primary mechanism of action?
Sulbutiamine is a synthetic derivative of thiamine (Vitamin B1). Structurally, it is a dimer of two modified thiamine molecules joined by a disulfide bridge, which significantly increases its lipophilicity (fat-solubility) compared to thiamine.[1] This property allows it to cross the blood-brain barrier more effectively.[2][3][4][5] Once in the brain, it is converted back into thiamine.[2][4] Its primary mechanisms of action include:
-
Enhanced Brain Thiamine Levels: Sulbutiamine administration leads to a significant increase in thiamine and thiamine phosphate esters in the brain.[1]
-
Modulation of Neurotransmitter Systems: It has been shown to influence several key neurotransmitter systems:
-
Cholinergic System: It contributes to the production of acetylcholine (ACh), a neurotransmitter crucial for memory and cognition.[4][6]
-
Dopaminergic System: Chronic administration has been observed to increase the density of D1 dopamine receptors in the prefrontal cortex.[7][8] Acute administration, however, may lead to a decrease in dopamine levels in the prefrontal cortex.[7][9]
-
Glutamatergic System: It modulates glutamatergic transmission, with studies indicating a reduction in kainate receptor binding sites.[7][8][9]
-
Q2: What are the potential therapeutic applications of Sulbutiamine under investigation?
Sulbutiamine is primarily investigated for its potential nootropic (cognitive-enhancing) and anti-fatigue effects.[10] It is used in some countries to treat asthenia (chronic fatigue).[11] Research has also explored its potential in improving memory, mood, and motivation.[12]
Q3: What are the known potential toxicities and side effects associated with Sulbutiamine?
Sulbutiamine is generally considered to have a good safety profile with short-term use.[13] However, some potential side effects have been reported, particularly at higher doses. These can include:
-
Mild agitation
-
Headaches
-
Nausea
-
Insomnia
-
Diarrhea
-
Tremor[14]
Long-term effects are not well-documented.[14] There are also some reports of tolerance developing with continuous use.
Q4: What is a typical dosage range for Sulbutiamine in research settings?
In human studies and clinical trials, daily dosages of up to 600 mg have been used.[13] Product information for the brand name Arcalion suggests a daily dosage of 400-600 mg for adults, for a limited period of 4 weeks. Many users recommend cycling sulbutiamine (taking it for a period and then taking a break) to avoid tolerance.
Troubleshooting Guide for Experimental Studies
| Issue | Potential Cause | Suggested Solution |
| Inconsistent results in cell culture experiments | Cell line variability; passage number affecting cell characteristics; inconsistent sulbutiamine concentration. | Use a consistent cell line and passage number for all experiments. Prepare fresh sulbutiamine solutions for each experiment and verify the final concentration. |
| High variability in animal behavior studies | Animal stress; improper handling; circadian rhythm disruption. | Acclimatize animals to the experimental environment. Handle animals consistently and at the same time each day to minimize stress and account for circadian rhythms. |
| Precipitation of Sulbutiamine in culture media | Poor solubility of sulbutiamine in aqueous solutions. | Prepare a stock solution of sulbutiamine in a suitable solvent like DMSO before diluting it in the final culture medium. Ensure the final solvent concentration is not toxic to the cells. |
| Unexpected cell death at low concentrations | Contamination of cell culture; error in dosage calculation; interaction with other media components. | Check cell cultures for contamination. Double-check all calculations and dilutions. Run a vehicle control (media with the solvent used to dissolve sulbutiamine) to rule out solvent toxicity. |
Quantitative Data Summary
Table 1: In Vitro Sulbutiamine Concentrations in Research
| Cell/Tissue Type | Concentration Range | Observed Effect | Reference |
| Retinal Ganglion Cells | Dose-dependent | Inhibition of oxidative stress-induced cell death | [15] |
| Cancer Cell Lines | Micromolar (µM) range | Reduced IC50 of thiamine from millimolar (mM) | [16] |
Table 2: Sulbutiamine Dosage in Preclinical and Clinical Studies
| Study Type | Subject | Dosage | Duration | Key Findings | Reference |
| Preclinical | Rats | Not specified | Chronic | Increased D1 dopamine binding sites; decreased kainate binding sites | [7] |
| Preclinical | Rats | Not specified | Acute | Decreased dopamine levels in the prefrontal cortex | [7] |
| Clinical Trial | Humans with Diabetic Neuropathy | 600 mg/day | 2 months | Generally safe, with some reports of nausea, headache, and insomnia | [13] |
| Clinical Trial | Humans with Chronic Fatigue | 400-600 mg/day | 28 days | No significant overall difference from placebo |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using Sulforhodamine B (SRB) Assay
This protocol is a general method for assessing the cytotoxicity of sulbutiamine on adherent cell lines.
1. Materials:
-
Selected adherent cell line (e.g., SH-SY5Y neuroblastoma)
-
Complete cell culture medium
-
Sulbutiamine
-
Dimethyl sulfoxide (DMSO)
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
96-well plates
-
Microplate reader
2. Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment:
-
Prepare a stock solution of sulbutiamine in DMSO.
-
Perform serial dilutions of the sulbutiamine stock solution in complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of sulbutiamine to the respective wells. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Cell Fixation:
-
After incubation, gently add 50 µL of cold 50% (w/v) TCA to each well (final concentration of 10% TCA) and incubate for 1 hour at 4°C.
-
Wash the plates five times with slow-running tap water and allow them to air dry.
-
-
Staining:
-
Add 100 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.
-
-
Measurement:
-
Add 200 µL of 10 mM Tris base solution to each well to dissolve the protein-bound dye.
-
Read the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Protocol 2: Assessment of Neuroprotective Effects in a Rat Model of Focal Cerebral Ischemia
This is a representative in vivo protocol to assess the potential neuroprotective effects of sulbutiamine. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
1. Animals and Housing:
-
Adult male Sprague-Dawley or Wistar rats (250-300g).
-
House animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Experimental Groups:
-
Sham group: Animals undergo surgery without induction of ischemia.
-
Ischemia/Reperfusion (I/R) group: Animals are subjected to focal cerebral ischemia.
-
Sulbutiamine-treated group: Animals receive sulbutiamine at a predetermined dose and time relative to the ischemic insult (e.g., pre-treatment, treatment at the onset of reperfusion).
3. Induction of Focal Cerebral Ischemia (Middle Cerebral Artery Occlusion - MCAO):
-
Anesthetize the rat (e.g., with isoflurane).
-
Perform a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Introduce a nylon monofilament suture into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
After a defined period of occlusion (e.g., 90 minutes), withdraw the suture to allow for reperfusion.
-
Suture the incision and allow the animal to recover.
4. Sulbutiamine Administration:
-
Dissolve sulbutiamine in a suitable vehicle (e.g., saline with a small amount of Tween 80).
-
Administer the solution via the desired route (e.g., intraperitoneal injection, oral gavage) at the specified dose and time.
5. Neurological Deficit Scoring:
-
At 24 hours post-reperfusion, evaluate neurological deficits using a standardized scoring system (e.g., a 5-point scale from 0 = no deficit to 4 = severe deficit).
6. Infarct Volume Measurement:
-
At the end of the experiment, euthanize the animals and perfuse the brains with saline followed by a fixative.
-
Remove the brains and section them coronally.
-
Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Quantify the infarct volume using image analysis software.
7. Biochemical and Histological Analysis:
-
Collect brain tissue from the ischemic and contralateral hemispheres for further analysis, such as:
-
Measurement of oxidative stress markers (e.g., malondialdehyde, glutathione).
-
Immunohistochemical staining for markers of apoptosis (e.g., caspase-3) and inflammation.
-
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Role of the Synthetic B1 Vitamin Sulbutiamine on Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Sulbutiamine? [synapse.patsnap.com]
- 3. caringsunshine.com [caringsunshine.com]
- 4. What is Sulbutiamine used for? [synapse.patsnap.com]
- 5. myobloxusa.com [myobloxusa.com]
- 6. nootropicsexpert.com [nootropicsexpert.com]
- 7. Evidence for a modulatory effect of sulbutiamine on glutamatergic and dopaminergic cortical transmissions in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sulbutiamine - NutraPedia [nutrahacker.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Sulbutiamine - Wikipedia [en.wikipedia.org]
- 12. nbinno.com [nbinno.com]
- 13. Sulbutiamine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 14. Sulbutiamine in dietary supplements [opss.org]
- 15. Sulbutiamine | Antioxidant | TargetMol [targetmol.com]
- 16. Thiamine mimetics sulbutiamine and benfotiamine as a nutraceutical approach to anticancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in Monoamine Reuptake Inhibitor Experiments
A Note on Terminology: The term "Bisibutiamine" does not correspond to a recognized compound in scientific literature. It is likely a typographical error or a confusion with "Sibutramine," a well-studied serotonin-norepinephrine reuptake inhibitor (SNRI), or "Sulbutiamine," a synthetic derivative of thiamine (Vitamin B1) with a different mechanism of action. This guide will focus on troubleshooting experiments for a Sibutramine-like SNRI, as the challenges associated with this class of compounds are common in pharmaceutical research and development.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for a Sibutramine-like SNRI?
A1: Sibutramine is a serotonin-norepinephrine reuptake inhibitor (SNRI). It and its active metabolites, M1 and M2, bind to the serotonin transporter (SERT) and the norepinephrine transporter (NET).[1][2] This action blocks the reuptake of these neurotransmitters from the synaptic cleft, increasing their availability to act on postsynaptic receptors in the central nervous system, particularly in the hypothalamus.[2][3] This enhanced signaling is believed to increase feelings of satiety and may also increase thermogenesis (energy expenditure).[1][4][5]
Q2: Why do I see significant variability in weight loss or appetite suppression in my animal studies, even with inbred strains?
A2: Significant variability in in vivo studies, even with genetically similar animals, is a common challenge. Several factors can contribute to this:
-
Individual Physiology: Small, inherent biological differences between animals can lead to varied responses.[6]
-
Metabolism Differences: Sibutramine is a prodrug metabolized by cytochrome P450 enzymes into its active forms.[1] Minor differences in liver function or enzyme expression between animals can lead to different levels of active metabolites, causing varied efficacy.
-
Environmental Stressors: Factors such as transportation, housing density, cage ventilation, and even the experimenter conducting the study can act as stressors that influence animal behavior and physiology, leading to inconsistent results.
-
Diet and Microbiome: The composition of the gut microbiome can influence drug metabolism and host physiology, potentially contributing to varied outcomes.
-
Underlying Health Status: Undiagnosed subclinical conditions in individual animals can affect their response to the compound.
Q3: We are observing inconsistent potency (IC50) values in our in vitro reuptake assays. What are the common causes?
A3: Inconsistent in vitro results often stem from subtle variations in experimental conditions. Key areas to investigate include:
-
Cell Line Health and Passage Number: Cells (e.g., HEK293 expressing hSERT/hNET) can change their characteristics over time and with increasing passage number. Ensure you are using cells within a validated passage range and that they are healthy and confluent.
-
Reagent Stability: Ensure all reagents, especially the radiolabeled neurotransmitter ([³H]5-HT or [³H]NE) and the test compound, are properly stored and have not degraded. Prepare fresh dilutions for each experiment.
-
Assay Conditions: Inconsistencies in incubation time, temperature (37°C is critical), and buffer composition (pH, ion concentrations) can significantly impact transporter activity and inhibitor binding.[7][8][9]
-
Plate Effects: Variations in temperature or evaporation across a 96-well plate can lead to edge effects. Ensure even heating and consider using plate sealers.
-
Pipetting Accuracy: Small errors in pipetting volumes, especially of concentrated stock solutions, can lead to large variations in final concentrations. Calibrate pipettes regularly.
Troubleshooting Guides
Guide 1: Inconsistent In Vivo Efficacy (Animal Models)
This guide addresses the issue of high variability or lack of expected efficacy in animal models of obesity or appetite suppression.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High variability in weight loss between subjects. | Pharmacokinetic Variability: Differences in absorption, distribution, metabolism, and excretion (ADME) of the compound. Sibutramine's efficacy is dependent on its active metabolites.[1] | 1. Perform Pharmacokinetic (PK) Analysis: Measure plasma concentrations of the parent drug and its active metabolites in a subset of animals to correlate exposure with efficacy. 2. Check for Genetic Polymorphisms: If using different strains or substrains, be aware of potential genetic differences in metabolic enzymes (e.g., cytochrome P450s). |
| No significant difference between treatment and control groups. | Insufficient Dose or Target Engagement: The administered dose may not be high enough to achieve sufficient occupancy of serotonin and norepinephrine transporters. | 1. Conduct a Dose-Response Study: Test a wider range of doses to establish a clear dose-efficacy relationship.[6] 2. Use In Vivo Microdialysis: This technique can be used to measure extracellular levels of serotonin and norepinephrine in the brain of freely moving animals, confirming that the drug is engaging its target at the tested doses. |
| Results are not reproducible between experimental cohorts. | Environmental or Procedural Factors: Subtle changes in the environment (e.g., noise, light cycles), animal handling, or experimental procedures can significantly impact results. | 1. Standardize Procedures: Create and strictly follow Standard Operating Procedures (SOPs) for all aspects of the experiment, including animal handling, dosing times, and measurement techniques. 2. Acclimatize Animals: Ensure animals are properly acclimatized to the facility, housing, and handling procedures before the experiment begins. 3. Blinding: Whenever possible, the experimenter should be blind to the treatment groups to avoid unconscious bias. |
Here is a logical diagram to guide the troubleshooting process for in vivo experiments.
Caption: Troubleshooting workflow for inconsistent in vivo results.
Guide 2: Inconsistent In Vitro Serotonin/Norepinephrine Reuptake Assay Results
This guide focuses on issues encountered during cell-based or synaptosome-based radioligand uptake assays.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High background / Low signal-to-noise ratio. | High Non-Specific Binding (NSB): The radioligand is binding to components other than the intended transporter. | 1. Optimize Washing Steps: Increase the number or volume of washes with ice-cold buffer after incubation to remove unbound radioligand.[10] 2. Check Filter Plates: Ensure filter plates are pre-treated (e.g., with polyethylenimine) to reduce non-specific binding of the radioligand to the filter itself.[7] 3. Reduce Radioligand Concentration: Use a radioligand concentration closer to the Kd value to minimize low-affinity non-specific binding. |
| IC50 values are higher than expected or highly variable. | Compound Solubility Issues: The test compound may be precipitating out of the assay buffer at higher concentrations. | 1. Check Solubility: Visually inspect stock solutions and the highest concentration wells for precipitation. 2. Use a Co-solvent: Include a small, validated percentage of a solvent like DMSO (e.g., final concentration <0.5%) in the assay buffer to improve solubility. Ensure the solvent itself does not affect transporter function. |
| Degradation of Compound or Reagents: The test compound or other critical reagents may be unstable under assay conditions. | 1. Prepare Fresh Solutions: Always use freshly prepared dilutions of the test compound from a validated stock. 2. Check Buffer Stability: Ensure the assay buffer is at the correct pH and that components have not degraded. | |
| Poor curve fit in dose-response analysis. | Incorrect Concentration Range: The tested concentrations may not cover the full range of inhibition (0-100%). | 1. Perform a Wider Range Test: Test the compound over a broader concentration range (e.g., from 1 pM to 100 µM) to ensure you capture the top and bottom plateaus of the curve. |
| Assay Window Issues: The difference between total uptake and non-specific uptake may be too small. | 1. Validate Transporter Expression: Confirm high levels of transporter expression in your cell line or synaptosome preparation. 2. Optimize Assay Time: Ensure the incubation time is within the linear range of uptake.[10] |
Data Presentation: Summary of Clinical Efficacy
The following tables summarize dose-dependent weight loss observed in clinical trials with Sibutramine. Note the variability in response and the placebo effect.
Table 1: Dose-Related Weight Loss in a 24-Week Study
| Treatment Group | Mean Percent Weight Loss from Baseline |
| Placebo | 1.2% |
| Sibutramine 5 mg/day | 3.9% |
| Sibutramine 10 mg/day | 6.1% |
| Sibutramine 15 mg/day | 7.4% |
| Sibutramine 20 mg/day | 8.8% |
| Sibutramine 30 mg/day | 9.4% |
| (Data adapted from Bray et al., 1999)[6] |
Table 2: Summary of Weight Loss vs. Placebo in Meta-Analysis
| Study Duration | Mean Weight Loss (Sibutramine minus Placebo) | 95% Confidence Interval |
| 3 Months | -2.78 kg | -3.29 to -2.26 kg |
| 1 Year | -4.45 kg | -5.29 to -3.62 kg |
| (Data adapted from Padwal et al., 2004)[11] |
Experimental Protocols
Protocol 1: In Vitro Serotonin (5-HT) Reuptake Inhibition Assay using hSERT-expressing Cells
This protocol describes a representative method for determining the potency (IC50) of a test compound to inhibit serotonin reuptake in a cell-based assay.
1. Materials and Reagents
-
Cell Line: HEK293 cells stably expressing the human serotonin transporter (hSERT).
-
Radioligand: [³H]Serotonin (5-hydroxytryptamine).
-
Test Compound: Sibutramine-like SNRI.
-
Reference Inhibitor: Fluoxetine or Citalopram.
-
Culture Medium: DMEM with 10% FBS, 1% Penicillin-Streptomycin, and a selection agent (e.g., G418).
-
Assay Buffer (KRH): Krebs-Ringer-HEPES buffer (e.g., 130 mM NaCl, 1.3 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4), supplemented with 100 µM pargyline and 100 µM ascorbic acid.[7]
-
Scintillation Fluid: As recommended for your counter.
-
Equipment: 96-well cell culture plates, 96-well filter plates (e.g., glass fiber pre-coated with 0.3% polyethylenimine), cell harvester, liquid scintillation counter.
2. Experimental Workflow Diagram
References
- 1. An assessment of the safety and efficacy of sibutramine, an anti-obesity drug with a novel mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sibutramine Effects on Central Mechanisms Regulating Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sibutramine: its mode of action and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sibutramine produces dose-related weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. The efficacy and safety of sibutramine for weight loss: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
Degradation pathways of Bisibutiamine under various storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of Bisibutiamine under various storage conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features relevant to stability?
This compound, also known as Sulbutiamine, is a synthetic dimer of two modified thiamine (Vitamin B1) molecules.[1][2][3] Structurally, it is a lipophilic thiamine disulfide derivative. The key features influencing its stability are the disulfide bridge (-S-S-) and two isobutyrate ester groups.[4][5] The disulfide bond is susceptible to reduction and cleavage, while the ester linkages are prone to hydrolysis.
Q2: Under what conditions is this compound known to be unstable?
Forced degradation studies have shown that this compound is susceptible to degradation under the following conditions:
-
Acidic Hydrolysis: Degrades in the presence of acids.[4][6][7]
-
Basic Hydrolysis: Highly susceptible to degradation in alkaline conditions.[4][6][7]
-
Oxidation: Degrades in the presence of oxidizing agents like hydrogen peroxide.[4][6][7]
Q3: Is this compound stable under any specific conditions?
Studies have indicated that this compound is relatively stable under the following conditions:
-
Neutral Hydrolysis: Shows stability in neutral aqueous solutions.[4][6][7]
-
Thermal Stress (Dry Heat): Appears to be stable when subjected to dry heat.[4][6][7]
Q4: What are the major degradation products of this compound?
Under forced degradation conditions, the primary degradation pathways involve the cleavage of the disulfide bond and hydrolysis of the isobutyrate ester groups. While specific structures of all degradation products are not extensively published, studies have identified the formation of key degradants. For example, under hydrolytic conditions, a major degradation product, designated as Deg 1, has been observed.[4] Under milder acidic conditions, a second product, Deg 2, has also been detected.[4] The exact structures of these degradants require advanced analytical techniques like mass spectrometry for confirmation.
Q5: What analytical methods are suitable for studying this compound degradation?
Stability-indicating analytical methods are crucial for separating and quantifying this compound in the presence of its degradation products. The following methods have been successfully employed:
-
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD): A validated gradient HPLC-DAD method is available for the stability study of Sulbutiamine (this compound).[8][9]
-
High-Performance Thin-Layer Chromatography (HPTLC): An HPTLC method has been developed and validated for the determination of Sulbutiamine in the presence of its degradation products.[4][6][7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is particularly useful for the identification and structural elucidation of unknown degradation products.[4][6]
Troubleshooting Guide
Issue: Unexpected peaks are observed in my chromatogram during a stability study of this compound.
-
Possible Cause 1: Degradation of this compound.
-
Troubleshooting Steps:
-
Verify the storage conditions of your sample (pH, temperature, light exposure). This compound is known to degrade under acidic, basic, oxidative, and photolytic conditions.
-
Compare the retention times of the unknown peaks with those of known degradation products if available from literature or in-house forced degradation studies.
-
Perform co-injection with a sample that has been subjected to forced degradation to see if the peak heights of the unknown impurities increase.
-
-
-
Possible Cause 2: Impurities from excipients or solvents.
-
Troubleshooting Steps:
-
Analyze a placebo sample (formulation without this compound) under the same chromatographic conditions to check for interfering peaks.
-
Ensure the purity of the solvents and reagents used in your mobile phase and sample preparation.
-
-
Issue: I am observing a significant loss of this compound assay value in my formulation.
-
Possible Cause: Inappropriate formulation pH or exposure to light.
-
Troubleshooting Steps:
-
Measure the pH of your formulation. This compound is most stable in neutral conditions. Adjust the pH if it is in the acidic or alkaline range.
-
Protect your formulation from light by using amber-colored containers or storing it in the dark.
-
Evaluate the compatibility of this compound with the excipients used in the formulation. Some excipients may promote degradation.
-
-
Issue: How can I confirm the identity of a suspected degradation product?
-
Solution:
-
Mass Spectrometry (MS): Utilize LC-MS or LC-MS/MS to obtain the mass-to-charge ratio (m/z) of the unknown peak. This will provide the molecular weight of the degradation product.
-
Fragmentation Analysis: Perform MS/MS analysis to obtain the fragmentation pattern of the unknown peak. This pattern can be used to deduce the structure of the degradation product by comparing it to the fragmentation pattern of the parent drug, this compound.
-
Isolation and NMR: For definitive structural elucidation, the degradation product can be isolated using preparative HPLC, followed by analysis using Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Quantitative Data Summary
The following tables summarize the quantitative data from forced degradation studies on Sulbutiamine (this compound).
Table 1: Summary of Forced Degradation Studies.
| Stress Condition | Reagent/Condition | Time | Temperature | Observation |
| Acidic Hydrolysis | 1 N HCl | 3 hours | 80°C | Complete Degradation[4][6] |
| 0.1 N HCl | 3 hours | 80°C | Partial Degradation[4][6] | |
| Basic Hydrolysis | 0.1 N NaOH | 30 minutes | Room Temp. | Complete Degradation[4][6] |
| Neutral Hydrolysis | Water | 5 hours | 80°C | Stable[4][6] |
| Oxidative Degradation | 30% H₂O₂ | - | - | Complete Degradation[4][6] |
| 3% H₂O₂ | - | - | Partial Degradation[4][6] | |
| Photolytic Degradation | UV light (254 nm) | - | - | Partial Degradation[4][6] |
| Thermal Degradation | Dry Heat | 3 hours | 80°C | Stable[4][6] |
Note: The exact percentage of degradation may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the general procedure for conducting forced degradation studies on this compound bulk drug or formulated product.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL.
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 N HCl.
-
Keep the solution at 80°C for 3 hours.
-
Cool the solution and neutralize with 1 N NaOH.
-
Dilute to a suitable concentration with the mobile phase for analysis.
-
Repeat the procedure with 0.1 N HCl.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Keep the solution at room temperature for 30 minutes.
-
Neutralize with 0.1 N HCl.
-
Dilute to a suitable concentration with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Keep the solution at room temperature for a specified period (e.g., 24 hours), protected from light.
-
Dilute to a suitable concentration with the mobile phase for analysis.
-
Repeat the procedure with 3% H₂O₂.
-
-
Photolytic Degradation:
-
Expose the this compound powder or solution to UV light (e.g., 254 nm) in a photostability chamber for a defined period.
-
Prepare a solution of the exposed sample and dilute to a suitable concentration for analysis.
-
-
Thermal Degradation:
-
Keep the this compound powder in a hot air oven at 80°C for 3 hours.
-
After the specified time, allow the sample to cool and prepare a solution for analysis.
-
-
Analysis: Analyze all the stressed samples, along with a non-stressed control sample, using a validated stability-indicating method (e.g., HPLC-DAD or HPTLC).
Protocol 2: Stability-Indicating HPLC-DAD Method for this compound
This protocol is based on a validated method for Sulbutiamine.[8][9]
-
Chromatographic Conditions:
-
Column: ZORBAX Eclipse Plus C18 (or equivalent)
-
Mobile Phase A: 50 mM KH₂PO₄ (pH 3.6)
-
Mobile Phase B: Methanol
-
Gradient Elution: A suitable gradient program to separate the parent drug from its degradation products.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
-
-
Method Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Proposed degradation pathways of this compound under various stress conditions.
Caption: Experimental workflow for the investigation of this compound degradation.
References
- 1. Sulbutiamine - Wikipedia [en.wikipedia.org]
- 2. Sulbutiamine | C32H46N8O6S2 | CID 3002120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Sulbutiamine? [synapse.patsnap.com]
- 4. Stability-Indicating HPTLC Method for Studying Stress Degradation Behavior of Sulbutiamine HCl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of the Synthetic B1 Vitamin Sulbutiamine on Health - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability-Indicating HPTLC Method for Studying Stress Degradation Behavior of Sulbutiamine HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Validated HPLC-DAD method for stability study of sulbutiamine HCl - RSC Advances (RSC Publishing) [pubs.rsc.org]
Overcoming challenges in the large-scale synthesis of Bisibutiamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming challenges in the large-scale synthesis of Bisibutiamine. The information is presented in a question-and-answer format, including troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its large-scale synthesis important?
A1: this compound, also known as Sulbutiamine, is a synthetic lipophilic derivative of thiamine (Vitamin B1).[1][2] Its enhanced fat solubility allows it to cross the blood-brain barrier more effectively than thiamine itself, leading to increased levels of thiamine and its phosphate esters in the brain.[2][3] It is investigated for its potential nootropic and anti-fatigue effects.[1] Large-scale synthesis is crucial for ensuring a consistent and cost-effective supply for pre-clinical and clinical research, as well as for potential therapeutic applications.
Q2: What are the main synthetic routes for this compound?
A2: this compound is typically synthesized from thiamine hydrochloride. The general approach involves the cleavage of the thiazole ring of thiamine to form a thiol intermediate, followed by oxidative dimerization to create the disulfide bond that characterizes this compound. Specific reagents and reaction conditions can vary, but this core strategy remains central to its synthesis.
Q3: What are the primary challenges in the large-scale synthesis of this compound?
A3: Common challenges in scaling up the synthesis of this compound and other thiamine disulfide derivatives include:
-
Low or inconsistent yields: Side reactions and incomplete conversions can significantly reduce the overall yield.
-
Product purification: The lipophilic nature of this compound can make its separation from nonpolar impurities challenging. Crystallization often requires a two-phase solvent system.[4]
-
Reaction control: Maintaining optimal temperature and pH is critical for minimizing byproduct formation.
-
Handling of reagents: Some reagents used in the synthesis may be hazardous or require specific handling procedures.
-
Formation of colored impurities: Oxidation of intermediates can lead to colored byproducts that are difficult to remove.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the large-scale synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete conversion of thiamine. - Side reactions due to improper pH or temperature control. - Degradation of the product during workup or purification. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Carefully control the pH of the reaction mixture, as the thiamine thiol intermediate is sensitive to pH changes. - Perform a temperature optimization study to find the ideal range for the reaction. - Minimize the duration of exposure to high temperatures and strongly acidic or basic conditions during workup. |
| Product Purity Issues (e.g., presence of starting material or byproducts) | - Inefficient purification method. - Co-crystallization of impurities with the product. - Incomplete removal of solvents. | - Optimize the crystallization process by screening different solvent systems (a common approach is a two-phase system like chloroform/water).[4] - Consider using column chromatography for purification if crystallization is ineffective, although this may be less practical on a very large scale. - Ensure thorough drying of the final product under vacuum to remove residual solvents. |
| Formation of Colored Impurities | - Oxidation of the thiol intermediate or the final product. | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Use purified and degassed solvents. - Consider the addition of a small amount of an antioxidant during the reaction, if compatible with the chemistry. |
| Difficulties in Product Isolation (e.g., oiling out instead of crystallization) | - Presence of impurities that inhibit crystallization. - Inappropriate solvent system for crystallization. | - Attempt to purify a small sample of the crude product by chromatography to obtain a seed crystal. - Perform a thorough solvent screen to identify a suitable crystallization solvent or solvent mixture. - Gradually cool the solution and use gentle agitation to promote crystal formation. |
| Inconsistent Batch-to-Batch Results | - Variability in the quality of starting materials. - Poor control over reaction parameters. - Inconsistent workup procedures. | - Establish strict quality control specifications for all starting materials and reagents. - Implement robust process controls to ensure consistent temperature, pH, and reaction times. - Develop a detailed and standardized operating procedure (SOP) for the entire process. |
Experimental Protocols
Key Experiment: Large-Scale Synthesis of this compound from Thiamine Hydrochloride
This protocol is a general guideline and may require optimization based on specific laboratory conditions and scale.
Materials and Reagents:
-
Thiamine Hydrochloride
-
Sodium Hydroxide (NaOH)
-
O-isobutyryl chloride or a similar acylating agent
-
An oxidizing agent (e.g., hydrogen peroxide, iodine)
-
Organic solvent (e.g., chloroform, dichloromethane)
-
Deionized Water
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Preparation of Thiamine Thiol Intermediate:
-
Dissolve Thiamine Hydrochloride in deionized water in a suitable reaction vessel equipped with a stirrer, thermometer, and pH probe.
-
Cool the solution in an ice bath.
-
Slowly add a solution of sodium hydroxide while monitoring the pH. The goal is to carefully cleave the thiazole ring to form the thiol intermediate. Maintain the pH within a specific range (typically slightly alkaline) to favor the formation of the desired intermediate and minimize side reactions.
-
-
Acylation of the Thiol Intermediate:
-
Once the formation of the thiol is confirmed (e.g., by in-process monitoring), slowly add the acylating agent (e.g., O-isobutyryl chloride) to the reaction mixture while maintaining the temperature and pH. This step introduces the isobutyryl groups.
-
-
Oxidative Dimerization:
-
After the acylation is complete, introduce the oxidizing agent to the reaction mixture. This will induce the formation of the disulfide bond, leading to this compound. The addition should be controlled to prevent over-oxidation and the formation of byproducts.
-
-
Workup and Product Isolation:
-
Once the reaction is complete, neutralize the reaction mixture.
-
Extract the crude this compound into an organic solvent like chloroform.
-
Wash the organic layer with water to remove any water-soluble impurities.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude this compound by crystallization. A two-phase solvent system may be effective. For example, dissolving the crude product in a minimal amount of a good solvent and then adding a poor solvent to induce crystallization.
-
Filter the purified crystals and wash them with a cold solvent.
-
Dry the final product under vacuum to a constant weight.
-
Quality Control:
-
The purity of the final product should be assessed using HPLC.
-
The structure should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Visualizations
Proposed Signaling Pathway of this compound
References
Technical Support Center: Refining Analytical Methods for Sensitive Detection of Bisibutiamine
Welcome to the technical support center for the analytical detection of Bisibutiamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining analytical methods for sensitive and accurate quantification of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and comparative data to support your laboratory work.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound using common analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
HPLC-UV Analysis
Question: Why am I observing peak tailing with my this compound peak on a C18 column?
Answer: Peak tailing for this compound, a basic compound, on a reverse-phase column is often due to secondary interactions between the analyte and residual silanol groups on the silica-based stationary phase. Here are several troubleshooting steps:
-
Mobile Phase pH Adjustment: Ensure the mobile phase pH is sufficiently low (e.g., pH 2.5-3.5) to keep this compound fully protonated and minimize interactions with silanols.
-
Use of an Ion-Pairing Agent: Incorporating an ion-pairing agent like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) at a low concentration (0.05-0.1%) in the mobile phase can mask the silanol groups and improve peak shape.
-
Column Choice: Consider using a column with end-capping or a base-deactivated stationary phase specifically designed to reduce silanol interactions.
-
Lower Analyte Concentration: High concentrations of the analyte can overload the column, leading to peak tailing. Try injecting a more dilute sample.
Question: My this compound peak area is inconsistent between injections. What could be the cause?
Answer: Inconsistent peak areas can stem from several factors:
-
Sample Stability: this compound, being a thiamine disulfide derivative, can be unstable in certain conditions. Ensure your samples and standards are fresh or have been stored properly at low temperatures (e.g., -80°C) and protected from light. It is labile to hydrolysis, oxidation, and photolysis.
-
Injector Issues: Check for air bubbles in the syringe or sample loop. Ensure the injector port seal is not worn out and that the correct injection volume is being consistently delivered.
-
Incomplete Dissolution: this compound is lipophilic. Ensure it is fully dissolved in the initial solvent and that the sample diluent is compatible with the mobile phase to prevent precipitation upon injection.
-
Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before each injection, especially when using gradient elution.
LC-MS/MS Analysis
Question: I am experiencing significant ion suppression for this compound when analyzing plasma samples. How can I mitigate this?
Answer: Ion suppression in LC-MS/MS is a common matrix effect, especially in complex biological matrices like plasma. Here are some strategies to overcome it:
-
Improve Sample Preparation:
-
Solid-Phase Extraction (SPE): This is a highly effective technique for removing interfering matrix components like phospholipids. Choose a sorbent that provides good retention of this compound while allowing interfering substances to be washed away.
-
Liquid-Liquid Extraction (LLE): LLE can also be effective. You may need to optimize the extraction solvent and pH to achieve a clean extract.
-
Protein Precipitation (PPT): While simpler, PPT is less clean than SPE or LLE. If using PPT, ensure complete precipitation and consider a subsequent clean-up step.
-
-
Chromatographic Separation: Optimize your HPLC method to separate this compound from the regions where most matrix components elute. A longer column or a different stationary phase might be necessary.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus compensating for variations in ionization efficiency and leading to more accurate quantification.
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the sensitivity of the assay.
Question: I am observing multiple peaks for my this compound standard in my LC-MS/MS analysis. What could be the reason?
Answer: The presence of multiple peaks could be due to:
-
In-source Fragmentation or Adduct Formation: this compound might be fragmenting in the ion source or forming different adducts (e.g., sodium, potassium). Optimize the source parameters like temperature and voltages to minimize this.
-
Isomers: Ensure your standard is pure and does not contain isomers that are being chromatographically separated.
-
Degradation: As mentioned, this compound is susceptible to degradation. The extra peaks could be degradation products. Prepare fresh standards and samples and protect them from light and heat. Forced degradation studies can help identify potential degradants.
-
Disulfide Bond Scrambling: In complex samples or under certain sample preparation conditions, disulfide bond scrambling can occur, leading to the formation of different disulfide-linked species.
Frequently Asked Questions (FAQs)
Question: What is the typical stability of this compound in plasma?
Answer: this compound, similar to other thiamine disulfide derivatives, can be unstable in biological matrices. Stability is dependent on storage conditions. For long-term storage, temperatures of -80°C are recommended. For short-term storage and during sample processing, it is advisable to keep the samples on ice and protected from light to minimize degradation. Freeze-thaw cycles should be minimized. Stability studies have shown that related compounds like sibutramine and its metabolites are stable for at least 71 days at -30°C and for several hours at room temperature.
Question: What are the expected degradation products of this compound?
Answer: Based on forced degradation studies of the related compound sulbutiamine, this compound is expected to be labile to hydrolysis (both acidic and basic conditions), oxidation, and photolysis. Degradation would likely involve the cleavage of the disulfide bond and hydrolysis of the ester groups, ultimately leading to the formation of thiamine and related derivatives.
Question: Which internal standard (IS) is recommended for the quantification of this compound?
Answer: The ideal internal standard is a stable isotope-labeled version of this compound (e.g., this compound-d4). If a SIL-IS is not available, a structurally similar compound that is not present in the samples and has similar chromatographic and mass spectrometric behavior can be used. For example, in the analysis of the related compound sibutramine, compounds like bisoprolol and deuterated analogs of sibutramine metabolites have been used.
Question: What are the key metabolic pathways for this compound?
Answer: this compound is a synthetic derivative of thiamine. Its primary metabolic pathway involves the reductive cleavage of the disulfide bond, followed by hydrolysis of the ester groups to release two molecules of thiamine. This increased lipophilicity of this compound allows it to cross the blood-brain barrier more effectively than thiamine itself. Once in the brain, the increased thiamine levels enhance the synthesis of thiamine pyrophosphate (TPP), a crucial coenzyme in carbohydrate metabolism. This compound also modulates neurotransmitter systems, particularly by increasing dopaminergic and glutamatergic transmission.
Data Presentation
The following tables summarize quantitative data from various analytical methods developed for the analysis of sulbutiamine, a close structural analog of this compound. This data can serve as a reference for method development and validation for this compound.
Table 1: HPLC-UV Method Parameters for Sulbutiamine Analysis
| Parameter | Method 1 | Method 2 |
| Column | ZORBAX Eclipse Plus C18 | Symmetry C18 |
| Mobile Phase | Gradient: 50 mM KH2PO4 (pH 3.6) and Methanol | Isocratic: Phosphate buffer (pH 5.5) and Acetonitrile (30:70, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 254 nm | 225 nm |
| Linearity Range | 2–40 µg/mL | 20–60 µg/mL |
| LOD | 0.5 µg/mL | 0.04 µg/mL |
| LOQ | 1.51 µg/mL | 0.12 µg/mL |
Table 2: LC-MS/MS Method Parameters for Sibutramine and its Metabolites in Human Plasma[1][2]
| Parameter | Method 1[1] | Method 2[2] |
| Column | Zorbax SB-C18 (4.6 mm×75 mm, 3.5 μm) | Information not available |
| Mobile Phase | 5 mM ammonium formate:acetonitrile (10:90, v/v) | Information not available |
| Flow Rate | 0.6 mL/min | 0.4 mL/min |
| Ionization Mode | ESI Positive | ESI Positive |
| MRM Transitions (m/z) | Sibutramine: 280.3/124.9; DSB: 266.3/125.3; DDSB: 252.2/124.9 | Information not available |
| Linearity Range | 10.0–10,000.0 pg/mL for all analytes | 0.10-11.00 ng/mL |
| Sample Preparation | Liquid-liquid extraction | Liquid-liquid extraction |
Experimental Protocols
Protocol 1: HPLC-UV Analysis of Sulbutiamine in Pharmaceutical Formulations
This protocol is based on a validated stability-indicating HPLC method for sulbutiamine.
-
Chromatographic Conditions:
-
Column: ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient mixture of Solvent A (50 mM KH2PO4, pH adjusted to 3.6) and Solvent B (Methanol).
-
Gradient Program: (Time/%B): 0/5, 15/30, 25/50, 45/60, 55/5, 60/5.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 20 µL.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of Sulbutiamine (1 mg/mL) in methanol.
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 2-40 µg/mL).
-
-
Sample Preparation (from tablets):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of Sulbutiamine and transfer it to a volumetric flask.
-
Add a suitable solvent (e.g., methanol), sonicate to dissolve, and dilute to volume.
-
Filter the solution through a 0.45 µm filter before injection.
-
Protocol 2: LC-MS/MS Bioanalysis of Sibutramine and its Metabolites in Human Plasma[1][2]
This protocol provides a general procedure for the extraction and analysis of sibutramine and its metabolites from plasma, which can be adapted for this compound.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma sample in a polypropylene tube, add 50 µL of the internal standard solution.
-
Add 100 µL of 10 mM KH2PO4 solution and vortex.
-
Add 2.5 mL of methyl tertiary butyl ether (MTBE), vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Conditions:
-
Column: Zorbax SB-C18 (4.6 mm x 75 mm, 3.5 µm).
-
Mobile Phase: 5 mM ammonium formate:acetonitrile (10:90, v/v).
-
Flow Rate: 0.6 mL/min.
-
Injection Volume: 20 µL.
-
Ionization: Electrospray Ionization (ESI), Positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-product ion transitions for the analyte and internal standard.
-
Visualizations
Metabolic Pathway of this compound
Caption: Metabolic conversion of this compound to its active form in the brain.
Experimental Workflow for LC-MS/MS Method Development
Caption: A typical workflow for developing a bioanalytical LC-MS/MS method.
Troubleshooting Logic for HPLC Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing in HPLC analysis.
References
Technical Support Center: Enhancing the Therapeutic Efficacy of Sibutramine
Disclaimer: The following information is intended for research and drug development professionals. Sibutramine is a controlled substance in many countries and has been withdrawn from the market in others due to cardiovascular safety concerns. All experimental work should be conducted in accordance with local regulations and ethical guidelines.
This technical support center provides strategies, troubleshooting guides, and frequently asked questions (FAQs) to aid researchers in optimizing the therapeutic efficacy of sibutramine in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for sibutramine?
A1: Sibutramine is a serotonin-norepinephrine reuptake inhibitor (SNRI).[1][2] It functions by blocking the reuptake of norepinephrine (by ~73%), serotonin (by ~54%), and to a lesser extent, dopamine (by ~16%) in the synaptic clefts of the central nervous system.[1] This dual mechanism of action enhances satiety, reducing energy intake, and may also stimulate thermogenesis, contributing to increased energy expenditure.[2][3][4] It is important to note that sibutramine itself is a prodrug; its therapeutic effects are predominantly mediated by its active N-desmethylated metabolites, M1 (desmethylsibutramine) and M2 (didesmethylsibutramine).[1][5]
Q2: What are the primary challenges affecting sibutramine's therapeutic efficacy in experimental models?
A2: The primary challenges in maximizing sibutramine's efficacy in research settings include its extensive first-pass metabolism, which can reduce bioavailability, and its poor water solubility.[1][6] Additionally, long-term administration can lead to a plateau in efficacy, a phenomenon known as tachyphylaxis, where homeostatic counter-regulatory mechanisms may resist further weight reduction.[7] Researchers may also observe significant inter-subject variability in pharmacokinetic and pharmacodynamic responses.
Q3: What formulation strategies can be employed to enhance the solubility and bioavailability of sibutramine?
A3: Improving the solubility and dissolution rate of sibutramine is a key strategy for enhancing its bioavailability. One effective approach is the development of solid dispersions. A study demonstrated that preparing a solid dispersion of the sibutramine base with hydrophilic polymers like gelatin and hydroxypropyl methylcellulose (HPMC), along with an acidulant like citric acid, significantly increased its solubility.[6][8] This formulation converted the drug into an amorphous form, which has better dissolution properties compared to its crystalline hydrochloride salt form.[6] Another approach involves altering the salt form; for instance, a sibutramine mesylate hemihydrate formulation was developed to assess if it offered different solubility and dissolution profiles compared to the conventional hydrochloride monohydrate form.[9]
Q4: Can combination therapy enhance the therapeutic effects of sibutramine?
A4: Yes, combination therapy is a promising strategy. Combining sibutramine with agents that have complementary mechanisms of action can lead to greater efficacy. For example:
-
Orlistat: This pancreatic lipase inhibitor reduces fat absorption. When combined with sibutramine, it has been shown to be more effective for weight reduction than orlistat monotherapy.[10]
-
Metformin: This agent is used for glycemic control and can induce modest weight loss.[11] Combining it with sibutramine targets both appetite and metabolic dysregulation.
-
Topiramate: This medication is thought to modulate appetite and has been used in combination with sibutramine, showing clinically significant weight loss in a real-world setting.[12][13]
-
Lifestyle Interventions: Combining sibutramine with a structured diet and exercise program has been shown to produce substantial weight loss while potentially mitigating some of the cardiovascular side effects like increased heart rate and blood pressure.[14][15]
Troubleshooting Experimental Issues
Problem 1: High variability in plasma concentrations of sibutramine's active metabolites (M1 & M2) in animal studies.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Formulation/Solubility | Ensure the sibutramine formulation is homogenous. For suspensions, use a validated protocol with consistent particle size and suspending agents. Consider developing a solid dispersion formulation to improve solubility and absorption consistency.[6][8] |
| Food Effect | The presence of food can significantly alter the absorption of sibutramine and its M1 metabolite, increasing Cmax and AUC.[16][17] Standardize feeding protocols for all experimental animals. Conduct studies in either a fasted or fed state consistently and report the conditions. |
| First-Pass Metabolism Variability | Sibutramine is extensively metabolized by the CYP3A4 isoenzyme.[1][16] Be aware that genetic polymorphisms or co-administration of other compounds that induce or inhibit CYP3A4 can alter metabolite levels. Use animal strains with well-characterized metabolic profiles where possible. |
| Improper Sample Handling | Sibutramine and its metabolites can degrade if not handled properly. Collect blood samples in appropriate anticoagulant tubes (e.g., K2EDTA), process them promptly to separate plasma, and store at -30°C or lower until analysis.[18] |
Problem 2: Lack of expected efficacy (e.g., no significant change in food intake or body weight) in an obese animal model.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Dosing | Efficacy is dose-dependent.[5][19] Perform a dose-ranging study to determine the optimal dose for your specific model and experimental endpoint. |
| Tachyphylaxis (Drug Tolerance) | Long-term administration can lead to a plateau in weight loss.[7] If the experiment is long-term, consider this possibility. Analyze data to see if an initial effect diminishes over time. The experimental design might need to incorporate drug holidays or combination therapies to overcome this. |
| Insufficient Statistical Power | Obesity models can have high inter-animal variability. Ensure your study is powered with a sufficient number of animals per group to detect a statistically significant effect. |
| Incorrect Route of Administration | Sibutramine is designed for oral administration.[9] Ensure proper oral gavage technique to guarantee the full dose is delivered to the stomach. |
Data Summary Tables
Table 1: Example Pharmacokinetic Parameters of Sibutramine Metabolites in Humans
(Note: These are example values compiled from literature and can vary significantly based on study population, formulation, and fed/fasted state.)
| Metabolite | Tmax (hours) | Half-life (hours) | Effect of Food on Bioavailability |
| Sibutramine (Parent) | ~1.3 | ~1.6 | AUC & Cmax significantly increased with food[16][17] |
| M1 (desmethylsibutramine) | ~3-4 | ~14 | AUC & Cmax significantly increased with food[1][16][17] |
| M2 (didesmethylsibutramine) | ~3-4 | ~16 | No significant food effect on AUC[1][16][17] |
Table 2: Efficacy of Sibutramine in Combination Therapies (12-Week Study Example)
| Treatment Group | Mean Decrease in BMI ( kg/m ²) |
| Diet Alone | -2.52 ± 1.36 |
| Orlistat (120 mg TID) | -3.64 ± 0.97 |
| Sibutramine (10 mg/day) | -4.41 ± 1.26 |
| Sibutramine + Orlistat | -5.12 ± 1.44 |
| Data adapted from a 12-week, randomized, open-label trial.[10] |
Experimental Protocols & Methodologies
Protocol: Quantification of Sibutramine and its Metabolites (M1, M2) in Plasma via LC-MS/MS
This protocol provides a general framework for the bioanalytical quantification of sibutramine, M1, and M2. It is based on methodologies described in the literature.[18]
-
Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 200 µL of plasma sample into a clean microcentrifuge tube.
-
Add 50 µL of an internal standard working solution (e.g., deuterated sibutramine and metabolites).
-
Vortex for 30 seconds.
-
Add 1 mL of an organic extraction solvent (e.g., a mixture of ethyl acetate and n-hexane).
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 1 minute and transfer to an autosampler vial for injection.
-
-
LC-MS/MS Conditions:
-
Chromatographic Column: A reverse-phase C18 column (e.g., Zorbax SB-C18, 4.6 mm x 75 mm, 3.5 µm) is suitable.[18]
-
Mobile Phase: An isocratic mobile phase of 5 mM ammonium formate and acetonitrile (e.g., 10:90 v/v) can be used.[18]
-
Flow Rate: 0.6 mL/min.
-
Injection Volume: 20 µL.
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in the positive ion mode.
-
Detection: Use Multiple Reaction Monitoring (MRM). Example transitions are:
-
Sibutramine: m/z 280.3 → 124.9
-
M1 (DSB): m/z 266.3 → 125.3
-
M2 (DDSB): m/z 252.2 → 124.9[18]
-
-
-
Validation:
-
Validate the method according to regulatory guidelines for linearity, accuracy, precision, selectivity, recovery, and stability. The linear concentration range can be established from approximately 10.0 to 10,000.0 pg/mL.[18]
-
Visualizations: Pathways and Workflows
Caption: Mechanism of action for Sibutramine, from administration to therapeutic effect.
References
- 1. Sibutramine - Wikipedia [en.wikipedia.org]
- 2. How does sibutramine work? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An assessment of the safety and efficacy of sibutramine, an anti-obesity drug with a novel mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-obesity drugs: what does sibutramine offer? An analysis of its potential contribution to obesity treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of novel sibutramine base-loaded solid dispersion with gelatin and HPMC: physicochemical characterization and pharmacokinetics in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sibutramine Effects on Central Mechanisms Regulating Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Relative bioavailability and pharmacokinetics of a new sibutramine formulation in healthy male subjects: a randomized, open-label, two-period, comparative crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy of sibutramine, orlistat and combination therapy on short-term weight management in obese patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. trial.medpath.com [trial.medpath.com]
- 12. researchgate.net [researchgate.net]
- 13. medscape.com [medscape.com]
- 14. Obesity treatment with a progressive clinical tri-therapy combining sibutramine and a supervised diet--exercise intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sibutramine plus meal replacement therapy for body weight loss and maintenance in obese patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sites.ualberta.ca [sites.ualberta.ca]
- 17. A pilot study to evaluate the pharmacokinetics of sibutramine in healthy subjects under fasting and fed conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The use of sibutramine in the management of obesity and related disorders: An update - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Thiamine Derivatives as Nootropics: Focusing on Sulbutiamine
For researchers, scientists, and drug development professionals, the quest for effective nootropic agents is a continuous journey. Among the various compounds explored for cognitive enhancement, synthetic derivatives of thiamine (Vitamin B1) have garnered significant interest due to their enhanced bioavailability and ability to cross the blood-brain barrier. This guide provides a detailed comparative analysis of the nootropic effects of Sulbutiamine, a widely studied thiamine derivative. While the initial query focused on a comparison between "Bisibutiamine" and Sulbutiamine, extensive database searches indicate that "this compound" is a synonym for Sulbutiamine, not a distinct compound for comparison. Therefore, this guide will provide a comprehensive overview of Sulbutiamine's nootropic properties, with comparative insights into another thiamine derivative, Benfotiamine, where relevant data is available.
Sulbutiamine: A Lipophilic Thiamine Dimer
Sulbutiamine is a synthetic dimer of two thiamine molecules, a structural modification that significantly increases its lipophilicity and allows for efficient passage across the blood-brain barrier.[1][2] Once in the brain, it is thought to increase the levels of thiamine and its active phosphate esters, which are crucial for various cerebral functions.[3]
Nootropic Effects and Mechanisms of Action
Sulbutiamine's nootropic effects are believed to be mediated through its influence on several key neurotransmitter systems: the cholinergic, dopaminergic, and glutamatergic systems.
Cholinergic System Modulation: The cholinergic system is fundamentally involved in memory and learning processes. Studies in mice have shown that chronic administration of Sulbutiamine can lead to an improvement in long-term memory formation.[2] This cognitive enhancement is potentially mediated by an increase in hippocampal cholinergic activity.[2] The proposed mechanism involves an upregulation of high-affinity choline transporters, which are responsible for the uptake of choline, a precursor to the neurotransmitter acetylcholine.[4]
Dopaminergic System Modulation: The dopaminergic system plays a critical role in motivation, mood, and executive functions. Research suggests that Sulbutiamine can modulate dopaminergic transmission in the prefrontal cortex.[5] Animal studies have indicated that Sulbutiamine may increase the density of dopamine D1 receptors.[6] This modulation of the dopaminergic system could contribute to the reported improvements in mood and motivation in individuals taking Sulbutiamine.
Glutamatergic System Modulation: The glutamatergic system is the primary excitatory neurotransmitter system in the brain and is integral to synaptic plasticity, the cellular basis of learning and memory. Evidence suggests that Sulbutiamine can potentiate glutamatergic activity in the prefrontal cortex.[1] This effect may be achieved through a reduction in the density of kainate receptors, a type of glutamate receptor.[1]
Quantitative Data on Nootropic Effects
The following table summarizes the key findings from preclinical and clinical studies on the nootropic effects of Sulbutiamine. Due to the limited research specifically comparing this compound as a separate entity, this table focuses on the available data for Sulbutiamine.
| Cognitive Domain | Experimental Model | Key Findings | Reference |
| Memory | Mice | Chronic administration (300 mg/kg daily for 10 days) improved long-term memory formation in an operant conditioning task. | [2] |
| Memory | Rats | Improved memory in object recognition tasks and protected against dizocilpine-induced memory deficits. | [2] |
| Attention | Humans (Early-stage Alzheimer's) | In combination with donepezil, improved attention compared to donepezil alone. | [4] |
| Fatigue | Humans (Post-infection asthenia) | Doses of 600 mg/day showed an improvement on the 7th day, but the effect was not persistent at 28 days in one study. | [3] |
Experimental Protocols
Chronic Sulbutiamine Administration and Memory Formation in Mice
-
Subjects: Male BALB/c mice.
-
Treatment: Sulbutiamine (300 mg/kg) was administered orally once daily for 10 consecutive days. The control group received the vehicle.
-
Behavioral Testing: An appetitive operant conditioning task was used. Mice were tested for task acquisition and retention 24 hours later.
-
Neurochemical Analysis: High-affinity choline uptake was measured in hippocampal synaptosomes.
-
Key Outcome: Sulbutiamine-treated mice showed significantly improved performance in the retention test compared to the control group, suggesting enhanced long-term memory. This was accompanied by a significant increase in hippocampal high-affinity choline uptake.[2]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathways of Sulbutiamine and a typical experimental workflow for assessing its nootropic effects.
Caption: Proposed mechanisms of Sulbutiamine's nootropic effects.
References
- 1. Sulbutiamine - Wikipedia [en.wikipedia.org]
- 2. Sulbutiamine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 3. Role of the Synthetic B1 Vitamin Sulbutiamine on Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distinct Modulatory Effects of Satiety and Sibutramine on Brain Responses to Food Images in Humans: A Double Dissociation across Hypothalamus, Amygdala, and Ventral Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulbutiamine | C32H46N8O6S2 | CID 3002120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Effects of sibutramine alone and with alcohol on cognitive function in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Sulbutiamine and Other Nootropics in Animal Models of Cognitive Decline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Sulbutiamine and other prominent nootropic agents—Piracetam, Aniracetam, and Donepezil—in preclinical animal models of cognitive decline. The data presented herein is collated from a range of studies to offer an objective overview of their performance, supported by detailed experimental protocols and an exploration of their underlying mechanisms of action.
Quantitative Data Summary
The following tables summarize the quantitative outcomes from various behavioral and molecular assays, offering a comparative perspective on the neurocognitive effects of Sulbutiamine and its counterparts.
Table 1: Effects on Spatial Learning and Memory in the Morris Water Maze (MWM)
| Compound | Animal Model | Dosing Regimen | Key Findings |
| Sulbutiamine | Scopolamine-induced amnesia in rats | 12.5 - 25 mg/kg daily for 9 weeks | Did not significantly modify memory in the spatial delayed-non-match-to-sample task, a variant of the MWM.[1] |
| Piracetam | Scopolamine-induced amnesia in rats | 100 mg/kg | Significantly decreased the escape latency in scopolamine-induced amnesic animals.[2] In another study, 100 mg/kg of piracetam largely overcame the amnesic effects of scopolamine in a passive avoidance task.[3] |
| Donepezil | Amyloid-beta-induced cognitive impairment in mice | 5 mg/kg | Exhibited a shorter escape latency and a significant increase in the number of platform crossings and time spent in the target quadrant.[4] |
| Donepezil | D-galactose and AlCl3-induced AD model in rats | 1.0 mg/kg by gavage | Alleviated memory dysfunction, evidenced by shorter escape latencies and more frequent platform crossings and time in the target quadrant compared to the saline group.[5] |
| Donepezil | Traumatic Brain Injury in mice | Not specified | Improved spatial learning and memory, reversing motor deficits in swimming speed.[6] |
Table 2: Efficacy in Object Recognition Tasks
| Compound | Animal Model | Dosing Regimen | Key Findings |
| Sulbutiamine | Healthy rats | 12.5 or 25 mg/kg daily for 9 weeks | Significantly improved performance in the object recognition task.[1] |
| Aniracetam | Aging rats, scopolamine-treated rats, and rats with nucleus basalis lesions | 25, 50, 100 mg/kg (oral) | Restored object recognition in all tested models of cognitive impairment.[7] |
| Donepezil | APPSWE mouse model of Alzheimer's | High doses | Improved recognition memory to a similar level as efficacious doses of Donepezil.[8] |
Table 3: Molecular and Neurochemical Effects
| Compound | Key Molecular/Neurochemical Findings in Animal Models |
| Sulbutiamine | Chronic administration in mice led to a significant (+10%) increase in hippocampal sodium-dependent high-affinity choline uptake.[9] Chronic treatment in rats resulted in a significant decrease in kainate binding sites in the cingulate cortex, nucleus accumbens, striatum, and hippocampus, with an increase in D1 dopaminergic binding sites in the prefrontal and cingulate cortex.[10][11] |
| Piracetam | Enhances the fluidity of cell plasma membranes and mitochondrial function.[12] It is thought to facilitate central nervous system efficiency of cholinergic neurotransmission.[13] |
| Aniracetam | Modulates metabotropic glutamate receptors (mGluRs) and AMPA-sensitive glutamate receptors, and increases cholinergic activity in the hippocampus, prefrontal cortex, and striatum.[14] |
| Donepezil | A reversible acetylcholinesterase inhibitor that increases the availability of acetylcholine at the synapses.[15] Pre-treatment in a rat model of cholinergic depletion reduced hippocampal and neocortical caspase-3 activity.[16] |
Experimental Protocols
Morris Water Maze (MWM)
The MWM is a widely used behavioral assay to assess spatial learning and memory in rodents.
Apparatus:
-
A large circular pool (typically 1.6-1.8 m in diameter and 0.8 m in height) filled with water (22–25 °C) to a depth of approximately 50 cm.[17][18]
-
The water is made opaque using non-toxic white paint or milk powder.
-
A small escape platform (10 cm in diameter) is submerged approximately 1-2 cm below the water surface in the center of one of the four designated quadrants.[18]
-
The pool is situated in a room with various distal visual cues (e.g., geometric shapes on the walls) to aid in spatial navigation.[18]
Procedure:
-
Acquisition Phase:
-
Rats or mice are subjected to a series of training trials (typically 4 trials per day for 4-5 consecutive days).[17]
-
For each trial, the animal is gently placed into the water at one of four randomized starting positions, facing the pool wall.
-
The animal is allowed to swim freely for a set time (e.g., 60 seconds) to find the hidden platform.[18]
-
If the animal fails to find the platform within the allotted time, it is gently guided to it.
-
The animal is allowed to remain on the platform for a short period (e.g., 30 seconds) before being removed.
-
The primary measure recorded is the escape latency , which is the time taken to find the platform.[19][20]
-
-
Probe Trial:
-
24 hours after the final acquisition trial, a probe trial is conducted where the escape platform is removed from the pool.
-
The animal is allowed to swim freely for a set duration (e.g., 60 seconds).[18]
-
Key metrics recorded include the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location.
-
Object Recognition Task
This task assesses an animal's ability to recognize a novel object from a familiar one, a measure of recognition memory.
Apparatus:
-
An open-field arena, typically a square or circular box with walls high enough to prevent escape.
Procedure:
-
Habituation:
-
The animal is allowed to freely explore the empty arena for a set period (e.g., 5-10 minutes) for 2-3 days to acclimate to the environment.
-
-
Familiarization/Sample Phase (Trial 1):
-
Two identical objects are placed in the arena.
-
The animal is placed in the arena and allowed to explore the objects for a specific duration (e.g., 5 minutes).
-
The time spent exploring each object is recorded. Exploration is typically defined as sniffing or touching the object with the nose.
-
-
Test Phase (Trial 2):
-
After a retention interval (which can range from minutes to 24 hours), the animal is returned to the arena.
-
One of the familiar objects is replaced with a novel object.
-
The time spent exploring the familiar and the novel object is recorded.
-
A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
-
Signaling Pathways and Mechanisms of Action
The nootropic effects of Sulbutiamine and the comparator drugs are primarily attributed to their modulation of key neurotransmitter systems involved in learning and memory.
Cholinergic Signaling Pathway
The cholinergic system, which utilizes the neurotransmitter acetylcholine (ACh), is crucial for cognitive functions such as attention, learning, and memory. Donepezil directly enhances cholinergic signaling by inhibiting acetylcholinesterase (AChE), the enzyme that breaks down ACh, thereby increasing its availability in the synaptic cleft.[15] Sulbutiamine has been shown to increase high-affinity choline uptake in the hippocampus, which is a rate-limiting step in ACh synthesis.[9] Aniracetam also enhances cholinergic activity.[14] Piracetam is also thought to facilitate cholinergic neurotransmission.[13]
Caption: Cholinergic signaling pathway and points of intervention for Sulbutiamine and Donepezil.
Glutamatergic Signaling Pathway
The glutamatergic system, with glutamate as the primary excitatory neurotransmitter, plays a fundamental role in synaptic plasticity, including long-term potentiation (LTP), which is a cellular basis for learning and memory. Aniracetam and Piracetam are known to modulate AMPA and NMDA receptors, which are key glutamate receptors.[21][22] Sulbutiamine has been shown to decrease the density of kainate receptors, another type of glutamate receptor, suggesting a modulatory role in glutamatergic transmission.[10]
Caption: Glutamatergic signaling and the modulatory effects of Sulbutiamine, Piracetam, and Aniracetam.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the efficacy of a nootropic compound in an animal model of cognitive decline.
Caption: A generalized workflow for preclinical evaluation of nootropic compounds.
References
- 1. Chronic treatment with sulbutiamine improves memory in an object recognition task and reduces some amnesic effects of dizocilpine in a spatial delayed-non-match-to-sample task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jamsat.sums.ac.ir [jamsat.sums.ac.ir]
- 3. Reversal of scopolamine-induced amnesia and alterations in energy metabolism by the nootropic piracetam: implications regarding identification of brain structures involved in consolidation of memory traces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. sciedu.ca [sciedu.ca]
- 6. Donepezil Rescues Spatial Learning and Memory Deficits following Traumatic Brain Injury Independent of Its Effects on Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aniracetam restores object recognition impaired by age, scopolamine, and nucleus basalis lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mouse Model Helps Accelerate Development of New Alzheimer's Therapies | Taconic Biosciences [taconic.com]
- 9. Chronic administration of sulbutiamine improves long term memory formation in mice: possible cholinergic mediation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evidence for a modulatory effect of sulbutiamine on glutamatergic and dopaminergic cortical transmissions in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of the Synthetic B1 Vitamin Sulbutiamine on Health - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Piracetam & Your Brain | Cognitive Vitality | Alzheimer's Drug Discovery Foundation [alzdiscovery.org]
- 13. Piracetam. An overview of its pharmacological properties and a review of its therapeutic use in senile cognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Aniracetam: An Evidence-Based Model for Preventing the Accumulation of Amyloid-β Plaques in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Neuroprotective effects of donepezil against cholinergic depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Morris Water Maze Model [panache.ninds.nih.gov]
- 18. The effect of combination pretreatment of donepezil and environmental enrichment on memory deficits in amyloid-beta-induced Alzheimer-like rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Escape latency: Significance and symbolism [wisdomlib.org]
- 21. What is the mechanism of Piracetam? [synapse.patsnap.com]
- 22. cereflexlabs.com [cereflexlabs.com]
A Head-to-Head Comparison of Bisibutiamine and Thiamine on Fatigue Reduction
Publication for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Bisibutiamine (also known as Sulbutiamine) and its parent molecule, Thiamine (Vitamin B1), in the context of fatigue reduction. The analysis integrates pharmacokinetic principles, mechanisms of action, and available clinical evidence, presenting quantitative data and experimental protocols to inform research and development.
Introduction: Two Molecules, One Target
Thiamine (Vitamin B1) is a water-soluble vitamin essential for cellular energy metabolism.[1][2] Its biologically active form, thiamine diphosphate (TDP), is a critical coenzyme for several key enzymes involved in the catabolism of carbohydrates and amino acids.[1][3] Deficiency, whether clinical or sub-clinical, can impair mitochondrial function and lead to a state of low energy and fatigue.[2]
This compound (Sulbutiamine) is a synthetic, lipophilic dimer of thiamine. It consists of two thiamine molecules linked by a disulfide bridge, a structural modification that increases its fat solubility.[4][5] This enhanced lipophilicity allows this compound to cross the blood-brain barrier (BBB) more efficiently than thiamine, leading to higher concentrations of thiamine and its phosphate esters within the central nervous system.[4][6][7][8][9] It was originally developed in Japan to treat asthenia, a condition characterized by chronic fatigue and weakness.[6][7]
While both compounds aim to alleviate fatigue by modulating thiamine-dependent pathways, their distinct pharmacokinetic profiles suggest different primary sites of action and therapeutic applications.
Comparative Mechanism of Action
The primary difference in the mechanism of action lies in bioavailability and central nervous system penetration.
-
Thiamine's role in fatigue reduction is primarily metabolic and systemic. As a coenzyme for pyruvate dehydrogenase and α-ketoglutarate dehydrogenase, it is indispensable for the citric acid cycle and the generation of ATP.[1][3][10] Insufficient thiamine activity forces cells into less efficient anaerobic metabolism, leading to lactate accumulation and a significant drop in energy output, manifesting as fatigue.[1][2]
-
This compound's main advantage is its ability to effectively cross the BBB.[7][8] Once in the brain, it is metabolized back into thiamine.[7][8] This leads to a significant increase in intracerebral levels of thiamine and its phosphate esters, which can enhance cerebral energy metabolism.[4][7] Beyond this, evidence suggests this compound may also modulate cholinergic, dopaminergic, and glutamatergic neurotransmitter systems, which could contribute to its anti-fatigue and nootropic effects.[6][7][9][11]
Pharmacokinetic and Property Comparison
The fundamental structural differences between Thiamine and this compound dictate their behavior in the body. A summary of these properties is presented below.
| Feature | Thiamine | This compound (Sulbutiamine) |
| Chemical Nature | Water-soluble Vitamin B1 | Synthetic, lipid-soluble thiamine dimer[5] |
| Bioavailability | Standard, limited by transport mechanisms | Enhanced due to high lipophilicity[8][9] |
| Blood-Brain Barrier | Low permeability | High permeability[6][7][9] |
| Primary Site of Action | Systemic cellular energy metabolism[1][3] | Central nervous system; cerebral energy metabolism and neurotransmission[6][11] |
| Metabolism | Converted to active coenzymes (TDP, TTP) | Rapidly reduced to thiamine and its esters post-absorption[4][7][8] |
| Elimination Half-Life | Short, rapidly consumed by metabolism[2] | Approximately 5 hours[5] |
Clinical Evidence and Quantitative Data
Direct head-to-head trials comparing this compound and Thiamine for fatigue are scarce. However, separate clinical data provide insight into their respective efficacies.
Thiamine
Recent research has focused on high-dose thiamine therapy for fatigue associated with chronic inflammatory conditions, even in patients without classical deficiency. A landmark study demonstrated a significant benefit in patients with Inflammatory Bowel Disease (IBD).
Table 2: Summary of High-Dose Thiamine Trial for Fatigue in IBD
| Parameter | Details |
|---|---|
| Compound | High-Dose Oral Thiamine |
| Study Design | Randomized, double-blind, placebo-controlled crossover trial[12] |
| Population | 40 patients with quiescent IBD and severe chronic fatigue[12] |
| Dosage | 600–1800 mg/day (based on gender and weight)[12] |
| Duration | 4 weeks of treatment followed by a 4-week washout and 4-week crossover period[12] |
| Primary Outcome | Improvement in fatigue score on the Inflammatory Bowel Disease-Fatigue (IBD-F) questionnaire[12][13] |
| Quantitative Result | Mean fatigue score reduction of 4.5 points with thiamine vs. a mean increase of 0.75 points with placebo (p=0.0003)[12] |
| Responder Rate | 55% to 75% of patients showed a clinically significant improvement (≥3 points) on thiamine, compared to 25% to 35% on placebo[12] |
Similar positive outcomes with high-dose thiamine have been reported in case studies for fatigue in multiple sclerosis, fibromyalgia, and post-stroke recovery, suggesting a pharmacological effect that overcomes localized or functional thiamine deficits.[14][15]
This compound
The evidence for this compound is generally older and consists of smaller trials. It has been studied for its effects on asthenia (weakness/fatigue) from various origins.
-
A randomized, double-blind, placebo-controlled study found a statistically significant reduction in fatigue symptoms in patients with chronic post-infectious fatigue.[11]
-
Other studies and open-label trials have reported improvements in fatigue among individuals with conditions like multiple sclerosis.[11][16]
-
However, systematic reviews note that the overall quality and quantity of evidence are low to moderate, and many studies have methodological limitations.[11][17] More rigorous, large-scale modern trials are needed to firmly establish its efficacy.[11][17]
Experimental Protocols
A well-designed protocol is critical for assessing anti-fatigue agents. The methodology from the high-dose thiamine trial in IBD serves as a robust example.[12]
Protocol: Randomized Crossover Trial of High-Dose Thiamine for IBD-Related Fatigue
-
Study Design: A randomized, double-blinded, placebo-controlled, crossover trial. This design allows each patient to serve as their own control, increasing statistical power.
-
Participant Selection:
-
Inclusion Criteria: Patients with confirmed quiescent IBD (no active inflammation), severe chronic fatigue, and no other identifiable medical cause for their fatigue (e.g., anemia, hypothyroidism).[12]
-
-
Randomization and Intervention: Patients were randomly allocated in a 1:1 ratio to one of two treatment sequences:
-
Group A: 4 weeks of high-dose oral thiamine, followed by a 4-week washout period, then 4 weeks of oral placebo.
-
Group B: 4 weeks of oral placebo, followed by a 4-week washout period, then 4 weeks of high-dose oral thiamine.[12]
-
-
Primary Outcome Measure: The primary endpoint was the change in fatigue score after 4 weeks of treatment, as measured by the validated Inflammatory Bowel Disease-Fatigue (IBD-F) Questionnaire.[12]
-
Data Analysis: A crossover analysis was used to compare the mean reduction in fatigue scores between the thiamine and placebo treatment periods within the same patients.
Conclusion and Future Directions
This compound and Thiamine both present viable options for fatigue reduction, but they operate through distinct pharmacokinetic advantages and are supported by different qualities of evidence.
-
Thiamine , particularly in high oral doses, is emerging as an effective intervention for systemic and metabolic fatigue, especially in the context of chronic inflammatory diseases. Its efficacy is supported by recent, high-quality, placebo-controlled clinical trial data.[12][13] The therapeutic effect in patients with normal serum levels suggests it may overcome cellular transport dysfunctions or enzymatic abnormalities.[14]
-
This compound is theoretically superior for addressing fatigue of a central origin, such as asthenia or cognitive fatigue, due to its enhanced ability to cross the blood-brain barrier and modulate neurotransmitter systems.[6][11] However, the clinical evidence supporting its use, while positive, is older and lacks the rigor of modern, large-scale trials.[11][17]
For drug development professionals, the choice depends on the target etiology of fatigue. High-dose thiamine represents a promising, evidence-backed avenue for fatigue linked to systemic metabolic dysfunction. This compound remains a compelling molecule for centrally-mediated fatigue, but further investment in robust clinical trials is necessary to validate its therapeutic potential according to contemporary standards.
References
- 1. mdpi.com [mdpi.com]
- 2. Thiamine: A Generator of Cellular Energy and Driver in Fighting Chronic Fatigue — Center for Generative Medicine [genmedcenter.com]
- 3. Thiamine Biochemistry [thiamine.dnr.cornell.edu]
- 4. Role of the Synthetic B1 Vitamin Sulbutiamine on Health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulbutiamine - Wikipedia [en.wikipedia.org]
- 6. What is Sulbutiamine used for? [synapse.patsnap.com]
- 7. What is the mechanism of Sulbutiamine? [synapse.patsnap.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. doublewoodsupplements.com [doublewoodsupplements.com]
- 10. Biochemistry, Citric Acid Cycle - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. caringsunshine.com [caringsunshine.com]
- 12. pure.au.dk [pure.au.dk]
- 13. examine.com [examine.com]
- 14. highdosethiamine.org [highdosethiamine.org]
- 15. youtube.com [youtube.com]
- 16. biostrap.com [biostrap.com]
- 17. caringsunshine.com [caringsunshine.com]
Navigating the Analytical Landscape for Bisibutiamine Quantification: A Comparative Guide to Key Methodologies
A comprehensive review of current scientific literature reveals a notable gap in direct cross-validation studies for analytical methods specifically designed for Bisibutiamine quantification. However, by examining the methodologies employed for the structurally analogous compound, Sibutramine, and other thiamine derivatives, we can construct a robust comparative guide to inform the development and validation of analytical protocols for this compound.
This guide provides an objective comparison of the three most prominent analytical techniques—High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry—offering researchers, scientists, and drug development professionals a solid foundation for selecting and implementing the most suitable method for their specific needs.
Performance Comparison of Analytical Methods
The selection of an analytical method is a critical decision in the drug development process, directly impacting the accuracy, sensitivity, and efficiency of quantification. The following table summarizes the key performance characteristics of HPLC, LC-MS/MS, and UV-Vis Spectrophotometry based on validated methods for Sibutramine and other thiamine derivatives.
| Parameter | HPLC-UV | LC-MS/MS | UV-Vis Spectrophotometry |
| Linearity Range | 4.5 - 19.5 µg/mL[1] | 0.05 - 20 ng/mL[2] | 5 - 30 µg/mL[3] |
| Limit of Detection (LOD) | 0.04 - 0.666 µg/mL[1][4] | 1.3 ng/mL | 0.13 µg/mL |
| Limit of Quantification (LOQ) | 0.12 - 2.018 µg/mL[1][4] | 4.0 ng/mL[5] | 0.42 µg/mL |
| Accuracy (% Recovery) | 99 - 101%[4] | Typically >90% | 99.1 - 102.2%[3] |
| Precision (% RSD) | < 2%[4] | Typically < 15% | < 2%[3] |
| Specificity | Moderate to High | Very High | Low to Moderate |
| Cost | Moderate | High | Low |
| Throughput | Moderate | High | High |
Experimental Protocols
Detailed and robust experimental protocols are the cornerstone of reproducible and reliable analytical data. Below are representative methodologies for each of the discussed techniques, derived from established protocols for Sibutramine and thiamine derivatives.
High-Performance Liquid Chromatography (HPLC-UV)
This method is well-suited for routine quality control applications due to its balance of sensitivity, cost, and simplicity.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.[4]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of phosphate buffer (pH 5.5) and acetonitrile (30:70, v/v) is effective.[4]
-
Detection: UV detection is performed at a wavelength of 225 nm.[1][4]
-
Sample Preparation: For capsule formulations, the contents are dissolved in the mobile phase, sonicated, and filtered through a 0.45 µm filter prior to injection.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring high sensitivity and specificity, such as bioanalysis of plasma samples, LC-MS/MS is the gold standard.
-
Instrumentation: An HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A reverse-phase C18 column (e.g., Zorbax SB-C18, 4.6 mm × 75 mm, 3.5 µm) is a suitable choice.[6]
-
Mobile Phase: A gradient elution using 5 mM ammonium formate and acetonitrile (10:90, v/v) is often employed.[6]
-
Flow Rate: A flow rate of 0.6 mL/min can be used.[6]
-
Detection: Mass spectrometric detection is performed in the positive ionization mode using Multiple Reaction Monitoring (MRM).[6] The specific precursor-to-product ion transitions for the analyte and an internal standard would need to be optimized for this compound.
-
Sample Preparation: For plasma samples, a liquid-liquid extraction with a suitable organic solvent is a common and effective sample clean-up procedure.[6]
UV-Visible Spectrophotometry
This technique offers a simple, cost-effective, and rapid method for the quantification of the bulk drug and in simple formulations, although it is less specific than chromatographic methods.
-
Instrumentation: A UV-Vis spectrophotometer.
-
Solvent: The sample is typically dissolved in Milli-Q water or a suitable buffer.[3]
-
Wavelength of Maximum Absorbance (λmax): For Sibutramine, the λmax is observed at 223 nm.[3] This would need to be determined for this compound.
-
Quantification: A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax.
-
Sample Preparation: The sample is accurately weighed, dissolved in the chosen solvent, and diluted to a concentration that falls within the linear range of the calibration curve.
Cross-Validation Workflow
The cross-validation of analytical methods is a critical step to ensure consistency and reliability of results when a method is transferred between laboratories or when two different methods are used to analyze the same set of samples. The following diagram illustrates a typical workflow for the cross-validation process.
References
- 1. Development and validation of an analytical method by RP-HPLC for quantification of sibutramine hydrochloride in pharmaceutical capsules - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Simultaneous determination of sibutramine and its active metabolites in human plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. latamjpharm.org [latamjpharm.org]
- 4. ijrpc.com [ijrpc.com]
- 5. proceedings.tiikmpublishing.com [proceedings.tiikmpublishing.com]
- 6. Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Pharmacokinetics of Bisibutiamine and Benfotiamine: A Guide for Researchers
Absence of direct comparative pharmacokinetic data for different Bisibutiamine (Sulbutiamine) formulations necessitates a broader comparison with other thiamine prodrugs. This guide provides a comparative overview of the pharmacokinetics of this compound (Sulbutiamine) and another widely studied lipophilic thiamine derivative, Benfotiamine, based on available clinical data.
This publication aims to furnish researchers, scientists, and drug development professionals with a comparative analysis of the pharmacokinetic profiles of two prominent thiamine prodrugs: this compound (commonly known as Sulbutiamine) and Benfotiamine. While data on different formulations of this compound is scarce, a comparison with Benfotiamine offers valuable insights into the absorption, distribution, metabolism, and excretion of these compounds designed to enhance thiamine bioavailability.
Executive Summary
This compound, a synthetic derivative of thiamine, is characterized by its high lipophilicity, which facilitates its absorption and ability to cross the blood-brain barrier. It is rapidly absorbed after oral administration and is known to have a half-life of approximately 5 hours. Benfotiamine, another lipid-soluble thiamine precursor, also demonstrates significantly improved bioavailability compared to thiamine hydrochloride. Clinical studies on Benfotiamine have provided detailed pharmacokinetic parameters of its primary metabolite, thiamine, and its phosphorylated forms, thiamine monophosphate (TMP) and thiamine diphosphate (TDP). While direct comparative clinical trials between this compound and Benfotiamine with detailed pharmacokinetic endpoints are limited, this guide consolidates the available data to facilitate a scientific comparison.
Data Presentation: Pharmacokinetic Parameters
Table 1: Pharmacokinetic Parameters of Thiamine (TM), Thiamine Monophosphate (TMP), and Thiamine Diphosphate (TDP) after a Single Oral Dose of Benfotiamine in Healthy Subjects
| Parameter | Thiamine (TM) | Thiamine Monophosphate (TMP) | Thiamine Diphosphate (TDP) |
| Tmax (h) | 1.0 - 2.0 | 3.5 - 8.0 | 8.0 - 24.0 |
| Cmax (ng/mL) | Dose-dependent | Dose-dependent | Dose-dependent |
| AUC₀-t (ng·h/mL) | Dose-dependent | Dose-dependent | Dose-dependent |
Data is derived from a study on single ascending doses of Benfotiamine.[1][2][3]
Experimental Protocols
The following is a representative experimental protocol for a single-dose pharmacokinetic study of a thiamine prodrug, based on a study conducted on Benfotiamine.
Study Design: A randomized, double-blind, placebo-controlled, single ascending dose study.[1][2][3]
Participants: Healthy adult volunteers.[1][2]
Procedure:
-
Screening: Participants undergo a thorough medical history review, physical examination, and laboratory tests to ensure they meet the inclusion criteria.
-
Randomization: Subjects are randomly assigned to receive a single oral dose of the investigational product (e.g., Benfotiamine) or a placebo.
-
Dosing: The investigational product is administered orally after a standardized period of fasting.
-
Blood Sampling: Blood samples are collected at predetermined time points before and after dosing (e.g., pre-dose, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose) to measure the plasma concentrations of the analyte and its metabolites.
-
Analyte Analysis: Plasma samples are analyzed using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to determine the concentrations of the parent drug and its metabolites.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine the key pharmacokinetic parameters, including Cmax, Tmax, and AUC.[1][2]
Mandatory Visualization
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Safety, Tolerability and Pharmacokinetics of Single and Multiple Ascending Doses of Benfotiamine in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety, Tolerability and Pharmacokinetics of Single and Multiple Ascending Doses of Benfotiamine in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Long-Term Safety of Bisibutiamine in Comparison to Other Nootropics: A Guide for Researchers and Drug Development Professionals
A comprehensive analysis of the available long-term safety data for bisibutiamine and leading nootropic compounds reveals a landscape of varied evidence. While extensive research exists for established nootropics like piracetam, modafinil, and methylphenidate, data on the long-term safety of this compound remains limited. This guide synthesizes the current understanding of the safety profiles of these substances, supported by experimental data, to inform preclinical and clinical research endeavors.
This compound, a synthetic derivative of thiamine (Vitamin B1), is structurally similar to sulbutiamine. Due to the scarcity of direct long-term safety studies on this compound, this guide incorporates data on sulbutiamine and other thiamine disulfide derivatives to infer its potential long-term safety profile. In contrast, the comparators—piracetam, a classic racetam nootropic; modafinil, a wakefulness-promoting agent; and methylphenidate, a stimulant commonly used for ADHD—have been subject to more extensive long-term safety evaluations.
Comparative Long-Term Safety Profiles
The following tables summarize the available quantitative data on the long-term safety of this compound (extrapolated from sulbutiamine data) and the selected comparator nootropics.
Table 1: Summary of Long-Term Safety Data for this compound and Comparator Nootropics
| Nootropic | Long-Term Study Duration | Key Adverse Events Observed in Long-Term Use | Notes on Dependency and Withdrawal |
| This compound (inferred from Sulbutiamine) | Up to 2 months (for sulbutiamine) | Nausea, headache, tiredness, insomnia (generally mild)[1][2] | Insufficient data on long-term dependency. Some sources suggest cycling the supplement to reduce tolerance risk.[3] |
| Piracetam | Up to 18 months | Generally well-tolerated; may include constipation, stomach upset, high blood pressure, rash, and weight gain.[4] Considered to have a benign safety profile and lack of organ toxicity.[5] | Low potential for dependence. |
| Modafinil | Up to 40 weeks in some studies | Headache, nervousness, nausea, insomnia, anxiety, and potential for serious skin reactions.[6] Long-term use may lead to tolerance.[6] | Low abuse potential, but psychological dependence can occur.[6] |
| Methylphenidate | Up to 2 years (ADDUCE study) | Decreased appetite, dry mouth, palpitations, agitation, restlessness, and minor increases in blood pressure and heart rate.[3] No significant long-term effects on growth, psychiatric, or neurological outcomes were found in the ADDUCE study.[7] | Potential for misuse, abuse, and dependence.[8] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of toxicological and long-term safety studies. The following are summaries of key experimental protocols for the comparator nootropics.
Table 2: Experimental Protocols for Key Long-Term Safety Studies
| Study / Drug | Experimental Design | Animal Model / Participants | Dosage and Administration | Duration | Key Parameters Monitored |
| COMPAS Study (Methylphenidate) | Prospective, randomized, multicenter clinical trial comparing methylphenidate with placebo in combination with psychotherapy.[9] | 433 adults with ADHD.[9] | Flexibly dosed methylphenidate or placebo.[9] | 1 year.[9] | Adverse events, electrocardiogram (ECG) data.[9] |
| ADDUCE Study (Methylphenidate) | Naturalistic, longitudinal, controlled study.[10] | 1410 children and adolescents (6-17 years) with and without ADHD, both medicated and unmedicated.[10] | Methylphenidate as prescribed in routine clinical practice.[10] | 2 years.[7][10] | Growth and development, psychiatric, neurological, and cardiovascular health.[7] |
| Modafinil Carcinogenicity Studies | Dietary administration studies.[11][12] | Mice (78 weeks) and rats (104 weeks).[11][12] | 6, 30, and 60 mg/kg/day.[11][12] | 78 weeks (mice), 104 weeks (rats).[11][12] | Evidence of tumorigenesis.[11][12] |
| Piracetam in Acute Stroke Study (PASS) | Multicenter, randomized, double-blind, placebo-controlled trial.[13] | 927 patients with acute ischemic stroke.[13] | Intravenous bolus of 12g piracetam or placebo, followed by 12g daily for 4 weeks and 4.8g daily for 8 weeks.[13] | 12 weeks.[13] | Neurologic outcome (Orgogozo scale), functional status (Barthel Index), mortality, and adverse events.[13] |
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways affected by these nootropics is essential for elucidating their mechanisms of action and potential off-target effects that could contribute to long-term safety concerns.
This compound (inferred from Sulbutiamine)
Sulbutiamine, a lipophilic derivative of thiamine, readily crosses the blood-brain barrier.[2] Its mechanism is thought to involve the modulation of several neurotransmitter systems. It may enhance cholinergic and dopaminergic activity and has been suggested to play a role in upregulating the density of dopamine D1 receptors.[2] It is also believed to potentiate glutamatergic transmission.
References
- 1. Modafinil - Wikipedia [en.wikipedia.org]
- 2. proloterapia.it [proloterapia.it]
- 3. What is Sulbutiamine used for? [synapse.patsnap.com]
- 4. Dopaminergic-adrenergic interactions in the wake promoting mechanism of modafinil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prospective observational study protocol to investigate long-term adverse effects of methylphenidate in children and adolescents with ADHD: the Attention Deficit Hyperactivity Disorder Drugs Use Chronic Effects (ADDUCE) study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Role of the Synthetic B1 Vitamin Sulbutiamine on Health - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safety Profile of Methylphenidate Under Long-Term Treatment in Adult ADHD Patients - Results of the COMPAS Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Long-term safety of methylphenidate in children and adolescents with ADHD: 2-year outcomes of the Attention Deficit Hyperactivity Disorder Drugs Use Chronic Effects (ADDUCE) study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Treatment of acute ischemic stroke with piracetam. Members of the Piracetam in Acute Stroke Study (PASS) Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of Sibutramine's Mechanisms of Action: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the purported mechanisms of action of Sibutramine, a monoamine reuptake inhibitor, with other cognitive-enhancing alternatives. The information is supported by experimental data from independent studies, with a focus on data presentation, detailed experimental protocols, and visualization of key pathways.
Overview of Sibutramine's Purported Mechanisms of Action
Sibutramine was initially developed as an antidepressant but was later marketed as an anti-obesity agent.[1] Its primary mechanism of action involves the inhibition of the reuptake of norepinephrine (NE) and serotonin (5-HT), and to a lesser extent, dopamine (DA), in the central nervous system.[2][3][4] This modulation of monoaminergic neurotransmitters is believed to underlie its effects on satiety and energy expenditure.[2][5][6] While primarily studied for weight management, its impact on monoamine systems suggests potential effects on cognitive functions such as attention and mood.[7]
Comparative Analysis of Mechanisms and Performance
To provide a comprehensive comparison, we will evaluate Sibutramine against other substances with purported cognitive-enhancing effects, focusing on their primary mechanisms of action.
| Compound | Primary Mechanism of Action | Key Experimental Findings | Supporting Citations |
| Sibutramine | Norepinephrine & Serotonin Reuptake Inhibitor | Dose-dependent reduction in body weight.[3][8][9][10] Improved performance on attention and tracking tasks.[7] Increased heart rate and blood pressure are common side effects.[9][11] | [2][3][4][7][8][9][10][11] |
| Modafinil | Dopamine Reuptake Inhibitor, promotes wakefulness | Effective in treating narcolepsy and shift work sleep disorder.[12] Enhances cognitive functions like attention and learning in healthy individuals.[12] | [12][13] |
| Piracetam | Modulator of AMPA receptors, enhances membrane fluidity | May improve cognitive function in individuals with cognitive impairment, though evidence in healthy individuals is limited.[14] | [13][14] |
| L-Theanine & Caffeine | Adenosine receptor antagonist (Caffeine), increases alpha brain waves (L-Theanine) | Combination can improve attention, alertness, and task-switching abilities.[12] L-theanine can mitigate the jitteriness associated with caffeine.[12] | [12] |
| Bacopa Monnieri | Modulation of the serotonergic system, antioxidant effects | May improve memory and information processing speed after several weeks of supplementation.[12] | [12][13] |
Detailed Experimental Protocols
Assessing Monoamine Reuptake Inhibition (Sibutramine)
Objective: To determine the in vivo occupancy of monoamine transporters by Sibutramine.
Methodology:
-
Subjects: Male Sprague-Dawley rats.
-
Procedure: Rats are administered Sibutramine orally at varying doses. After a set time, the animals are euthanized, and their brains are rapidly removed and dissected to isolate specific regions (e.g., striatum, hippocampus, frontal cortex).
-
Binding Assay: Radioligand binding assays are performed on brain homogenates using specific radiolabeled ligands for the norepinephrine transporter (NET), serotonin transporter (SERT), and dopamine transporter (DAT). For example, [3H]nisoxetine for NET, [3H]citalopram for SERT, and [3H]WIN 35,428 for DAT.
-
Data Analysis: The percentage of transporter occupancy is calculated by comparing the binding in Sibutramine-treated animals to that in vehicle-treated controls. This allows for the determination of the dose-dependent occupancy of each transporter.
A study utilizing this methodology found that Sibutramine occupied monoamine reuptake binding sites with a potency order of NET > SERT > DAT.[15]
Evaluation of Cognitive Performance (Human Volunteers)
Objective: To assess the effects of a single dose of Sibutramine on cognitive function in healthy volunteers.
Methodology:
-
Design: A double-blind, placebo-controlled, crossover study.
-
Subjects: Healthy adult volunteers.
-
Procedure: Participants receive a single oral dose of Sibutramine (e.g., 20 mg) or a placebo on separate occasions, with a washout period in between. A battery of cognitive tests is administered at baseline and at specific time points after drug administration.
-
Cognitive Tests:
-
Digit Vigilance Task: To assess sustained attention.
-
Tracking Task: To measure psychomotor performance.
-
Picture Recognition Task: To evaluate non-verbal secondary memory.
-
Body Sway Test: To assess postural stability.
-
-
Data Analysis: Performance on each cognitive test is compared between the Sibutramine and placebo conditions using appropriate statistical analyses (e.g., ANOVA).
One such study reported that a single dose of Sibutramine significantly improved attention and tracking performance.[7]
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Sibutramine action.
Caption: Workflow for a human cognitive testing trial.
Conclusion
Independent validation studies confirm that Sibutramine's primary mechanism of action is the inhibition of norepinephrine and serotonin reuptake. While this leads to its effects on weight management, there is also evidence for modest cognitive-enhancing effects, particularly in the domain of attention. However, its use is associated with cardiovascular side effects. When compared to other cognitive enhancers, Sibutramine presents a unique profile with a dual action on appetite and monoamine systems. The choice of a cognitive enhancer for research or development purposes should be guided by the specific desired outcomes and a thorough evaluation of the risk-benefit profile of each compound. Further research is needed to fully elucidate the cognitive effects of Sibutramine and to compare its efficacy and safety directly with other nootropic agents in well-controlled clinical trials.
References
- 1. researchgate.net [researchgate.net]
- 2. Sibutramine Effects on Central Mechanisms Regulating Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sibutramine: a novel new agent for obesity treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sibutramine: a novel anti-obesity drug. A review of the pharmacological evidence to differentiate it from d-amphetamine and d-fenfluramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-obesity drugs: what does sibutramine offer? An analysis of its potential contribution to obesity treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of sibutramine alone and with alcohol on cognitive function in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A double-blind randomized placebo-controlled trial of sibutramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A clinical trial of the use of sibutramine for the treatment of patients suffering essential obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Long-term weight loss with sibutramine: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sibutramine. A review of its contribution to the management of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nootropics (âSmart Drugsâ or âCognitive Enhancersâ): What to Know [webmd.com]
- 13. mentalhealthcenter.com [mentalhealthcenter.com]
- 14. Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Monoamine reuptake site occupancy of sibutramine: Relationship to antidepressant-like and thermogenic effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Bisibutiamine
For researchers, scientists, and drug development professionals, ensuring laboratory safety extends beyond experimentation to the responsible management of chemical waste. This guide provides essential, step-by-step procedures for the proper disposal of bisibutiamine, a synthetic derivative of thiamine (vitamin B1), to ensure the safety of laboratory personnel and compliance with environmental regulations. While specific regulations may vary by institution and locality, the following guidelines offer a comprehensive framework for handling this compound waste.
Chemical and Physical Properties
Understanding the properties of a substance is the first step toward its safe disposal. Since this compound is a derivative of thiamine, its properties are comparable. The following table summarizes key data for Thiamine Hydrochloride, a common form of Vitamin B1.
| Property | Value |
| Molecular Formula | C12H18Cl2N4OS |
| Molecular Weight | 337.3 g/mol |
| Solubility in Water | Very soluble (1g in 1mL at 20°C)[1] |
| Stability | Stable in acidic pH, but unstable in alkaline solutions and with exposure to heat.[1] |
| Appearance | White or almost white, crystalline powder or colorless crystals.[1] |
| Decomposition Temperature | ~250 °C[1] |
Experimental Protocols for Waste Stream Determination
The critical factor in determining the correct disposal procedure for this compound is the nature of the waste stream—specifically, whether the this compound is in a solid form or dissolved in a solvent, and whether that solvent is hazardous.
Step 1: Waste Identification and Segregation
The initial and most crucial step is to correctly identify and segregate the this compound waste. The appropriate disposal route is entirely dependent on the composition of the waste material.
-
Aqueous Solutions: Solutions where this compound is dissolved in water without the presence of any other hazardous chemicals are generally considered non-hazardous.[1]
-
Solutions with Hazardous Solvents: If this compound is dissolved in a flammable, corrosive, reactive, or toxic solvent, the entire solution is classified as hazardous waste.[1] The disposal protocol will be dictated by the hazardous properties of the solvent.
-
Solid Waste: This category includes unused or expired solid this compound, as well as laboratory materials contaminated with this compound, such as weigh boats, gloves, and paper towels.[1] The hazardous nature of this solid waste is determined by the nature of the this compound solution it came into contact with.
Step 2: Disposal Procedures
Based on the waste identification, follow the appropriate disposal procedure outlined below.
-
Solid Waste: For unused, expired, or contaminated solid this compound that has not been in contact with hazardous solvents, it is recommended to first render it unusable. Mix the solid this compound with an unappealing substance like dirt, cat litter, or used coffee grounds.[2][3][4][5][6] This mixture should then be placed in a sealed container, such as a plastic bag, to prevent leakage before being disposed of in the regular laboratory trash, unless institutional policy dictates otherwise.[1][2][3][5]
-
Aqueous Solutions: For small quantities of non-hazardous, water-soluble this compound waste, disposal down the drain with copious amounts of water may be permissible, depending on local regulations and institutional policies.[1] It is imperative to confirm your institution's specific policies before proceeding with drain disposal.
-
Solutions and Contaminated Solids: All this compound waste that is classified as hazardous, including solutions with hazardous solvents and any materials contaminated by them, must be disposed of through a licensed hazardous waste contractor or your institution's Environmental Health & Safety (EHS) department.[1] Do not dispose of hazardous waste in the regular trash or down the drain.[7]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
References
Essential Safety and Handling Guide for Bisibutiamine (Sulbutiamine)
For Researchers, Scientists, and Drug Development Professionals
This document provides essential, immediate safety and logistical information for handling Bisibutiamine, a synthetic derivative of thiamine also known as Sulbutiamine.[1][2][3] Adherence to these procedural guidelines is critical for ensuring personnel safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
While comprehensive toxicological properties of this compound are not fully detailed in all sources, it is prudent to handle it with care.[1] Standard laboratory safety protocols should be strictly followed. The recommended personal protective equipment is outlined below.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles. | To prevent eye contact with the powder or solutions. |
| Hand Protection | Chemical-resistant protective gloves (e.g., nitrile). | To avoid direct skin contact. Gloves should be inspected before use and disposed of properly after handling. |
| Body Protection | A lab coat or protective gown. | To prevent contamination of personal clothing. |
| Respiratory Protection | NIOSH/MSHA approved respirator. | Recommended when handling the powder form to avoid inhalation of dust, especially if ventilation is inadequate. |
This data is compiled from multiple safety data sheets. Always refer to the specific SDS provided by your supplier for the most accurate information.
Operational Plan for Safe Handling
A systematic approach is crucial to minimize exposure risk when working with this compound.
2.1. Area Preparation
-
Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood.
-
An eyewash station and safety shower must be readily accessible.[4]
2.2. Handling the Compound
-
Avoid the formation of dust and aerosols.
-
Prevent all direct contact with the substance, including skin, eye contact, and inhalation.
-
Do not eat, drink, or smoke in the handling area.
2.3. Storage
-
Store in a tightly sealed container.
-
Keep in a cool, dry place, with a recommended temperature between 2-8°C.[1]
-
Protect from direct sunlight.[4]
Emergency Procedures
3.1. First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[4] |
| Skin Contact | Wash the affected area thoroughly with soap and water. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek medical attention.[4] |
| Ingestion | Do not induce vomiting. Clean the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] |
3.2. Accidental Release
-
Evacuate the area and ensure adequate ventilation.
-
Wear the full complement of prescribed personal protective equipment.
-
Prevent the spill from entering drains or watercourses.
-
Use an inert absorbent material to contain and clean up the spill.
-
Collect the absorbed material and contaminated surfaces into a suitable container for disposal.
Disposal Plan
All waste materials, including contaminated gloves, absorbent materials, and empty containers, should be disposed of in accordance with local, state, and federal regulations for chemical waste. Do not release into the environment.
Physical and Chemical Properties
| Property | Value |
| Synonyms | Bisibuthiamine, O-Isobutyroylthiamine disulfide[1] |
| CAS Number | 3286-46-2[1] |
| Molecular Formula | C₃₂H₄₆N₈O₆S₂[1] |
| Molecular Weight | 702.89 g/mol [1] |
| Appearance | White to almost white powder/crystal[1] |
| Melting Point | 137 °C (decomposes)[1] |
Experimental Protocols
Detailed experimental protocols for this compound are not widely available in public safety documents. Researchers should develop specific standard operating procedures (SOPs) based on the intended application, incorporating the safety information provided in this guide and the supplier's Safety Data Sheet.
Safety Workflow Diagram
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
